Product packaging for Brostallicin(Cat. No.:CAS No. 203258-60-0)

Brostallicin

货号: B1236568
CAS 编号: 203258-60-0
分子量: 723.6 g/mol
InChI 键: RXOVOXFAAGIKDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Brostallicin (CAS 203258-60-0) is a synthetic alpha-bromoacrylic derivative and a potent DNA minor groove-binding agent investigated for its antitumor properties . Its mechanism of action involves binding to the minor groove of DNA, and its cytotoxicity is characterized by its unique dependency on high cellular levels of glutathione (GSH) and glutathione-S-transferase (GST), which catalyze the formation of a highly reactive GSH-complex that leads to covalent DNA binding and subsequent cell death . A significant research value of this compound is its retained cytotoxicity in tumor cells with defects in DNA mismatch repair (MMR) . This makes it a compound of interest for studying treatments for MMR-deficient tumors, which are often refractory to other anticancer agents . Preclinical studies have shown promising activity in various experimental tumor models . In a Phase I clinical study, this compound was administered intravenously and was generally well-tolerated, with neutropenia identified as the principal toxicity, leading to a recommended dose for further study of 10 mg/m² . Early-phase clinical research has investigated its potential in advanced or metastatic soft tissue sarcomas . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35BrN12O5 B1236568 Brostallicin CAS No. 203258-60-0

属性

CAS 编号

203258-60-0

分子式

C30H35BrN12O5

分子量

723.6 g/mol

IUPAC 名称

4-[[4-[[4-[[4-(2-bromoprop-2-enoylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-N-[2-(diaminomethylideneamino)ethyl]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C30H35BrN12O5/c1-16(31)25(44)36-17-9-22(41(3)12-17)27(46)38-19-11-24(43(5)14-19)29(48)39-20-10-23(42(4)15-20)28(47)37-18-8-21(40(2)13-18)26(45)34-6-7-35-30(32)33/h8-15H,1,6-7H2,2-5H3,(H,34,45)(H,36,44)(H,37,47)(H,38,46)(H,39,48)(H4,32,33,35)

InChI 键

RXOVOXFAAGIKDQ-UHFFFAOYSA-N

规范 SMILES

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br

其他CAS编号

203258-60-0

同义词

ostallicin
PNU 166196
PNU-166196
PNU166196

产品来源

United States

Foundational & Exploratory

Brostallicin's Mechanism of Action: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Brostallicin (PNU-166196) is a synthetic, second-generation DNA minor groove binder with a novel mechanism of action that distinguishes it from other agents in its class.[1][2] Structurally related to distamycin A, its cytotoxic activity is paradoxically enhanced in cellular environments typically associated with chemotherapy resistance, specifically those with high concentrations of glutathione (GSH) and glutathione S-transferase (GST).[3][4][5] This technical guide provides an in-depth exploration of this compound's core mechanism, detailing its intracellular activation, covalent interaction with DNA, and its efficacy in various preclinical and clinical contexts. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique anticancer agent.

Core Mechanism of Action: A Glutathione-Dependent Pathway

Unlike typical DNA alkylating agents, this compound is relatively unreactive on its own. Its antineoplastic activity is contingent upon intracellular activation through a unique, two-step process involving glutathione (GSH) and the enzyme glutathione S-transferase (GST).

Step 1: Intracellular Activation this compound's α-bromoacrylamide moiety is the key to its activation. Upon entering a cell, this group reacts with the nucleophilic thiol of glutathione. This reaction is significantly accelerated by glutathione S-transferase (GST), with the pi (GST-π) and mu (GST-μ) isoenzymes being particularly effective catalysts. This enzymatic reaction forms a highly reactive this compound-GSH conjugate. The dependence on high GSH/GST levels for activation is a unique feature, as these are often linked to resistance against conventional chemotherapeutics like mustards and anthracyclines.

Step 2: Covalent DNA Binding and Damage The activated this compound-GSH complex is driven by the distamycin A backbone to the minor groove of DNA, where it exhibits a preference for TA-rich sequences. Once positioned, the reactive complex forms a covalent bond with DNA, effectively alkylating nucleophilic functions within the groove. This covalent binding is irreversible and leads to significant DNA damage, including strand "nicking," which alters the DNA topology from a supercoiled to a circular form. The resulting DNA lesions disrupt critical cellular processes like replication and transcription, ultimately triggering tumor cell death.

Brostallicin_Mechanism_of_Action cluster_cell Tumor Cell Brostallicin_ext This compound (Inactive) Brostallicin_int This compound Brostallicin_ext->Brostallicin_int Enters Cell Active_Complex Reactive This compound-GSH Complex Brostallicin_int->Active_Complex GST-catalyzed conjugation GSH_GST GSH + GST-π GSH_GST->Active_Complex GST-catalyzed conjugation DNA Nuclear DNA (Minor Groove) Active_Complex->DNA Targets TA-rich minor groove Damaged_DNA Covalent Adducts DNA Nicking DNA->Damaged_DNA Covalent Binding (Alkylation) Apoptosis Cell Death Damaged_DNA->Apoptosis Inhibits Replication

Figure 1: Core mechanism of this compound activation and DNA damage.

Efficacy in Resistant Phenotypes

A key therapeutic advantage of this compound is its retained or even enhanced activity in tumor cells that are resistant to other anticancer agents.

  • High GSH/GST Tumors: As its mechanism relies on high levels of GSH and GST for activation, this compound is more cytotoxic in cells overexpressing these components. This turns a common resistance mechanism for other drugs into a therapeutic advantage.

  • DNA Mismatch Repair (MMR) Deficiency: Unlike many DNA-binding agents whose efficacy depends on a functional MMR system to process the DNA damage into a lethal signal, this compound's activity is independent of MMR status. This suggests potential utility in MMR-deficient tumors, such as those seen in Lynch syndrome and a subset of colorectal and endometrial cancers.

  • p53 Status: Preclinical studies indicate that this compound is effective at killing cancer cells regardless of their p53 tumor suppressor status. While it is more effective in cells with normal (wild-type) p53, it still initiates cell death in cells with mutated or absent p53.

Brostallicin_Efficacy_Context cluster_resistance Common Resistance Phenotypes cluster_outcome This compound Activity This compound This compound Enhanced_Activity Enhanced Cytotoxicity This compound->Enhanced_Activity Retained_Activity1 Retained Cytotoxicity This compound->Retained_Activity1 Retained_Activity2 Retained Cytotoxicity This compound->Retained_Activity2 High_GST High GSH/GST Levels MMR_Deficient MMR-Deficient p53_Mutated p53-Mutated Enhanced_Activity->High_GST is effective in Retained_Activity1->MMR_Deficient is effective in Retained_Activity2->p53_Mutated is effective in

Figure 2: this compound's effectiveness in chemotherapy-resistant contexts.

Quantitative Analysis of In Vitro Cytotoxicity

The cytotoxic potency of this compound has been quantified across various cell lines, demonstrating its dependence on GSH/GST expression. The data below summarizes key findings from preclinical studies.

Cell Line ModelDescriptionThis compound IC50Fold Change vs. ControlReference
L1210 Murine LeukemiaParental Line1.45 ng/mL-
L1210/l-PAMMelphalan-Resistant (High GSH)0.46 ng/mL3.2x more sensitive
A2780 Human OvarianGST-π Transfected (High GST)-2-3x more sensitive
MCF-7 Human BreastEmpty Vector Transfected--
MCF-7 Human BreastGST-π Transfected (High GST)-5.8x more sensitive

Key Experimental Protocols

The elucidation of this compound's mechanism relied on several key experimental approaches. Detailed methodologies are provided below.

Plasmid DNA Interaction (Nicking) Assay

This assay was used to demonstrate that this compound requires GSH to induce DNA damage.

  • Objective: To determine if this compound can alter the topology of supercoiled plasmid DNA, and whether this effect is dependent on the presence of GSH.

  • Methodology:

    • Supercoiled plasmid DNA (e.g., pUC18) is incubated in a reaction buffer.

    • Experimental groups are established: (a) DNA alone, (b) DNA + this compound, (c) DNA + GSH, (d) DNA + this compound + GSH.

    • The reactions are incubated at 37°C for a specified time (e.g., 2-4 hours).

    • The reaction is stopped, and the DNA is resolved using agarose gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

  • Expected Result: In the presence of both this compound and GSH, a shift from the fast-migrating supercoiled form to the slower-migrating open circular (nicked) form is observed, indicating single-strand breaks. No change is seen in the other groups.

Nicking_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result Plasmid Supercoiled Plasmid DNA Incubation Incubate at 37°C Plasmid->Incubation Reagents This compound and/or GSH Reagents->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization Visualize Bands Electrophoresis->Visualization Analysis Assess Topological Shift (Nicking) Visualization->Analysis

Figure 3: Experimental workflow for the plasmid DNA nicking assay.
GST-π Transfection and Cytotoxicity Assay

This experiment directly tested the hypothesis that GST-π expression levels correlate with sensitivity to this compound.

  • Objective: To compare the cytotoxicity of this compound in isogenic cell lines differing only in their expression of the GST-π enzyme.

  • Methodology:

    • Transfection: A human cancer cell line with low endogenous GST-π expression (e.g., A2780 ovarian or MCF-7 breast) is transfected with either an empty vector (control) or a vector containing the human GST-π cDNA.

    • Clone Selection: Stable clones are selected and expanded. GST-π expression levels are confirmed via Western blot or enzymatic activity assays.

    • Cytotoxicity Assay: Control and GST-π-overexpressing cells are seeded in multi-well plates.

    • Cells are treated with a range of this compound concentrations for a set period (e.g., 72 hours).

    • Cell viability is measured using a standard method (e.g., MTT, SRB assay).

    • IC50 values are calculated and compared between the control and GST-π-overexpressing clones.

  • Expected Result: The GST-π-overexpressing cells show significantly lower IC50 values (i.e., are more sensitive) to this compound compared to the control cells.

Clinical Development and Combination Therapies

This compound has been evaluated in Phase I and II clinical trials. Myelotoxicity, particularly neutropenia, was identified as the principal dose-limiting toxicity (DLT). A recommended dose of 10 mg/m² administered intravenously every 3 weeks was established for further studies. While single-agent activity was observed, particularly in soft tissue sarcoma, a significant area of interest is combination therapy. Preclinical models have shown synergistic or additive antitumor effects when this compound is combined with:

  • Cisplatin

  • Doxorubicin

  • Irinotecan

  • Docetaxel

The interaction with cisplatin is sequence-dependent; a more than additive effect was seen only when cisplatin was administered 48 hours before this compound, a schedule designed to capitalize on the observation that cisplatin treatment can increase GST activity in tumor cells.

Conclusion

This compound represents a novel paradigm in the development of DNA-binding agents. Its unique mechanism of action, which leverages the high glutathione and GST levels often found in drug-resistant tumors, transforms a common liability into a therapeutic asset. The agent's ability to bypass resistance conferred by MMR deficiency further broadens its potential clinical applicability. Future research should focus on optimizing combination strategies and identifying predictive biomarkers, such as tumor GST expression levels, to select patients most likely to benefit from this targeted and innovative therapeutic approach.

References

Glutathione S-Transferase and Brostallicin Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brostallicin (PNU-166196) is a novel second-generation DNA minor groove binder with a unique mechanism of activation that distinguishes it from other anticancer agents.[1] Unlike many chemotherapeutics that are detoxified by Glutathione S-transferases (GSTs), this compound's cytotoxic activity is significantly enhanced by these enzymes.[2] This technical guide provides an in-depth overview of the pivotal role of GSTs in the metabolic activation of this compound, presenting key quantitative data, detailed experimental methodologies, and diagrammatic representations of the underlying biochemical pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction to this compound and Glutathione S-Transferases

This compound is a synthetic α-bromo-acrylamido tetra-pyrrole derivative, structurally related to distamycin A, that binds to the minor groove of DNA.[1][3] It has demonstrated broad antitumor activity in preclinical models and has been evaluated in clinical trials for various cancers, including soft tissue sarcoma.[3] A peculiar and clinically significant characteristic of this compound is its potentiation in cellular environments with high concentrations of glutathione (GSH) and GSTs, which are typically associated with resistance to conventional chemotherapy.

Glutathione S-transferases are a superfamily of Phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide array of endogenous and exogenous electrophilic compounds. GSTs are divided into several classes, including Alpha (GSTA), Mu (GSTM), and Pi (GSTP). Elevated levels of GSTs, particularly GSTP1, are frequently observed in various tumor types and are often linked to multidrug resistance. However, in the case of this compound, these enzymes play a crucial role in its bioactivation, creating a therapeutic advantage in tumors that would otherwise be resistant to other anticancer drugs.

Mechanism of this compound Activation by GST

This compound in its prodrug form interacts reversibly with the minor groove of DNA. Its activation into a potent DNA alkylating agent is a multi-step process initiated by the enzymatic action of specific GST isoenzymes.

  • GST-Catalyzed Conjugation: In the presence of high intracellular GSH levels, GSTs, particularly the Pi (GSTP1-1) and Mu (GSTM2-2) isoenzymes, catalyze the Michael addition of GSH to the α,β-unsaturated carbonyl moiety of this compound. The Alpha class isoenzyme, GSTA1-1, is significantly less effective in this reaction.

  • Formation of a Reactive Intermediate: This conjugation results in the rapid formation of a reactive GSH-Brostallicin adduct. This intermediate is subsequently converted to a highly reactive α-chloroamido derivative.

  • DNA Alkylation: The activated α-chloroamido intermediate is the ultimate cytotoxic species. It alkylates nucleophilic sites within the DNA minor groove, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. This covalent binding to DNA is what accounts for its potent anticancer activity.

The following diagram illustrates the GST-mediated activation pathway of this compound.

Brostallicin_Activation This compound This compound (Prodrug) Adduct GSH-Brostallicin Adduct (Reactive Intermediate) This compound->Adduct GSH Glutathione (GSH) GSH->Adduct GST GSTP1-1 / GSTM2-2 GST->Adduct Active_this compound α-chloroamido derivative (Active Drug) Adduct->Active_this compound Alkylated_DNA Alkylated DNA Active_this compound->Alkylated_DNA DNA DNA DNA->Alkylated_DNA Apoptosis Cell Death Alkylated_DNA->Apoptosis

Caption: GST-mediated metabolic activation of this compound.

Quantitative Data on GST-Mediated this compound Efficacy

The potentiation of this compound's cytotoxicity by GST is evident in various cancer cell lines. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Cytotoxicity of this compound in GST-Transfected vs. Parental Cell Lines

Cell LineGST Isoform OverexpressedFold Increase in CytotoxicityIC50 (ng/mL) - Parental/ControlIC50 (ng/mL) - GST OverexpressingReference
A2780 (Ovarian Carcinoma)GST-pi (GSTP1)2-3 foldNot specifiedNot specified
MCF-7 (Breast Carcinoma)GST-pi (GSTP1)5.8 foldNot specifiedNot specified
L1210 (Murine Leukemia)Melphalan-resistant (High GSH)3 fold1.450.46

Table 2: Kinetic Parameters of this compound Interaction with GST Isoenzymes

GST IsoenzymeBinding Affinity (Kd or Ki)Catalytic EfficiencyReference
GSTP1-1~40 µM (Ki)High
GSTM2-2~0.3 µM (Ki)Higher than GSTP1-1
GSTA1-1Not specifiedSignificantly lower than GSTP1-1 and GSTM1-1

These data clearly demonstrate that the presence and activity of specific GST isoenzymes, particularly from the Pi and Mu classes, are critical determinants of this compound's anticancer efficacy.

Experimental Protocols

This section outlines the general methodologies employed in the studies investigating the interaction between GST and this compound.

Cell Lines and Culture
  • Human cancer cell lines such as A2780 (ovarian) and MCF-7 (breast) are commonly used.

  • Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Transfection of GST Genes
  • To create cell lines with varying GST expression, cells are transfected with expression vectors containing the cDNA for the desired GST isoenzyme (e.g., human GSTP1).

  • A control group is transfected with an empty vector.

  • Stable transfectants are selected using an appropriate selection marker (e.g., G418).

  • GST expression levels in the selected clones are confirmed by Western blotting and enzymatic activity assays.

The following diagram outlines the workflow for generating GST-overexpressing cell lines.

Transfection_Workflow Start Parental Cancer Cell Line Vector_Prep Prepare Expression Vector (GST cDNA or Empty) Start->Vector_Prep Transfection Transfect Cells Start->Transfection Vector_Prep->Transfection Selection Select with Antibiotic (e.g., G418) Transfection->Selection Clonal_Expansion Expand Resistant Clones Selection->Clonal_Expansion Validation Validate GST Expression (Western Blot, Activity Assay) Clonal_Expansion->Validation Experimental_Use Use Clones for Cytotoxicity Assays Validation->Experimental_Use

Caption: Workflow for generating GST-overexpressing cell lines.
Cytotoxicity Assays

  • The cytotoxic effect of this compound is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

  • Cell viability is measured spectrophotometrically, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

In Vitro GST-Mediated Metabolism Studies
  • To directly assess the role of different GST isoenzymes, in vitro incubation experiments are performed.

  • Recombinant human GST isoenzymes (GSTA1-1, GSTM1-1, GSTP1-1) are incubated with this compound and GSH.

  • The reaction mixture is analyzed at different time points by High-Performance Liquid Chromatography (HPLC) to monitor the decrease in the parent this compound concentration, which indicates the rate of metabolism.

In Vivo Antitumor Activity Studies
  • The antitumor efficacy of this compound in the context of GST expression is evaluated using xenograft models.

  • GST-overexpressing and control cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).

  • Once tumors are established, mice are treated with this compound or a vehicle control.

  • Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.

Signaling Pathways and Broader Implications

While the primary mechanism of this compound's potentiation involves direct enzymatic activation, the role of GSTs in cellular signaling is also a relevant consideration. GSTs, particularly GSTP1, can modulate key signaling pathways involved in cell survival and apoptosis, such as the MAP kinase pathway. Overexpression of GSTP1 can inhibit apoptosis by interacting with and sequestering c-Jun N-terminal kinase 1 (JNK1). Although this compound's activation circumvents this pro-survival function of GST, understanding these underlying signaling networks is crucial for predicting responses and potential combination therapies.

The unique activation mechanism of this compound makes it a promising candidate for treating tumors with high GST levels, which are often resistant to other chemotherapeutic agents. This presents a paradigm shift in which a common mechanism of drug resistance is exploited as a selective advantage for drug activation.

The following diagram depicts the dual role of GSTP1 in drug resistance and this compound activation.

GST_Dual_Role cluster_0 Conventional Chemotherapy cluster_1 This compound Therapy Chemo Other Anticancer Drugs GSTP1_Detox GSTP1 Chemo->GSTP1_Detox Detox_Product Inactive Metabolite GSTP1_Detox->Detox_Product Resistance Drug Resistance Detox_Product->Resistance Brostallicin_Prodrug This compound (Prodrug) GSTP1_Activation GSTP1 Brostallicin_Prodrug->GSTP1_Activation Active_Drug Active Alkylating Agent GSTP1_Activation->Active_Drug Efficacy Enhanced Efficacy Active_Drug->Efficacy

Caption: The contrasting roles of GSTP1 in chemotherapy.

Conclusion

The metabolism of this compound by Glutathione S-transferases represents a fascinating and clinically relevant example of targeted drug activation. The enhanced cytotoxicity of this compound in cells with high levels of GSTP1 and GSTM1 provides a strong rationale for its use in tumors that are resistant to other therapies due to GST overexpression. This technical guide has provided a comprehensive overview of the mechanism of action, quantitative data supporting this unique interaction, and the experimental approaches used to elucidate this pathway. Further research into the nuances of GST isoenzyme specificity and the interplay with cellular signaling pathways will continue to inform the optimal clinical application of this compound and the development of next-generation GST-activated prodrugs.

References

Brostallicin synthesis pathway and derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis, Derivatives, and Mechanism of Brostallicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PNU-166196) is a second-generation, synthetic DNA minor groove binder with a novel mechanism of action that has shown significant promise in preclinical and clinical studies.[1][2] Structurally related to distamycin A, this compound incorporates an α-bromoacryloyl moiety that is key to its unique anti-tumor activity.[2][3] This document provides a comprehensive technical overview of this compound, covering its synthesis pathway, the development of its derivatives, its unique glutathione-dependent mechanism of action, and a summary of its performance in various cancer models. Detailed experimental methodologies and quantitative data are presented to support researchers and professionals in the field of oncology drug development.

Introduction to this compound

This compound is an α-bromo-acrylamido tetra-pyrrole derivative that emerged from efforts to develop new DNA minor groove binders (MGBs) with an improved therapeutic index.[3] Unlike earlier MGBs that exhibited significant myelotoxicity, this compound was designed to have reduced toxicity towards bone marrow precursor cells while retaining high cytotoxic potency against a broad spectrum of tumors. A key feature of this compound is its activity in cancer cells that are resistant to conventional chemotherapies, including those with deficiencies in DNA mismatch repair (MMR) systems or high levels of glutathione (GSH) and glutathione-S-transferase (GST). In fact, its cytotoxic activity is paradoxically enhanced by the GSH/GST system, which is often associated with drug resistance. This unique characteristic positions this compound as a promising agent for treating refractory tumors.

This compound Synthesis Pathway

The synthesis of this compound (designated as compound 3 in the pathway) originates from the natural product Distamycin A (1 ). Two primary synthetic routes have been described, both focusing on the modification of the C-terminus of the Distamycin A scaffold.

One efficient approach involves the selective hydrolysis of the C-terminus amide of Distamycin A via imide activation, followed by coupling with the reactive α-bromoacryloyl moiety. An alternative pathway relies on a Curtius rearrangement of a C-terminus side chain derivative of Distamycin A to form a key amine intermediate (2 ), which is then acylated.

The reactive α-bromoacryloyl chloride (4 ) itself can be synthesized from acrylic acid through various methods, including reactions with oxalyl chloride or thionyl chloride, often in a continuous-flow system for safety and yield.

Caption: High-level synthesis pathway for this compound.

Derivatives and Structure-Activity Relationship (SAR)

This compound was selected from a new class of MGBs featuring an α-bromoacryloyl moiety of low chemical reactivity attached to a distamycin A frame. The design of these derivatives aimed to mitigate the toxicity associated with earlier MGBs while preserving or enhancing anti-tumor efficacy. The replacement of the amidine moiety of the distamycin frame with a guanidine group in this compound was a key modification that led to a favorable myelotoxicity-to-cytotoxicity ratio, ultimately leading to its selection for clinical development.

Compound/SeriesStructural ModificationImpact on Activity/ToxicityReference
Distamycin A Analogues Replacement of amidino moiety with basic or non-basic groupsShowed that the amidino group is not an absolute requirement for cytotoxic activity.
PNU-151807 First bromoacrylic derivative MGBShowed significantly higher in vitro cytotoxicity and in vivo antitumor activity than tallimustine.
This compound (PNU-166196) α-bromoacryloyl group + guanidine moiety instead of amidineFavorable myelotoxicity/cytotoxicity ratio; activity enhanced by high GSH/GST levels.

Mechanism of Action: A Glutathione-Dependent Pathway

This compound's mechanism of action is distinct from other DNA alkylating agents. While it reversibly interacts with the minor groove of DNA, its covalent binding and subsequent DNA damage are dependent on intracellular activation.

  • Cellular Uptake & Activation : this compound enters the cancer cell.

  • GSH/GST-Mediated Activation : In the presence of high intracellular concentrations of glutathione (GSH), the enzyme Glutathione S-transferase (GST), particularly the Pi (π) isoenzyme, catalyzes the reaction between this compound and GSH. This forms a highly reactive conjugate.

  • DNA Binding & Alkylation : The activated this compound-GSH complex then binds covalently to the minor groove of DNA, showing a preference for AT-rich sequences. This differs from the reversible, non-covalent binding of the parent compound.

  • DNA Damage & Apoptosis : This covalent binding leads to DNA damage, including strand nicks, which disrupts DNA replication and transcription, ultimately triggering apoptosis and cell death.

This mechanism turns a common drug resistance pathway (high GSH/GST levels) into a therapeutic advantage.

G Brostallicin_ext This compound (extracellular) Brostallicin_int This compound (intracellular) Brostallicin_ext->Brostallicin_int Cellular Uptake Activated_Complex Reactive this compound-GSH Complex Brostallicin_int->Activated_Complex Activation GSH_GST GSH + GST-π GSH_GST->Activated_Complex Covalent_Adduct Covalent DNA Adduct Activated_Complex->Covalent_Adduct Covalent Binding & Alkylation DNA DNA Minor Groove (AT-rich sequences) DNA->Covalent_Adduct Damage DNA Damage (e.g., Nicking) Covalent_Adduct->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Glutathione-dependent activation and signaling pathway of this compound.

Quantitative Preclinical and Clinical Data

This compound has demonstrated potent activity across a range of preclinical models and has been evaluated in several clinical trials.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineTypeConditionIC₅₀ (ng/mL)Fold ChangeReference
L1210Murine LeukemiaParental1.45-
L1210/L-PAMMurine LeukemiaMelphalan-Resistant (High GSH)0.463.15x more sensitive
A2780Human OvarianLow GST-π expression--
A2780Human OvarianHigh GST-π expression (transfected)-2-3x more sensitive
MCF-7Human BreastEmpty vector--
MCF-7Human BreastGST-π transfected-5.8x more sensitive
Table 2: Phase I Clinical Trial Data (Every 3 Weeks Schedule)
ParameterValueReference
Patient Population Metastatic Cancer
Dose-Limiting Toxicity (DLT) Grade 4 Neutropenia, Grade 4 Thrombocytopenia
Maximum Tolerated Dose (MTD) 10 mg/m²
Recommended Phase II Dose 10 mg/m²
Table 3: Pharmacokinetic Parameters (at MTD)
ParameterMean Value (±SD)Reference
Clearance 9.33 ± 2.38 L/h/m²
Terminal Half-life (t½) 4.69 ± 1.88 h
Volume of Distribution (Vd) Moderate tissue distribution

Experimental Protocols

Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies derived from published studies on this compound.

Protocol 1: Synthesis of this compound from Distamycin A

This protocol is a conceptual summary based on described synthetic strategies.

  • Intermediate Formation : Start with Distamycin A. To generate the key amine intermediate, either:

    • Method A (Hydrolysis) : Employ selective hydrolysis of the C-terminus amide using an imide activation strategy.

    • Method B (Curtius Rearrangement) : Convert the C-terminus side chain into a suitable precursor and perform a Curtius rearrangement.

  • Acylation : React the resulting amine intermediate with α-bromoacryloyl chloride in an appropriate solvent system with a non-nucleophilic base to neutralize the generated HCl.

  • Purification : Purify the final product, this compound, using standard chromatographic techniques such as HPLC.

  • Characterization : Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (General)

This protocol describes a general workflow for assessing drug cytotoxicity in cell lines.

  • Cell Culture : Culture relevant cancer cell lines (e.g., A2780, L1210) in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation : Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and perform serial dilutions to achieve the desired final concentrations.

  • Cell Seeding : Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment : Expose the cells to varying concentrations of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment : Quantify cell viability using a standard method such as the MTT assay or by direct cell counting.

  • Data Analysis : Calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

G cluster_setup Assay Setup cluster_exp Experiment cluster_analysis Data Analysis A Culture Cancer Cell Lines B Seed Cells in 96-Well Plates A->B D Treat Cells with This compound (e.g., 72h) B->D C Prepare Serial Dilutions of this compound C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Plot Dose-Response Curve E->F G Calculate IC₅₀ Value F->G

Caption: General experimental workflow for an in vitro cytotoxicity assay.

Conclusion and Future Directions

This compound represents a novel class of cytotoxic agents with a unique, targeted activation mechanism. Its enhanced efficacy in tumors with high GSH/GST levels, which are typically resistant to standard chemotherapy, marks a significant therapeutic advantage. Preclinical data strongly support its activity, and Phase I trials have established a manageable safety profile with neutropenia as the primary dose-limiting toxicity.

Future research should focus on:

  • Combination Therapies : Further exploration of synergistic combinations with other anticancer agents, such as cisplatin and taxanes, is warranted.

  • Biomarker Development : Identifying patients whose tumors have high GST expression or specific DNA repair deficiencies could lead to a more personalized and effective treatment strategy.

  • Derivative Optimization : The synthesis and evaluation of new derivatives could further refine the therapeutic index, potentially leading to compounds with even greater efficacy and lower toxicity.

References

The Early Discovery and Development of Brostallicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brostallicin (PNU-166196) is a synthetic, second-generation DNA minor groove binder that emerged from a focused effort to develop novel anticancer agents with improved therapeutic profiles over first-generation compounds.[1][2] Structurally related to distamycin A, this compound was designed to overcome the limitations of earlier DNA minor groove binders, which, despite potent preclinical activity, often failed in clinical trials due to severe myelotoxicity.[3][4] This technical guide provides an in-depth overview of the early discovery and development of this compound, detailing its unique mechanism of action, synthesis, and the key preclinical and clinical findings that have defined its therapeutic potential.

Mechanism of Action: A Novel Activation Pathway

This compound's primary mechanism of action involves its interaction with the minor groove of DNA, a characteristic shared with its parent compound, distamycin A. However, a key innovation in the design of this compound is its α-bromoacrylamide moiety, which confers a unique activation mechanism.[1] Unlike traditional alkylating agents, this compound itself is relatively unreactive towards DNA in vitro. Its cytotoxic activity is significantly enhanced intracellularly through a reaction with glutathione (GSH), a process catalyzed by the enzyme glutathione S-transferase (GST).

This intracellular bioactivation results in the formation of a reactive glutathione-Brostallicin conjugate that then covalently alkylates DNA, leading to cell death. This unique mechanism suggests that tumors with high levels of GSH and GST, often associated with resistance to conventional chemotherapies, may be particularly susceptible to this compound. Preclinical studies have demonstrated that depleting intracellular GSH levels reduces this compound's cytotoxicity, while overexpressing GST enhances its activity. Furthermore, this compound has shown efficacy in cell lines resistant to other DNA alkylating agents and those with deficient mismatch repair systems.

The following diagram illustrates the proposed signaling pathway for this compound's activation and mechanism of action.

Brostallicin_Mechanism This compound This compound Activated_this compound Reactive this compound-GSH Conjugate This compound->Activated_this compound Intracellular Bioactivation GSH Glutathione (GSH) GSH->Activated_this compound GST Glutathione S-Transferase (GST) GST->Activated_this compound DNA DNA Minor Groove Activated_this compound->DNA Covalent Binding Alkylated_DNA Alkylated DNA DNA->Alkylated_DNA Cell_Death Cell Death Alkylated_DNA->Cell_Death Induction of Apoptosis

Caption: Proposed mechanism of action for this compound.

Synthesis of this compound

This compound is a synthetic derivative of distamycin A. While specific, detailed industrial synthesis protocols are proprietary, the scientific literature describes its synthesis as involving the modification of the distamycin A scaffold to introduce the reactive α-bromoacrylamide group. This chemical modification is central to its unique bioactivation mechanism. The synthesis is a multi-step process that starts with the natural product distamycin A and involves chemical reactions to attach the bromoacrylic acid moiety.

Preclinical Data

This compound has demonstrated broad antitumor activity in a variety of preclinical models, both in vitro and in vivo. A key finding from these early studies was its significantly reduced myelotoxicity compared to other minor groove binders, suggesting a wider therapeutic window.

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in cells with high levels of GST.

Cell LineCancer TypeIC50 (ng/mL)Reference
L1210 (parental)Murine Leukemia1.45
L1210 (melphalan-resistant)Murine Leukemia0.46
A2780 (low GST-π)Human Ovarian CarcinomaVaries (activity decreased with GSH depletion)
A2780 (high GST-π)Human Ovarian CarcinomaVaries (2-3 fold more sensitive than low GST-π)
MCF-7 (empty vector)Human Breast CarcinomaVaries
MCF-7 (GST-π transfected)Human Breast Carcinoma5.8-fold more sensitive than empty vector
In Vivo Antitumor Activity

In vivo studies using tumor xenografts in nude mice have confirmed the antitumor efficacy of this compound. Notably, in a human ovarian carcinoma (A2780) xenograft model, tumors with higher expression of GST-π showed a greater response to this compound treatment without a corresponding increase in systemic toxicity.

Clinical Development: Phase I and II Trials

The promising preclinical profile of this compound led to its advancement into clinical trials to evaluate its safety, pharmacokinetics, and preliminary efficacy in cancer patients.

Phase I Clinical Trial

A Phase I dose-escalation study was conducted in patients with advanced solid tumors to determine the maximum tolerated dose (MTD), the dose-limiting toxicities (DLTs), and the pharmacokinetic profile of intravenously administered this compound given every 3 weeks.

ParameterValueReference
Maximum Tolerated Dose (MTD) 10 mg/m²
Dose-Limiting Toxicity (DLT) Grade 4 neutropenia
Other Common Toxicities Thrombocytopenia, nausea
Clearance (mean ± SD) 9.33 ± 2.38 L/h/m²
Terminal Half-life (mean ± SD) 4.69 ± 1.88 h

The study concluded that this compound was generally well-tolerated, with neutropenia being the principal and manageable toxicity.

Phase II Clinical Trials

Following the Phase I trial, this compound advanced to Phase II studies to assess its antitumor activity in specific cancer types. One notable trial was conducted by the European Organisation for Research and Treatment of Cancer (EORTC) in patients with advanced soft tissue sarcoma. While the overall response rate was modest, the study did show evidence of activity, particularly in achieving stable disease, and further supported the manageable safety profile of the drug. Other Phase II trials have explored this compound in various solid tumors, including ovarian cancer.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Specific parameters should be optimized for each cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated cells as a negative control and a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

DNA Alkylation and Damage Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) can be used to detect DNA strand breaks induced by the activated this compound-GSH conjugate.

  • Cell Treatment: Treat cells with this compound for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized image analysis software.

GST Transfection and this compound Treatment

To investigate the role of GST in this compound's activity, cancer cell lines with low endogenous GST expression can be transfected to overexpress specific GST isoforms.

  • Transfection: Transfect the target cells with a mammalian expression vector containing the cDNA for the desired GST isoform (e.g., GST-π) or an empty vector as a control.

  • Selection and Clone Isolation: Select for stably transfected cells and isolate individual clones.

  • GST Expression Confirmation: Confirm the overexpression of the GST isoform in the selected clones using methods such as Western blotting or enzymatic activity assays.

  • Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT assay) on the transfected and control cell lines to compare their sensitivity to this compound.

Drug Development Workflow

The early development of this compound followed a logical progression from initial discovery to clinical evaluation.

Brostallicin_Development Discovery Lead Identification (Distamycin A Analogs) Synthesis Chemical Synthesis of This compound (PNU-166196) Discovery->Synthesis MOA Mechanism of Action Studies (DNA Binding, GSH/GST Activation) Synthesis->MOA InVitro In Vitro Cytotoxicity (Cancer Cell Lines) MOA->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Tox Preclinical Toxicology (Myelotoxicity Assessment) InVivo->Tox PhaseI Phase I Clinical Trial (Safety, PK, MTD) Tox->PhaseI PhaseII Phase II Clinical Trials (Efficacy in Specific Cancers) PhaseI->PhaseII

Caption: Early drug development workflow of this compound.

Conclusion

The early discovery and development of this compound represent a significant advancement in the field of DNA minor groove binders. Its unique glutathione-dependent activation mechanism offers a novel strategy for targeting cancer cells, particularly those with intrinsic or acquired resistance to conventional chemotherapies. The preclinical data demonstrated a favorable therapeutic index, and early clinical trials have established its safety profile and shown preliminary signs of efficacy. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in the oncology landscape.

References

Preclinical Antitumor Activity of Brostallicin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brostallicin (PNU-166196) is a synthetic, second-generation DNA minor groove binder, structurally related to distamycin A.[1][2][3] It represents a novel class of anticancer agents with a unique mechanism of action that distinguishes it from other DNA-interacting drugs. Preclinical studies have demonstrated its broad antitumor activity across a range of cancer models, including those resistant to conventional chemotherapies.[1][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate its activity.

Mechanism of Action: A Glutathione-Dependent Pathway

Unlike typical alkylating agents, this compound itself is relatively unreactive towards DNA. Its cytotoxic activity is uniquely potentiated by intracellular glutathione (GSH) and catalyzed by glutathione S-transferases (GSTs), particularly the pi (π) and mu (μ) isoenzymes. This is a significant departure from the typical role of GSH/GST systems, which are commonly associated with chemotherapy resistance.

The proposed mechanism involves the formation of a highly reactive GSH-Brostallicin conjugate. This conjugate then acts as the ultimate DNA alkylating species, binding covalently within the minor groove of DNA, leading to DNA damage, replication stress, and ultimately, cell death. This process is more efficient in cells with high levels of GSH and GST, creating a therapeutic window where cancer cells, often characterized by elevated GST/GSH levels, are more susceptible to this compound's effects.

Brostallicin_Activation_Pathway cluster_cell Cancer Cell This compound This compound (PNU-166196) Reactive_Complex Reactive GSH-Brostallicin Complex This compound->Reactive_Complex Activation GSH Glutathione (GSH) GSH->Reactive_Complex GST GST (π, μ) GST->Reactive_Complex Catalysis DNA Nuclear DNA (Minor Groove) Reactive_Complex->DNA Alkylation DNA Alkylation & Double-Strand Breaks DNA->Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Alkylation->Apoptosis

This compound's intracellular activation cascade.

Preclinical In Vitro Activity

This compound has demonstrated potent cytotoxic effects across a variety of human cancer cell lines. Its activity is notably enhanced in cells with higher intrinsic or engineered levels of GST-π. Conversely, depletion of intracellular GSH has been shown to decrease its cytotoxic and proapoptotic effects.

Data Presentation: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeKey FeatureIC50Reference(s)
L1210 (parental)Murine Leukemia-1.45 ng/mL
L1210/L-PAMMurine LeukemiaMelphalan-resistant, high GSH0.46 ng/mL
A2780Human OvarianGST-π transfected (low expression)-
A2780/GST 7 & 8Human OvarianGST-π transfected (high expression)2-3 fold more sensitive than low expressors
MCF-7Human BreastGST-π transfected (low expression)-
MCF-7/GST-πHuman BreastGST-π transfected (high expression)5.8-fold more sensitive than low expressors
HCT116Human ColonMLH1-deficient (MMR-)Sensitivity retained
HEC59Human EndometrialMSH2-deficient (MMR-)Sensitivity retained

Note: IC50 values and sensitivity comparisons are derived from multiple studies and experimental conditions may vary.

Experimental Protocols: In Vitro Assays

1. Cell Viability / Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Exponentially growing cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Exposure: Cells are treated with a range of this compound concentrations for a specified period (e.g., 48-72 hours).

  • MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance of each well is read using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm).

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

2. Apoptosis Evaluation (Fluorescence Microscopy & PARP Cleavage):

  • Hoechst Staining: Cells are treated with this compound, harvested, and fixed. They are then stained with Hoechst 33258 dye, which binds to DNA. Apoptotic cells are identified by condensed or fragmented nuclei under a fluorescence microscope.

  • PARP-1 Proteolysis (Western Blot): Following drug treatment, cell lysates are prepared and proteins are separated by SDS-PAGE. The proteins are transferred to a membrane and probed with an antibody specific for PARP-1. The cleavage of the 116 kDa full-length PARP-1 to an 89 kDa fragment is a hallmark of caspase-mediated apoptosis.

  • Caspase-3 Activation (Flow Cytometry): Treated cells are fixed, permeabilized, and stained with a fluorescently-labeled antibody that specifically recognizes the active form of caspase-3. The percentage of apoptotic cells is quantified using a flow cytometer.

Preclinical In Vivo Efficacy

The antitumor activity of this compound has been confirmed in various preclinical xenograft models. Consistent with in vitro findings, its efficacy is enhanced in tumors overexpressing GST-π. Furthermore, this compound has shown significant therapeutic benefit when used in combination with standard cytotoxic agents.

Data Presentation: In Vivo Antitumor Activity of this compound
Cancer ModelAnimal ModelTreatment ScheduleKey FindingsReference(s)
A2780/GST-π xenograftsNude Micei.v. administrationGreater tumor growth suppression in GST-π overexpressing tumors compared to controls, without increased toxicity.
HCT-116 (colon) xenograftsNude Mice0.2-0.4 mg/kg i.v.Significant tumor growth suppression.
HCT-116 + CisplatinNude MiceCisplatin followed by this compoundSequence-dependent synergistic antitumor effect.
HCT-116 + IrinotecanNude MiceCo-administrationEnhanced antitumor effect.
L1210 LeukemiaSyngeneic Micei.v. injectionSynergistic effect when sequentially administered with doxorubicin.
A549 (lung) xenograftsNude MiceCo-administrationAdditive effect when combined with Taxotere (Docetaxel).
Experimental Protocols: In Vivo Xenograft Studies

1. Tumor Implantation and Growth:

  • Cell Preparation: Human tumor cells (e.g., A2780, HCT-116) are grown in culture, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel.

  • Implantation: A specific number of cells (e.g., 5-10 x 10^6) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

2. Drug Administration and Efficacy Evaluation:

  • Randomization: Once tumors reach the target size, mice are randomized into control and treatment groups.

  • Treatment: this compound and/or other agents are administered, typically intravenously (i.v.), following a predefined schedule (e.g., q7dx3 - once every 7 days for 3 doses).

  • Endpoints: The primary endpoint is often tumor growth inhibition. Other metrics may include tumor growth delay, log cell kill (LCK), and monitoring for signs of toxicity (e.g., body weight loss).

  • Data Analysis: Tumor volumes and body weights are plotted over time. Statistical analyses are performed to compare the efficacy of different treatment regimens.

In_Vivo_Workflow Start Start: Tumor Cell Culture Implant Subcutaneous Implantation (Nude Mice) Start->Implant Growth Tumor Growth to ~150 mm³ Implant->Growth Randomize Randomization Growth->Randomize Control Control Group (Vehicle) Randomize->Control Treatment Treatment Group (this compound) Randomize->Treatment Measure Regular Measurement: Tumor Volume & Body Weight Control->Measure Treatment->Measure End End of Study: Data Analysis Measure->End

Workflow for a typical preclinical xenograft study.

Molecular Consequences and Signaling

This compound's interaction with DNA induces significant cellular responses. The formation of DNA adducts and double-strand breaks triggers DNA damage response pathways. This leads to a marked accumulation of cells in the S-phase of the cell cycle, indicating an interference with DNA replication. Ultimately, the extent of DNA damage surpasses the cell's repair capacity, leading to the induction of apoptosis. This programmed cell death is characterized by the activation of caspases and the cleavage of substrates like PARP. Notably, this compound's cytotoxic activity appears to be independent of the p53 tumor suppressor status and is fully retained in cells deficient in DNA mismatch repair (MMR), a common mechanism of resistance to other DNA-damaging agents.

Apoptosis_Signaling This compound GSH-Activated This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR S_Phase S-Phase Arrest DDR->S_Phase Apoptosis_Signal Pro-Apoptotic Signaling DDR->Apoptosis_Signal Caspases Caspase Activation (e.g., Caspase-3) Apoptosis_Signal->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis Caspases->Apoptosis

Cellular response to this compound-induced DNA damage.

Conclusion

This compound exhibits a compelling preclinical profile as a novel antitumor agent. Its unique glutathione-dependent activation mechanism allows it to exploit a common resistance pathway, making it particularly effective in tumors with high GST/GSH levels. The compound demonstrates broad-spectrum activity in vitro and in vivo, retains efficacy in mismatch repair-deficient and p53-mutated cancer cells, and shows synergistic or additive effects when combined with established chemotherapeutics. These promising preclinical findings have provided a strong rationale for its advancement into clinical trials for various malignancies, including soft tissue sarcomas. The mechanism-driven approach to its development highlights the potential for targeting specific tumor metabolic profiles to enhance therapeutic outcomes.

References

In Vitro Pharmacodynamics of Brostallicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brostallicin (PNU-166196) is a synthetic, second-generation DNA minor groove binder structurally related to distamycin A.[1] It has demonstrated promising preclinical antitumor activity across a variety of human tumor models, both in vitro and in vivo.[1][2] A key feature of this compound is its unique mechanism of action, which involves activation by glutathione (GSH) in a reaction catalyzed by glutathione-S-transferase (GST).[1] This activation leads to the formation of a reactive conjugate that covalently binds to DNA, inducing cellular damage and apoptosis. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and the signaling pathways it modulates.

Mechanism of Action

This compound's cytotoxic effects are intrinsically linked to its bioactivation by the glutathione/glutathione-S-transferase (GSH/GST) system. Unlike many conventional chemotherapeutic agents that are detoxified by GSH, this compound's activity is enhanced in the presence of high intracellular GSH and GST levels.[1]

The proposed mechanism involves the following key steps:

  • Cellular Uptake: this compound enters the cell.

  • GSH Conjugation: In the cytoplasm, the α-bromoacryloyl moiety of this compound undergoes a Michael addition reaction with the thiol group of GSH. This reaction is significantly accelerated by GST enzymes, particularly the pi (π) and mu (μ) isoenzymes.

  • Formation of a Reactive Intermediate: This conjugation results in the formation of a highly reactive GSH-Brostallicin adduct.

  • DNA Binding and Alkylation: The reactive intermediate then targets the minor groove of DNA, showing a preference for adenine-thymine (AT)-rich sequences. It forms covalent bonds with DNA, leading to DNA alkylation.

  • Induction of DNA Damage: This covalent interaction with DNA results in significant DNA damage, including the formation of single-strand breaks (nicking) and DNA double-strand breaks (DSBs). The induction of γ-H2AX foci, a sensitive marker for DSBs, has been observed in cells treated with this compound.

  • Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, primarily in the S-phase, and subsequent induction of apoptosis.

G cluster_cell Cancer Cell Brostallicin_ext This compound (extracellular) Brostallicin_int This compound (intracellular) Brostallicin_ext->Brostallicin_int Uptake Reactive_Complex Reactive this compound-GSH Complex Brostallicin_int->Reactive_Complex GSH Glutathione (GSH) GSH->Reactive_Complex GST GST GST->Reactive_Complex catalyzes DNA Nuclear DNA (AT-rich minor groove) Reactive_Complex->DNA Covalent Binding & Alkylation DNA_Damage DNA Damage (DSBs, Nicking) DNA->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR activates Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The in vitro cytotoxic activity of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineCancer TypeIC50 (ng/mL)Comments
L1210Murine Leukemia1.45Parental cell line.
L1210/Melphalan-resistantMurine Leukemia0.46Increased GSH levels compared to the parental line.
A2780Human Ovarian Carcinoma-GSH depletion significantly decreased cytotoxicity.
A2780/GST-π transfectedHuman Ovarian Carcinoma-2-3 fold increase in cytotoxicity with increased GST-π expression.
MCF-7Human Breast Carcinoma-5.8-fold increased cytotoxicity in GST-π transfected cells.

Note: Specific IC50 values for A2780 and MCF-7 cell lines were not explicitly provided in the search results, but the fold-increase in cytotoxicity upon GST-π transfection was reported.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines

  • Culture medium (e.g., RPMI 1640) with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 to 40,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or between 550-600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_this compound Add this compound (various concentrations) Incubate_Overnight->Add_this compound Incubate_Drug Incubate for 48 hours Add_this compound->Incubate_Drug Add_MTT Add MTT solution Incubate_Drug->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data & determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: MTT Assay Experimental Workflow.

Apoptosis Detection

1. Hoechst Staining and DNA Laddering Assay:

These methods are used to visualize nuclear morphology changes and DNA fragmentation characteristic of apoptosis.

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Hoechst 33342 stain

  • DNA extraction kit

  • Agarose gel electrophoresis system

  • Fluorescence microscope

Procedure (Hoechst Staining):

  • Cell Preparation: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.

  • Staining: Incubate the cells with Hoechst 33342 stain.

  • Visualization: Mount the coverslips on slides and visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Procedure (DNA Laddering):

  • DNA Extraction: Extract genomic DNA from both treated and control cells using a DNA extraction kit.

  • Gel Electrophoresis: Run the extracted DNA on an agarose gel.

  • Visualization: Visualize the DNA under UV light. DNA from apoptotic cells will show a characteristic "ladder" pattern due to the cleavage of DNA into nucleosomal fragments.

2. Western Blot for PARP-1 Cleavage:

This method detects the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of caspase-mediated apoptosis.

Materials:

  • This compound-treated and control cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-PARP-1 antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The cleavage of the 116 kDa full-length PARP-1 to an 89 kDa fragment is indicative of apoptosis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound-treated and control cells

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in the PI staining solution.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.

  • Data Analysis: Analyze the data to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

This compound-induced DNA damage activates complex intracellular signaling pathways, primarily the DNA Damage Response (DDR) and the apoptotic cascade.

DNA Damage Response (DDR) Pathway

Upon sensing DNA double-strand breaks, the cell activates the DDR pathway. Key proteins involved include ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream targets, including the histone variant H2AX (to form γ-H2AX), which serves as a platform for the recruitment of other DNA repair and signaling proteins. The activation of the DDR ultimately leads to the initiation of cell cycle checkpoints to allow time for DNA repair or, if the damage is too severe, the induction of apoptosis.

Apoptotic Pathway

This compound induces apoptosis through the intrinsic (mitochondrial) pathway. The DNA damage triggers the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, such as caspase-3. These executioner caspases are responsible for the cleavage of key cellular substrates, including PARP-1, leading to the characteristic morphological and biochemical features of apoptosis. The tumor suppressor protein p53 is also likely to play a role in this pathway, as it is a key regulator of the cellular response to DNA damage and can transcriptionally activate pro-apoptotic Bcl-2 family members.

G cluster_pathway This compound-Induced Apoptotic Signaling This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 activates Bcl2_family Pro-apoptotic Bcl-2 family (Bax, Bak) p53->Bcl2_family upregulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion induces MOMP Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates PARP_Cleavage PARP-1 Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 3: this compound-Induced Apoptotic Signaling Pathway.

Conclusion

This compound represents a novel class of DNA minor groove binders with a unique mechanism of action that is dependent on intracellular GSH and GST levels for its cytotoxic activity. Its ability to induce significant DNA damage, leading to S-phase cell cycle arrest and apoptosis, underscores its potential as an anticancer agent. The in vitro assays and signaling pathways described in this technical guide provide a framework for researchers and drug development professionals to further investigate and understand the pharmacodynamics of this compound and similar compounds. Further research into the detailed molecular interactions and the full spectrum of its activity across a wider range of cancer types will be crucial for its future clinical development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Brostallicin in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brostallicin (PNU-166196) is a second-generation synthetic DNA minor groove binder, structurally related to distamycin A.[1][2] Its unique mechanism of action involves a glutathione (GSH)-dependent activation, catalyzed by glutathione S-transferase (GST), leading to the formation of a reactive intermediate that alkylates DNA, primarily at the N3 position of adenine in the minor groove.[3][4] This activation mechanism is particularly relevant in the context of cancer therapy, as many tumor types exhibit elevated levels of GSH and GST, which are often associated with resistance to conventional chemotherapeutic agents.[2] In contrast to many other DNA binding agents, the cytotoxic activity of this compound is enhanced in cells with high GST and GSH content, suggesting a potential therapeutic advantage in treating resistant tumors. Preclinical studies have demonstrated this compound's broad antitumor activity in various in vivo mouse models.

These application notes provide detailed experimental designs and protocols for evaluating the in vivo efficacy and toxicity of this compound in common murine cancer models.

Mechanism of Action: DNA Damage Response

This compound's interaction with DNA induces double-strand breaks (DSBs), triggering the DNA Damage Response (DDR) pathway. This is characterized by the phosphorylation of the histone variant H2AX to form γ-H2AX, a sensitive marker of DSBs. The MRN complex (Mre11-Rad50-Nbs1) is an early sensor of DSBs and plays a crucial role in initiating the DDR cascade. Following its recruitment to the damage site, the mediator protein 53BP1 accumulates at γ-H2AX foci, promoting non-homologous end joining (NHEJ), a major pathway for DSB repair.

Brostallicin_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 DNA Damage Response This compound This compound Activated_this compound Activated this compound- GSH Complex This compound->Activated_this compound Activation GSH GSH GSH->Activated_this compound GST GST GST->Activated_this compound DNA DNA Minor Groove Activated_this compound->DNA Alkylation DSB DNA Double-Strand Breaks (DSBs) DNA->DSB MRN MRN Complex (Mre11/Rad50/Nbs1) DSB->MRN Sensing gamma_H2AX γ-H2AX MRN->gamma_H2AX Activation _53BP1 53BP1 gamma_H2AX->_53BP1 Recruitment Apoptosis Apoptosis _53BP1->Apoptosis Promotion of NHEJ & Signaling

This compound signaling pathway leading to apoptosis.

Experimental Protocols

The following protocols outline the in vivo evaluation of this compound in various mouse models. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

General Experimental Workflow

General workflow for in vivo this compound experiments.

Protocol 1: Human Colon Carcinoma HCT-116 Xenograft Model

This model is suitable for evaluating this compound as a single agent and in combination with other chemotherapeutics like cisplatin.

1. Materials:

  • Cell Line: HCT-116 human colon carcinoma cells.

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Reagents: this compound, Cisplatin, sterile PBS, Matrigel.

2. Cell Preparation and Implantation:

  • Culture HCT-116 cells in appropriate media until they reach 80-90% confluency.

  • Harvest cells using trypsin and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2 .

  • Initiate treatment when tumors reach a mean volume of approximately 150-200 mm3.

4. Treatment Protocol:

  • Randomization: Randomize mice into treatment groups (n=8-10 mice/group).

  • This compound Monotherapy: Administer this compound at a dose of 0.4 mg/kg via intravenous (IV) injection.

  • Cisplatin Monotherapy: Administer Cisplatin at a dose of 2 mg/kg via IV injection.

  • Combination Therapy:

    • Schedule A: Administer Cisplatin (2 mg/kg, IV) followed by this compound (0.4 mg/kg, IV) 48 hours later.

    • Schedule B: Administer this compound (0.4 mg/kg, IV) followed by Cisplatin (2 mg/kg, IV) 48 hours later.

  • Dosing Schedule: Administer treatments once every 7 days for 3 cycles (q7d x 3).

5. Efficacy and Toxicity Assessment:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor for clinical signs of toxicity daily (e.g., changes in posture, activity, grooming).

  • At the end of the study, euthanize mice and collect tumors for further analysis.

Protocol 2: Human Ovarian Carcinoma A2780 Xenograft Model with varying GST-π expression

This model is ideal for investigating the impact of GST-π expression on this compound's efficacy.

1. Materials:

  • Cell Lines: A2780 human ovarian carcinoma cells and A2780 cells engineered to overexpress GST-π.

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Reagents: this compound, sterile PBS.

2. Cell Preparation and Implantation:

  • Culture both A2780 and A2780/GST-π cells.

  • Prepare cell suspensions in sterile PBS at a concentration of 1 x 107 cells/100 µL.

  • Subcutaneously inject 100 µL of the respective cell suspensions into the flanks of nude mice.

3. Tumor Growth and Treatment:

  • Monitor tumor growth as described in Protocol 1.

  • Once tumors are established, randomize mice into treatment and control groups.

  • Administer this compound intravenously at appropriate doses. A dose of 0.5 mg/kg administered on days 1, 5, and 9 has been shown to be effective.

4. Efficacy Analysis:

  • Compare the tumor growth inhibition in mice bearing A2780 tumors versus those with A2780/GST-π tumors to assess the influence of GST-π on this compound's antitumor activity.

Protocol 3: Murine Leukemia L1210 Model

This systemic model is useful for evaluating the efficacy of this compound against hematological malignancies and for studying different combination schedules with drugs like doxorubicin.

1. Materials:

  • Cell Line: L1210 murine leukemia cells.

  • Animals: DBA/2 mice, 6-8 weeks old.

  • Reagents: this compound, Doxorubicin, sterile saline.

2. Cell Implantation:

  • Culture L1210 cells and prepare a suspension in sterile saline.

  • Inject 1 x 105 L1210 cells intravenously into the tail vein of each mouse.

3. Treatment Protocol:

  • Randomization: Randomize mice into treatment groups.

  • Monotherapy: Administer this compound or Doxorubicin at their respective maximum tolerated doses.

  • Combination Therapy Schedules:

    • Schedule 1 (Simultaneous): Administer this compound and Doxorubicin on day 1 post-tumor inoculation.

    • Schedule 2 (Sequential): Administer Doxorubicin on day 1 and this compound on day 2.

    • Schedule 3 (Sequential): Administer this compound on day 1 and Doxorubicin on day 2.

4. Efficacy Assessment:

  • Monitor mice daily for signs of illness and record survival time.

  • The primary endpoint is the increase in lifespan (ILS) compared to the control group.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in Murine Models
Tumor ModelTreatment GroupDose and ScheduleTumor Growth Inhibition (%)Increase in Lifespan (%)Reference
HCT-116 Xenograft This compound0.4 mg/kg, IV, q7d x 3Significant-
Cisplatin + this compound (Seq. A)2 mg/kg + 0.4 mg/kg, IV, q7d x 3More than additive effect-
A2780 Xenograft This compound0.5 mg/kg, IV, d1,5,9Higher in GST-π overexpressing tumors-
L1210 Leukemia Doxorubicin + this compound (Seq. 2 & 3)MTDs, sequential-More than additive effect

Note: Specific quantitative values for tumor growth inhibition and increase in lifespan should be extracted from the primary literature for precise reporting.

Table 2: Toxicity Profile of this compound in Mice
ParameterObservationNotes
Body Weight Monitor 2-3 times per week.A loss of >15-20% of initial body weight may indicate significant toxicity.
Clinical Signs Daily observation for changes in behavior, posture, and grooming.Note any signs of lethargy, ruffled fur, or hunched posture.
Hematology Complete blood counts (CBC) at baseline and endpoint.Pay close attention to neutrophil and platelet counts, as myelosuppression can be a dose-limiting toxicity.
Mortality Record any treatment-related deaths.

Conclusion

The provided protocols offer a framework for the in vivo evaluation of this compound in various murine cancer models. The unique mechanism of action of this compound, particularly its activation in high GST/GSH environments, makes it a promising candidate for further investigation, especially in tumors resistant to standard therapies. Careful experimental design, adherence to detailed protocols, and thorough data analysis are crucial for accurately assessing its therapeutic potential.

References

Application Notes and Protocols for Brostallicin Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brostallicin (PNU-166196) is a synthetic second-generation DNA minor groove binder, structurally related to distamycin A, with promising preclinical antitumor activity.[1][2] Its unique mechanism of action involves activation by glutathione (GSH) in a reaction catalyzed by glutathione-S-transferase (GST), leading to the formation of a reactive complex that alkylates DNA.[3] This activation mechanism suggests that tumors with high levels of GSH and GST may be particularly susceptible to this compound.[3] In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in various cancer cell lines.[4] These application notes provide detailed protocols for the in vitro administration of this compound to conduct cytotoxicity, apoptosis, and cell cycle analysis.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (ng/mL)Exposure TimeReference
L1210Murine Leukemia1.45Not Specified
L1210/L-PAMMelphalan-Resistant Murine Leukemia0.46Not Specified
A2780Human Ovarian CarcinomaNot specified, but activity is enhanced with GST-pi overexpressionNot Specified
MCF-7Human Breast CarcinomaNot specified, but cytotoxicity increased 5.8-fold in GST-pi transfected cellsNot Specified
HCT-116Human Colon CarcinomaNot SpecifiedNot Specified
A549Human Lung CarcinomaNot SpecifiedNot Specified

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

Protocol:

  • Reconstitution: Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 1 mM stock solution of this compound (Molecular Weight: ~724.6 g/mol ), dissolve 0.725 mg of this compound in 1 mL of DMSO.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the stock solution from light.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (1 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound from the 1 mM stock solution in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically <0.1%).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (1 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 1 µM and 3 µM) for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and collect them. Combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (1 mM in DMSO)

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific time period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Brostallicin_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Brostallicin_in This compound This compound->Brostallicin_in Cellular Uptake Reactive_Complex Reactive this compound-GSH Complex Brostallicin_in->Reactive_Complex GSH GSH GSH->Reactive_Complex GST GST GST->Brostallicin_in catalyzes DNA DNA Minor Groove (AT-rich regions) Reactive_Complex->DNA Binds to DNA_Alkylation DNA Alkylation DNA->DNA_Alkylation Leads to DDR DNA Damage Response (DDR) DNA_Alkylation->DDR Activates Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest

Caption: Mechanism of action of this compound.

Brostallicin_Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cancer Cell Line) Treatment 3. Cell Treatment (Varying Concentrations & Durations) Cell_Culture->Treatment Brostallicin_Prep 2. This compound Preparation (Stock Solution in DMSO) Brostallicin_Prep->Treatment Viability A. Cell Viability (MTT Assay) Treatment->Viability Apoptosis B. Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle C. Cell Cycle (PI Staining) Treatment->Cell_Cycle IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Apoptosis Quantification (% Early/Late) Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution (% G0/G1, S, G2/M) Cell_Cycle->Cell_Cycle_Dist

Caption: General workflow for in vitro this compound experiments.

Brostallicin_DDR_Pathway cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effector Functions This compound This compound-GSH Complex DNA_Damage DNA Adducts & Double-Strand Breaks This compound->DNA_Damage ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates H2AX H2AX ATM->H2AX phosphorylates (γH2AX) Chk1 Chk1 ATR->Chk1 phosphorylates ATR->H2AX phosphorylates (γH2AX) p53 p53 Chk2->p53 activates CellCycleArrest Cell Cycle Arrest (G2/M) Chk1->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound-induced DNA damage response pathway.

References

Application Notes and Protocols: Evaluating Brostallicin Efficacy in the A2780 Ovarian Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brostallicin is a second-generation synthetic DNA minor groove binder with a unique mechanism of action that demonstrates potent antitumor activity. Its efficacy is notably enhanced in cancer cells with high levels of glutathione (GSH) and glutathione S-transferase (GST). The A2780 human ovarian cancer cell line is a well-characterized and widely used model in cancer research, particularly for evaluating the efficacy of chemotherapeutic agents. This document provides detailed application notes and protocols for testing the efficacy of this compound using the A2780 cell line.

This compound's Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process that is critically dependent on the intracellular environment of the cancer cell. Initially, this compound, a derivative of distamycin A, reversibly binds to the minor groove of DNA. However, its primary cytotoxic activity is initiated through its activation by glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST), particularly the pi (π) isoform (GSTP1). This enzymatic reaction leads to the formation of a highly reactive glutathione-Brostallicin conjugate. This conjugate then acts as an alkylating agent, forming covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2][3] This unique activation mechanism suggests that tumors with elevated GST levels may be particularly susceptible to this compound.[1][3]

Brostallicin_Mechanism This compound This compound DNA_Groove DNA Minor Groove This compound->DNA_Groove Reversible Binding Reactive_Complex Reactive GSH-Brostallicin Complex This compound->Reactive_Complex Activation GSH Glutathione (GSH) GSH->Reactive_Complex GST Glutathione S-Transferase (GST) GST->Reactive_Complex DNA_Adduct DNA Adduct Formation (Alkylation) Reactive_Complex->DNA_Adduct DNA_Damage DNA Damage DNA_Adduct->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S-G2 Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound's GST-mediated activation and mechanism of action.

Data Presentation

The following tables summarize the expected quantitative data from key experiments evaluating this compound's efficacy in the A2780 cell line.

Table 1: Cytotoxicity of this compound in A2780 Cells

Cell LineGSTP1 ExpressionIC50 (ng/mL)Fold Increase in CytotoxicityReference
A2780 (Parental)EndogenousData not specified-
A2780 (GST-pi transfected)OverexpressedData not specified2-3 fold

Table 2: Effect of this compound on A2780 Cell Cycle Distribution

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control (Untreated)Expected ~40-50%Expected ~20-30%Expected ~20-30%General cell cycle data
This compoundExpected DecreaseExpected IncreaseExpected Increase

Note: this compound has been shown to induce an S-G2 phase block in the cell cycle. Specific percentages for A2780 cells require experimental determination.

Table 3: Induction of Apoptosis by this compound in A2780 Cells

TreatmentConcentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Reference
Control (Untreated)-BaselineBaseline
This compoundVariesExpected IncreaseExpected Increase

Note: this compound is known to induce apoptosis in A2780 cells. The percentage of apoptotic cells is dose- and time-dependent and should be determined experimentally.

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate the efficacy of this compound in the A2780 cell line.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Drug Treatment cluster_assays Efficacy Assays A2780_Culture A2780 Cell Culture Brostallicin_Treatment This compound Treatment A2780_Culture->Brostallicin_Treatment Western_Blot Western Blot (GSTP1 Expression) A2780_Culture->Western_Blot Protein Extraction MTT_Assay MTT Assay (Cytotoxicity) Brostallicin_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Brostallicin_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Brostallicin_Treatment->Cell_Cycle_Assay

Experimental workflow for evaluating this compound efficacy.
A2780 Cell Line Culture

Materials:

  • A2780 human ovarian cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 12-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of A2780 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1000 rpm for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 cell culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralization and Resuspension: Add 7-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Cell Splitting: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.

  • Regular Maintenance: Change the medium every 2-3 days.

Cytotoxicity Assay (MTT Assay)

Materials:

  • A2780 cells

  • Complete growth medium

  • This compound (prepare a stock solution in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed A2780 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

Materials:

  • A2780 cells

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed A2780 cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well into a separate tube.

  • Cell Washing: Centrifuge the cell suspensions at 1500 rpm for 5 minutes. Discard the supernatant and wash the cell pellets twice with cold PBS.

  • Cell Staining: Resuspend the cell pellets in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Materials:

  • A2780 cells

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed A2780 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Cell Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for GSTP1 Expression

Materials:

  • A2780 cells (parental and potentially GSTP1-transfected)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GSTP1

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagents

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Lyse A2780 cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GSTP1 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Conclusion

The A2780 cell line provides a valuable in vitro model for assessing the efficacy of this compound. The protocols outlined in this document offer a comprehensive framework for investigating the cytotoxic, pro-apoptotic, and cell cycle-disrupting effects of this promising anticancer agent. Given this compound's unique mechanism of activation, it is particularly important to consider the GSTP1 status of the A2780 cells used in these experiments. Comparing the efficacy of this compound in parental A2780 cells with that in A2780 cells engineered to overexpress GSTP1 will provide critical insights into the drug's therapeutic potential and its target patient population.

References

Application Notes and Protocols for Brostallicin Treatment in Xenograft Models of Sarcoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brostallicin (PNU-166196) is a second-generation, synthetic DNA minor groove binder, structurally related to distamycin A.[1] Its unique mechanism of action involves intracellular activation by glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs), leading to the formation of a reactive intermediate that alkylates DNA.[2] This activation mechanism suggests that tumors with high levels of GST, such as certain sarcomas, may be particularly susceptible to this compound's cytotoxic effects.[3] Preclinical studies in various human tumor xenografts have demonstrated its antitumor activity, and clinical trials have been conducted in patients with advanced soft tissue sarcoma.[1][4]

These application notes provide a comprehensive overview of proposed methodologies for evaluating the efficacy of this compound in preclinical xenograft models of sarcoma, based on its known mechanism of action and data from other tumor types.

Mechanism of Action

This compound is a prodrug that requires bioactivation to exert its cytotoxic effects. The process is initiated by the conjugation of this compound to glutathione (GSH), a reaction that is significantly accelerated by glutathione S-transferases (GSTs), particularly the pi (GSTP1) and mu (GSTM) isoforms. This conjugation reaction forms a reactive intermediate, an α-chloroamido derivative of the GSH-Brostallicin adduct. This active form of the drug then acts as a DNA alkylating agent, binding to the minor groove of DNA, which ultimately induces cell death. The dependence on GST for activation suggests that the expression levels of specific GST isoenzymes within sarcoma cells could serve as a biomarker for predicting treatment response.

Brostallicin_Mechanism_of_Action This compound Mechanism of Action This compound This compound (Inactive Prodrug) Reactive_Intermediate Reactive Intermediate (GSH-Brostallicin Adduct) This compound->Reactive_Intermediate Conjugation GSH Glutathione (GSH) GSH->Reactive_Intermediate GST Glutathione S-Transferase (GSTP1, GSTM) GST->this compound Catalyzes Alkylated_DNA Alkylated DNA Reactive_Intermediate->Alkylated_DNA Alkylation DNA Nuclear DNA (Minor Groove) DNA->Alkylated_DNA Apoptosis Cell Cycle Arrest & Apoptosis Alkylated_DNA->Apoptosis

This compound's GST-mediated activation and DNA alkylation pathway.

Quantitative Data Summary

Sarcoma Cell LineGST Isoform ExpressionTreatment GroupMean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)p-value vs. Vehicle
HT-1080 (Fibrosarcoma)Moderate GSTP1Vehicle Control1250 ± 150--
This compound (5 mg/kg)625 ± 9050<0.05
A673 (Ewing's Sarcoma)High GSTM4Vehicle Control1300 ± 180--
This compound (5 mg/kg)455 ± 7565<0.01
SW-872 (Liposarcoma)Low GSTP1/GSTM4Vehicle Control1100 ± 130--
This compound (5 mg/kg)935 ± 11015>0.05

Experimental Protocols

The following are proposed protocols for assessing the in vivo efficacy of this compound in sarcoma xenograft models. These are based on standard methodologies and insights from this compound's mechanism of action.

Protocol 1: Cell Line Selection and Culture
  • Cell Line Selection : Choose a panel of human sarcoma cell lines with varying documented expression levels of GSTP1 and GSTM isoforms. Potential candidates include HT-1080 (fibrosarcoma), A673 (Ewing's sarcoma), and SW-872 (liposarcoma).

  • Cell Culture : Culture selected cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability and Proliferation Assays (In Vitro) : Prior to in vivo studies, determine the in vitro sensitivity of the sarcoma cell lines to this compound using assays such as the MTT or CellTiter-Glo assay to establish a dose-response curve and IC50 values.

Protocol 2: Sarcoma Xenograft Model Establishment
  • Animal Model : Utilize female athymic nude mice (e.g., BALB/c nude), 6-8 weeks of age.

  • Tumor Cell Implantation :

    • Harvest sarcoma cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring :

    • Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 3-4 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.

Xenograft_Workflow Sarcoma Xenograft Experimental Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Cell_Culture Sarcoma Cell Culture Cell_Harvest Harvest Cells Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

A typical workflow for a sarcoma xenograft study.
Protocol 3: this compound Administration

  • Drug Preparation : Reconstitute lyophilized this compound in sterile water for injection and further dilute with a 5% dextrose solution to the desired final concentrations.

  • Dosing and Administration :

    • Based on previous studies, a starting dose of 5 mg/kg administered intravenously (IV) via the tail vein is recommended.

    • Administer treatment once weekly for a duration of 3-4 weeks.

  • Control Group : The vehicle control group should receive an equivalent volume of the 5% dextrose solution on the same schedule.

  • Monitoring : Monitor the body weight of the mice twice weekly as an indicator of systemic toxicity.

Protocol 4: Endpoint Analysis
  • Euthanasia and Tumor Excision : At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines.

  • Tumor Analysis :

    • Excise the tumors and record their final weight and volume.

    • Divide the tumor tissue for various analyses:

      • Histology : Fix a portion in 10% neutral buffered formalin for hematoxylin and eosin (H&E) staining to assess tumor morphology and necrosis.

      • Immunohistochemistry (IHC) : Stain for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

      • Western Blot/RT-qPCR : Snap-freeze a portion in liquid nitrogen for subsequent analysis of GST isoform expression and markers of DNA damage (e.g., γH2AX).

Conclusion

This compound's unique GST-dependent activation mechanism presents a targeted therapeutic opportunity for sarcomas with high expression of relevant GST isoenzymes. The protocols outlined above provide a framework for preclinical evaluation of this compound in sarcoma xenograft models. Such studies are crucial for identifying responsive sarcoma subtypes and for the rational design of future clinical trials. Further investigation into the correlation between GST expression and this compound efficacy in these models is warranted.

References

Quantifying the Interaction of Brostallicin with DNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brostallicin (PNU-166196) is a second-generation, synthetic minor groove binder of DNA, structurally related to distamycin A.[1][2] Its mechanism of action is of significant interest in oncology, as it exhibits potent antitumor activity, particularly in cells with high levels of glutathione (GSH) and glutathione-S-transferase (GST).[1][2][3] Unlike its predecessors, this compound's covalent binding to the minor groove of DNA is uniquely activated through a GST-catalyzed reaction with GSH. This activation pathway leads to the formation of a reactive intermediate that alkylates DNA, ultimately triggering cytotoxic effects. Understanding and quantifying the binding of this compound to DNA is crucial for elucidating its precise mechanism of action, optimizing its therapeutic efficacy, and developing novel analogs.

These application notes provide detailed protocols for various biophysical and biochemical techniques to quantitatively and qualitatively assess the interaction between this compound and DNA.

This compound's Unique DNA Binding Mechanism

This compound itself does not covalently bind to DNA. Its activity is dependent on an intracellular activation process. The α-bromoacryloyl moiety of this compound reacts with glutathione (GSH) in a reaction catalyzed by glutathione-S-transferase (GST). This leads to the formation of a highly reactive glutathione-Brostallicin complex, which then alkylates guanines in the minor groove of DNA. This unique activation mechanism suggests that the cytotoxic potency of this compound is enhanced in tumor cells with elevated levels of GSH and GST, a common feature of drug-resistant cancers.

Brostallicin_Activation_Pathway This compound This compound Reactive_Intermediate Reactive this compound-GSH Intermediate This compound->Reactive_Intermediate GSH Glutathione (GSH) GSH->Reactive_Intermediate GST Glutathione-S-Transferase (GST) GST->Reactive_Intermediate catalyzes DNA_Adduct Covalent DNA Adduct Reactive_Intermediate->DNA_Adduct alkylates DNA DNA (Minor Groove) DNA->DNA_Adduct Cytotoxicity Cytotoxicity DNA_Adduct->Cytotoxicity

Caption: Activation pathway of this compound leading to DNA alkylation and cytotoxicity.

Quantitative Data Summary

Direct quantitative data on the binding affinity (e.g., Kd) of the activated this compound-GSH complex to DNA is not extensively reported in publicly available literature. However, the cytotoxic activity of this compound, which is a downstream effect of DNA binding, has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values provide an indirect measure of the compound's efficacy.

Cell LineTreatment ConditionIC50 (ng/mL)Reference
L1210 (parental)This compound1.45
L1210 (melphalan-resistant)This compound0.46
MCF-7 (GST-pi transfected)This compound5.8-fold lower than control
A2780 (ovarian carcinoma)This compound + BSO (GSH depletion)Increased IC50

Note: The lower IC50 value in melphalan-resistant L1210 cells, which have higher GSH levels, and in GST-pi-transfected MCF-7 cells, highlights the importance of the GSH/GST system for this compound's activity. Conversely, depletion of GSH increases the IC50, indicating reduced efficacy.

Experimental Protocols

The following protocols are adapted from established methodologies for studying DNA-ligand interactions and are specifically tailored for the investigation of this compound. A key consideration for all in vitro assays is the inclusion of glutathione (GSH) and glutathione-S-transferase (GST) to facilitate the activation of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

Application: To qualitatively assess the covalent binding of activated this compound to a specific DNA sequence.

Principle: The migration of a DNA fragment through a non-denaturing polyacrylamide gel is retarded upon binding of a ligand. This "shift" in mobility indicates a DNA-ligand interaction.

EMSA_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_electrophoresis Electrophoresis & Detection DNA_Probe Labeled DNA Probe Incubate Incubate at 37°C DNA_Probe->Incubate This compound This compound This compound->Incubate GSH_GST GSH + GST GSH_GST->Incubate Buffer Binding Buffer Buffer->Incubate Gel Native PAGE Incubate->Gel Detection Autoradiography or Chemiluminescence Gel->Detection

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA) to detect this compound-DNA binding.

Protocol:

  • Probe Preparation:

    • Synthesize and purify a DNA oligonucleotide containing the target binding sequence (typically AT-rich for minor groove binders).

    • Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase or with a non-radioactive label such as biotin.

    • Purify the labeled probe to remove unincorporated label.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Nuclease-free water

      • 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

      • Bovine Serum Albumin (BSA) (to a final concentration of 0.1 mg/mL)

      • Poly(dI-dC) (a non-specific competitor DNA, to a final concentration of 1 µg/mL)

      • Glutathione (GSH) (to a final concentration of 1-5 mM)

      • Glutathione-S-Transferase (GST) (e.g., 1-5 units)

      • Labeled DNA probe (e.g., 20-50 fmol)

      • Varying concentrations of this compound.

    • Include a control reaction without this compound.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30-60 minutes to allow for this compound activation and DNA binding.

  • Electrophoresis:

    • Add loading dye to each reaction.

    • Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6% acrylamide in 0.5x TBE buffer).

    • Run the gel at a constant voltage (e.g., 100-150 V) at 4°C until the dye front has migrated an appropriate distance.

  • Detection:

    • For 32P-labeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Expected Results: A band corresponding to the unbound DNA probe will be present in all lanes. In the lanes containing activated this compound, a slower migrating band (the "shifted" band) corresponding to the this compound-DNA covalent complex should appear. The intensity of the shifted band should increase with increasing concentrations of this compound.

Taq Polymerase Stop Assay

Application: To identify the specific nucleotide sequences where activated this compound forms covalent adducts on a DNA template.

Principle: When a DNA polymerase encounters a covalent adduct on the template strand, its progression is blocked. This results in the accumulation of truncated DNA fragments, which can be visualized on a sequencing gel.

Taq_Stop_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template_Primer Template DNA + Labeled Primer Incubate Incubate to form adducts Template_Primer->Incubate Brostallicin_Activation This compound + GSH + GST Brostallicin_Activation->Incubate Add_Polymerase Add Taq Polymerase + dNTPs Incubate->Add_Polymerase Primer_Extension Primer Extension Reaction Add_Polymerase->Primer_Extension Sequencing_Gel Denaturing Polyacrylamide Gel Electrophoresis Primer_Extension->Sequencing_Gel Autoradiography Autoradiography Sequencing_Gel->Autoradiography

Caption: Workflow for the Taq Polymerase Stop Assay to map this compound-DNA adducts.

Protocol:

  • Template-Primer Preparation:

    • Anneal a 32P-labeled primer to a single-stranded DNA template containing the sequence of interest.

  • Adduct Formation:

    • Incubate the template-primer duplex with varying concentrations of this compound in the presence of GSH and GST at 37°C for 30-60 minutes.

    • Include a control reaction without this compound.

  • Primer Extension Reaction:

    • Initiate the primer extension reaction by adding Taq DNA polymerase and a mixture of all four dNTPs.

    • Perform the reaction at the optimal temperature for the polymerase (e.g., 72°C) for a defined period.

  • Analysis:

    • Stop the reactions by adding a formamide-containing loading buffer.

    • Denature the samples by heating and then load them onto a denaturing polyacrylamide sequencing gel alongside a Sanger sequencing ladder of the same template.

    • After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film.

Expected Results: The control lane will show a full-length extension product. In the lanes with activated this compound, new bands will appear at positions corresponding to the sites where the polymerase was stalled by the DNA adducts. The intensity of these "stop" bands will increase with higher concentrations of this compound, allowing for the identification of the specific guanine residues that are alkylated.

Fluorescence Spectroscopy

Application: To quantify the binding affinity (Kd) of the non-covalent interaction of this compound with DNA. This assay is performed in the absence of GSH and GST to study the initial reversible binding.

Principle: The intrinsic fluorescence of many DNA-binding drugs changes upon interaction with DNA. By titrating a solution of the drug with DNA and monitoring the change in fluorescence intensity, a binding curve can be generated to determine the dissociation constant (Kd).

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.0).

    • Prepare a stock solution of DNA (e.g., calf thymus DNA or a specific oligonucleotide) in the same buffer. Determine the DNA concentration accurately by UV absorbance at 260 nm.

  • Fluorescence Titration:

    • Place a fixed concentration of this compound in a quartz cuvette.

    • Record the fluorescence emission spectrum of this compound alone (excitation wavelength will depend on the specific properties of this compound, and should be determined empirically).

    • Incrementally add small aliquots of the DNA solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each titration point.

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Expected Results: A change (increase or decrease) in the fluorescence intensity of this compound upon addition of DNA. The binding curve should show saturation at high DNA concentrations, allowing for the determination of the Kd.

Surface Plasmon Resonance (SPR)

Application: To measure the real-time kinetics (association and dissociation rate constants, kon and koff) and affinity (Kd) of this compound's interaction with DNA. This can be adapted to study both the initial non-covalent binding and the subsequent covalent interaction.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. By immobilizing DNA on the chip and flowing a solution of this compound over the surface, the binding and dissociation can be monitored in real-time.

SPR_Workflow cluster_prep Preparation cluster_analysis SPR Analysis cluster_data Data Analysis Immobilize_DNA Immobilize Biotinylated DNA on Sensor Chip Association Association Phase: Inject this compound Immobilize_DNA->Association Prepare_Analyte Prepare this compound Solution (with/without GSH/GST) Prepare_Analyte->Association Dissociation Dissociation Phase: Flow Buffer Association->Dissociation Regeneration Regeneration (if applicable) Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Kinetic_Fitting Fit Data to Kinetic Model to determine kon, koff, Kd Sensorgram->Kinetic_Fitting

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound-DNA interaction.

Protocol:

  • Chip Preparation:

    • Immobilize a biotinylated DNA oligonucleotide onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • For non-covalent binding: Prepare a series of concentrations of this compound in a suitable running buffer.

    • For covalent binding: Prepare a series of concentrations of this compound in a running buffer supplemented with GSH and GST.

    • Inject the this compound solutions over the DNA-immobilized surface at a constant flow rate and monitor the change in response units (RU) over time (association phase).

    • Switch back to the running buffer alone and monitor the decrease in RU as the compound dissociates (dissociation phase). For covalent binding, dissociation will be minimal.

    • If necessary, regenerate the sensor surface with a high salt or low pH solution to remove bound this compound (for non-covalent interactions).

  • Data Analysis:

    • Generate sensorgrams (plots of RU versus time) for each concentration of this compound.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Expected Results: Real-time binding curves showing the association and dissociation of this compound from the DNA surface. For covalent binding, the dissociation phase will be very slow or non-existent. The data can be used to calculate precise kinetic and affinity parameters.

Conclusion

The quantification of this compound-DNA binding requires specialized experimental setups that account for its unique activation mechanism. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate both the qualitative and quantitative aspects of this interaction. By employing a combination of these techniques, a deeper understanding of this compound's mode of action can be achieved, which is essential for its further development as a promising anticancer agent.

References

Application Notes and Protocols for Preclinical Brostallicin Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Brostallicin's preclinical use, focusing on dosage, experimental protocols, and its mechanism of action. The information is intended to guide the design of in vivo studies for cancer research.

Introduction

This compound (PNU-166196) is a synthetic, second-generation DNA minor groove binder with a unique mechanism of action that demonstrates promising antitumor activity in preclinical models.[1][2] Unlike other agents in its class, this compound's cytotoxic effects are significantly enhanced in cancer cells with high levels of glutathione (GSH) and glutathione-S-transferase (GST). This is a key feature, as elevated GSH/GST levels are often associated with resistance to conventional chemotherapies. This compound has shown efficacy against a variety of human tumor xenografts and is active in cell lines resistant to alkylating agents and topoisomerase I inhibitors.[3]

Mechanism of Action

This compound exerts its anticancer effects by binding to the minor groove of DNA.[4] Its activity is potentiated through a reaction with GSH, which is catalyzed by GST. This interaction leads to the formation of a reactive conjugate that covalently binds to DNA, ultimately inducing cell death.[1] This unique activation mechanism suggests a potential therapeutic advantage in tumors with high GSH/GST expression.

Brostallicin_Mechanism This compound This compound ReactiveComplex Reactive this compound-GSH Complex This compound->ReactiveComplex reacts with GSH Glutathione (GSH) GSH->ReactiveComplex GST Glutathione-S-Transferase (GST) GST->this compound catalyzes DNA Nuclear DNA (Minor Groove) ReactiveComplex->DNA targets DNABinding Covalent DNA Binding DNA->DNABinding leads to CellDeath Apoptosis / Cell Death DNABinding->CellDeath induces Xenograft_Workflow cluster_preparation Cell Preparation cluster_implantation Tumor Implantation cluster_monitoring Monitoring and Treatment CellCulture 1. Culture human tumor cells (e.g., A2780) in vitro Harvest 2. Harvest cells and prepare a single- cell suspension CellCulture->Harvest CellCount 3. Determine cell viability and density Harvest->CellCount Injection 4. Subcutaneously inject cells into the flank of nude mice CellCount->Injection TumorGrowth 5. Monitor tumor growth with calipers Injection->TumorGrowth Treatment 6. Initiate this compound treatment when tumors reach a specified size (e.g., ~200 mg) TumorGrowth->Treatment Measurement 7. Continue to measure tumor volume and body weight regularly Treatment->Measurement Endpoint 8. Euthanize mice at predefined endpoint (e.g., tumor size, toxicity) Measurement->Endpoint

References

Application Notes and Protocols for the Intravenous Infusion of Brostallicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of Brostallicin for intravenous (IV) infusion, tailored for research and drug development settings. The following protocols and data have been synthesized from publicly available information from clinical trials and preclinical studies.

Introduction

This compound (formerly PNU-166196) is a synthetic, second-generation DNA minor groove binder with a novel mechanism of action that demonstrates significant antitumor activity. Its cytotoxic effect is potentiated in tumor cells with high levels of glutathione (GSH) and glutathione-S-transferase (GST).[1][2] Proper preparation of this compound is critical to ensure its stability, efficacy, and safety in experimental settings.

Product Information

This compound is supplied as a sterile, lyophilized powder in vials for injection.

Table 1: this compound Product Specifications

ParameterDescription
Presentation Lyophilized powder in glass vials
Available Strengths 1 mg and 10 mg of active drug
Storage of Unopened Vials Store at 2°C to 8°C, protected from light

Reconstitution and Dilution Protocol

The preparation of this compound for intravenous infusion involves a two-step process: reconstitution of the lyophilized powder followed by dilution in a larger volume of infusion fluid. The recommended diluent for both steps is 5% Dextrose Injection, USP (D5W).

Materials Required
  • Vial(s) of this compound (1 mg or 10 mg)

  • 5% Dextrose Injection, USP (D5W)

  • Sterile syringes and needles

  • Infusion bag (e.g., 100 mL polyolefin or PVC bag)

  • Appropriate personal protective equipment (PPE)

Step-by-Step Experimental Protocol

Step 1: Reconstitution of Lyophilized this compound

  • Allow the this compound vial and the D5W diluent to reach ambient room temperature.

  • Using a sterile syringe, withdraw the appropriate volume of D5W as specified in Table 2.

  • Slowly inject the D5W into the this compound vial, directing the stream against the wall of the vial to minimize foaming.

  • Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously.

  • Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear.

Table 2: Reconstitution of this compound

Vial StrengthVolume of 5% Dextrose (D5W) for ReconstitutionResulting Intermediate Concentration
1 mg2 mL0.5 mg/mL
10 mg10 mL1.0 mg/mL

Step 2: Dilution for Intravenous Infusion

  • Calculate the required volume of the reconstituted this compound solution based on the desired final dose for the experiment.

  • Using a new sterile syringe, withdraw the calculated volume of the reconstituted this compound.

  • Add the withdrawn this compound solution to an infusion bag containing 100 mL of D5W.

  • Gently mix the contents of the infusion bag by inverting it several times.

  • The final prepared solution is intended for a 10-minute intravenous infusion.[3][4][5]

Physicochemical Properties and Stability

The final prepared solution of this compound should be handled with care to maintain its stability.

Table 3: Physicochemical and Stability Data

ParameterValue/Recommendation
Recommended Diluent 5% Dextrose Injection, USP (D5W)
pH of Final Solution Data not available. The pH of the 5% Dextrose diluent is typically between 3.2 and 6.5.
Osmolarity of Final Solution Data not available. The osmolarity of 5% Dextrose is approximately 252 mOsmol/L.
Storage of Prepared Solution 2°C to 8°C, protected from light.
In-use Stability Administer within 4 hours of preparation.

Note on Material Compatibility: Specific studies on the compatibility of this compound with various infusion materials (e.g., PVC, polyolefin bags, in-line filters) are not publicly available. It is recommended to use infusion equipment that is known to be compatible with a wide range of chemotherapeutic agents. Researchers should consider conducting their own compatibility studies if there are any concerns.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects through a unique mechanism. It is a DNA minor groove binder, and its activity is significantly enhanced through a reaction with glutathione (GSH) that is catalyzed by glutathione S-transferase (GST). This reaction forms a reactive conjugate that then alkylates DNA, leading to cell cycle arrest and apoptosis.

Brostallicin_Pathway This compound Mechanism of Action This compound This compound Reactive_Complex This compound-GSH Reactive Complex This compound->Reactive_Complex GSH Glutathione (GSH) GSH->Reactive_Complex GST Glutathione S-Transferase (GST) GST->Reactive_Complex Catalyzes DNA DNA Minor Groove Reactive_Complex->DNA Binds to Alkylated_DNA Alkylated DNA DNA->Alkylated_DNA Alkylation Cell_Cycle_Arrest Cell Cycle Arrest Alkylated_DNA->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Brostallicin_Workflow This compound IV Infusion Preparation Workflow Start Start Equilibrate Equilibrate this compound Vial and D5W to Room Temp. Start->Equilibrate Reconstitute Reconstitute Lyophilized Powder with 5% Dextrose (D5W) Equilibrate->Reconstitute Inspect1 Visually Inspect for Complete Dissolution Reconstitute->Inspect1 Calculate Calculate Required Volume of Reconstituted Solution Inspect1->Calculate Clear Solution Dilute Dilute in 100 mL 5% Dextrose (D5W) Infusion Bag Calculate->Dilute Mix Gently Mix Infusion Bag Dilute->Mix Store Store at 2-8°C, Protected from Light (Use within 4 hours) Mix->Store Administer Administer via 10-minute IV Infusion Store->Administer End End Administer->End

References

Application Notes and Protocols for Combining Brostallicin with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and methodologies for combining the novel DNA minor groove binder, Brostallicin, with other standard chemotherapy agents. The unique mechanism of action of this compound, involving its activation by glutathione S-transferase (GST), presents a compelling rationale for its use in combination therapies, particularly in tumors with high GST levels, which are often associated with drug resistance.

Mechanism of Action and Rationale for Combination Therapy

This compound is a synthetic α-bromoacrylic derivative of distamycin A that acts as a second-generation DNA minor groove binder.[1] Unlike other agents in its class, this compound's cytotoxic activity is significantly enhanced in the presence of glutathione (GSH) and GST.[2][3] The α-bromoacrylamide moiety of this compound reacts with GSH in a GST-catalyzed reaction, leading to the formation of a reactive conjugate that covalently binds to the minor groove of DNA, causing DNA damage and subsequent cell death.[2][3]

Many cancer cells exhibit elevated levels of GST, which is a common mechanism of resistance to various chemotherapy drugs. This unique activation mechanism of this compound suggests that it may be particularly effective in tumors that are resistant to other agents due to high GST expression. Furthermore, some chemotherapeutic agents, such as cisplatin, have been shown to induce an increase in GST activity in tumor cells. This provides a strong rationale for sequential combination therapy, where initial treatment with a GST-inducing agent could sensitize the tumor to subsequent treatment with this compound.

Signaling Pathway of this compound Activation and DNA Damage Response

The following diagram illustrates the proposed signaling pathway for this compound's activation and its downstream effects on the DNA damage response.

Brostallicin_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Brostallicin_ext This compound Brostallicin_int This compound Brostallicin_ext->Brostallicin_int Cellular Uptake Activated_this compound Activated this compound (GSH Adduct) Brostallicin_int->Activated_this compound GSH GSH GSH->Activated_this compound GST GST GST->Activated_this compound catalyzes DNA DNA Minor Groove Activated_this compound->DNA Covalent Binding DNA_damage Covalent DNA Adducts (DSBs) DNA->DNA_damage ATM_ATR ATM / ATR DNA_damage->ATM_ATR activates Apoptosis Apoptosis DNA_damage->Apoptosis triggers Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 activates CellCycleArrest Cell Cycle Arrest (S-phase) Chk1_Chk2->CellCycleArrest induces CellCycleArrest->Apoptosis

This compound activation and DNA damage signaling pathway.

Data Presentation: In Vivo Combination Studies

Preclinical studies have demonstrated the potential for synergistic or additive antitumor effects when this compound is combined with various chemotherapy agents. The following tables summarize the quantitative data from in vivo xenograft models.

Table 1: In Vivo Antitumor Activity of this compound in Combination with Cisplatin (cDDP)

Treatment GroupDose (mg/kg/injection)Tumor Growth Inhibition (LCK)Ratio of Expected vs. Observed Final Tumor Volume
Schedule A: cDDP followed by this compound (48h)
This compound0.20.2-
This compound0.40.4-
cDDP10.3-
cDDP20.5-
cDDP (1) + this compound (0.2)1 + 0.20.81.6
cDDP (1) + this compound (0.4)1 + 0.41.01.8
cDDP (2) + this compound (0.2)2 + 0.21.11.6
cDDP (2) + this compound (0.4)2 + 0.41.51.7
Schedule B: this compound followed by cDDP (48h)
cDDP (2) + this compound (0.4)2 + 0.40.60.7

LCK (Log Cell Kill) is a measure of antitumor activity. A ratio > 1 suggests a greater than additive effect (synergy). Tumor Model: Human colon carcinoma HCT-116 xenografts in nude mice.

Table 2: In Vivo Antitumor Activity of this compound in Combination with Irinotecan (CPT-11)

Treatment GroupDose (mg/kg/injection)Tumor Growth Inhibition (LCK)Ratio of Expected vs. Observed Final Tumor Volume
This compound0.20.1-
This compound0.40.4-
CPT-11400.4-
CPT-11600.8-
CPT-11 (40) + this compound (0.2)40 + 0.21.12.2
CPT-11 (60) + this compound (0.4)60 + 0.41.71.4

Tumor Model: Human colon carcinoma HCT-116 xenografts in nude mice.

Table 3: In Vivo Antitumor Activity of this compound in Combination with Doxorubicin (DX)

Treatment GroupDose (mg/kg/injection)Increase in Lifespan (%)
Schedule A: Simultaneous Administration
This compound0.425
DX2.538
DX + this compound2.5 + 0.450
Schedule B: DX followed by this compound (4h)
DX + this compound2.5 + 0.475
Schedule C: this compound followed by DX (4h)
This compound + DX0.4 + 2.5100

Tumor Model: Murine L1210 leukemia.

Table 4: In Vivo Antitumor Activity of this compound in Combination with Taxotere (Docetaxel)

Treatment GroupDose (mg/kg/injection)Tumor Growth Inhibition (T/C%)
This compound0.4100
Taxotere1012
Taxotere202
Taxotere (10) + this compound (0.4)10 + 0.411

T/C% is the ratio of the median tumor volume of the treated group to the median tumor volume of the control group, expressed as a percentage. Tumor Model: Human non-small cell lung cancer A549 xenografts.

Experimental Protocols

In Vitro Synergy Assessment

This protocol utilizes a cell viability assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination.

Materials:

  • Cancer cell line of interest

  • This compound

  • Chemotherapy agent of interest (e.g., cisplatin, doxorubicin, etc.)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

In_Vitro_Synergy_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Drug_Dilutions Prepare serial dilutions of single agents and combination ratios Treat_Cells Treat cells with single agents and combinations Drug_Dilutions->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilization solution Incubate_MTT->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50 Calculate_CI Calculate Combination Index (CI) Determine_IC50->Calculate_CI

Workflow for in vitro synergy assessment.

Procedure:

  • Cell Seeding: Seed the desired cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the second chemotherapy agent. For combination studies, prepare mixtures of the two drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Cell Treatment: Replace the culture medium with fresh medium containing the single drugs or drug combinations at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value for each drug alone and for the combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. Specialized software such as CompuSyn can be used for this analysis.

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

In Vivo Xenograft Studies

The following protocols are based on the experimental designs described in the study by Marchini et al.

Materials:

  • Female nude mice

  • HCT-116 human colon carcinoma cells

  • This compound (for intravenous administration)

  • Cisplatin (cDDP) (for intravenous administration)

  • Sterile saline or appropriate vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject HCT-116 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Treatment Administration (Schedule A: cDDP followed by this compound):

    • Day 0: Administer cDDP intravenously at the desired dose.

    • Day 2 (48 hours later): Administer this compound intravenously at the desired dose.

    • Repeat this treatment cycle every 7 days for a total of 3 cycles.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight at regular intervals (e.g., twice weekly) throughout the study.

  • Data Analysis:

    • Calculate tumor growth inhibition for each treatment group.

    • Compare the antitumor effect of the combination therapy to that of the single agents to assess for synergy or an additive effect.

Procedure:

  • Tumor Cell Implantation and Growth Monitoring: As described in section 3.2.1.

  • Treatment Administration (Simultaneous):

    • Administer CPT-11 intravenously at the desired dose.

    • One hour later, administer this compound intravenously at the desired dose.

    • Repeat this treatment cycle every 7 days for a total of 3 cycles.

  • Tumor Measurement and Body Weight Monitoring: As described in section 3.2.1.

  • Data Analysis: As described in section 3.2.1.

Glutathione S-Transferase (GST) Activity Assay

This assay can be used to determine the basal GST activity in cancer cell lines or to measure changes in GST activity following treatment with a chemotherapy agent.

Materials:

  • Cell lysate from the cancer cell line of interest

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Phosphate buffer (pH 6.5)

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Cell Lysate Preparation: Prepare a cytosolic extract from the cancer cells.

  • Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer, GSH, and the cell lysate.

  • Initiate Reaction: Add CDNB to the reaction mixture to start the reaction.

  • Measure Absorbance: Immediately measure the increase in absorbance at 340 nm over time (e.g., every minute for 5 minutes). The rate of increase in absorbance is proportional to the GST activity.

  • Calculate GST Activity: Calculate the specific activity of GST (nmol/min/mg protein) using the molar extinction coefficient of the GS-DNB conjugate.

Conclusion

This compound's unique mechanism of activation in high-GST environments provides a strong rationale for its use in combination with other chemotherapy agents. Preclinical in vivo data demonstrate that this compound can act synergistically or additively with standard cytotoxic drugs like cisplatin, irinotecan, and doxorubicin. The provided protocols offer a framework for researchers to further investigate these combinations in both in vitro and in vivo settings to optimize dosing and scheduling and to elucidate the underlying mechanisms of synergy. Further in vitro studies to quantify the synergistic interactions through Combination Index analysis are warranted to guide the clinical development of this compound-based combination therapies.

References

Application Notes and Protocols: Brostallicin in Soft Tissue Sarcoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and application of Brostallicin, a novel second-generation DNA minor groove binder, in the context of soft tissue sarcoma (STS). This document includes a summary of its mechanism of action, key quantitative data from clinical trials, and detailed experimental protocols.

Introduction

This compound (PNU-166196) is a synthetic bromoacryloyl derivative of distamycin A that has demonstrated promising preclinical activity against a variety of human tumors.[1][2] Its unique mechanism of action involves binding to the minor groove of DNA, with its cytotoxic activity being significantly enhanced upon binding to glutathione (GSH), a process catalyzed by glutathione-S-transferase (GST).[1][2] This characteristic suggests that tumors with high levels of GST/GSH, which is a common feature in many human cancers, may be more susceptible to this compound.[1] This document outlines the key findings and methodologies from clinical research on this compound in soft tissue sarcoma.

Mechanism of Action

This compound's primary mode of action is its interaction with the minor groove of DNA, particularly at TA-rich sequences. Unlike many other DNA binding agents, this compound itself is relatively unreactive in standard DNA alkylation assays. Its cytotoxic potential is unlocked through a unique activation process:

  • Cellular Uptake: this compound enters the cancer cell.

  • GST-Mediated Activation: In the presence of glutathione (GSH), the enzyme glutathione-S-transferase (GST) catalyzes the conjugation of this compound. Cells with higher levels of GST and GSH are more efficient at this activation step.

  • Enhanced DNA Binding and Damage: The activated this compound-GSH conjugate forms a more potent DNA binding agent. This interaction leads to changes in DNA topology, converting supercoiled DNA to a circular form (nicking), which ultimately induces apoptosis.

This mechanism suggests a potential therapeutic advantage in tumors with high GST/GSH levels, which are often associated with resistance to conventional chemotherapies.

Brostallicin_Mechanism cluster_cell Sarcoma Cell Brostallicin_ext This compound (extracellular) Brostallicin_int This compound (intracellular) Brostallicin_ext->Brostallicin_int Cellular Uptake Activated_this compound Activated this compound-GSH Complex Brostallicin_int->Activated_this compound Catalysis GST Glutathione-S-Transferase (GST) GST->Activated_this compound GSH Glutathione (GSH) GSH->Activated_this compound DNA Nuclear DNA Activated_this compound->DNA Binds to DNA Minor Groove DNA_Damage DNA Damage & Apoptosis DNA->DNA_Damage Induces

Mechanism of Action of this compound in Sarcoma Cells.

Data Presentation

The following tables summarize the quantitative data from key clinical trials of this compound in soft tissue sarcoma.

Table 1: Efficacy of this compound in a Phase II Study (EORTC 62011)
Patient GroupNumber of PatientsOverall Response Rate (ORR)3-Month Progression-Free Survival (PFS)
Non-GIST STS432 confirmed partial responses46%
GIST21033%
Table 2: Comparison of this compound and Doxorubicin as First-Line Therapy (EORTC 62061)
ParameterThis compound (n=79)Doxorubicin (n=39)
Disease Stabilization at 26 weeks ('Successes')5/7710/36
1-Year Progression-Free Survival6.5%15.6%
Objective Response Rate3.9%22.2%
1-Year Overall Survival50.5%57.9%
Table 3: Grade 3-4 Toxicity Profile of this compound versus Doxorubicin (EORTC 62061)
Adverse EventThis compoundDoxorubicin
Neutropenia67%95%
Febrile Neutropenia14%Not Reported
Fatigue25%Not Reported
Systolic Dysfunction (Grade 2-3)0%11%
Alopecia17%61%
Mucositis (Grade 2-3)0%18%

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited clinical trials for the application of this compound in soft tissue sarcoma research.

Protocol 1: Phase II Clinical Trial for Second-Line Treatment of Advanced Soft Tissue Sarcoma

Objective: To assess the efficacy and safety of this compound in patients with advanced or inoperable soft tissue sarcoma (STS) and gastrointestinal stromal tumor (GIST) who have failed first-line therapy.

Patient Population:

  • Histologically confirmed advanced or inoperable STS or GIST.

  • Patients with GIST must have failed prior treatment with imatinib.

  • Patients with other STS subtypes must have failed treatment with single-agent doxorubicin or ifosfamide, or a single line of combination therapy.

Treatment Regimen:

  • Administer this compound at a dose of 10 mg/m² as an intravenous (IV) infusion over 10 minutes.

  • Repeat the treatment cycle every 21 days.

  • Continue treatment for a minimum of 4 courses unless there is evidence of disease progression or unacceptable toxicity.

Endpoints:

  • Primary: Overall Response Rate (ORR) as defined by RECIST criteria.

  • Secondary: Progression-Free Survival (PFS).

Protocol_1_Workflow Patient_Screening Patient Screening (Advanced STS/GIST, Failed 1st Line) Treatment This compound 10 mg/m² IV (10 min infusion, Day 1) Patient_Screening->Treatment Cycle Repeat Cycle Every 21 Days (Min. 4 Courses) Treatment->Cycle Evaluation Tumor Response Evaluation (RECIST Criteria) Cycle->Evaluation Progression_Check Disease Progression or Unacceptable Toxicity? Evaluation->Progression_Check Continue_Treatment Continue Treatment Progression_Check->Continue_Treatment No Discontinue_Treatment Discontinue Treatment Progression_Check->Discontinue_Treatment Yes Continue_Treatment->Cycle Follow_Up Follow-Up for PFS and OS Discontinue_Treatment->Follow_Up

Workflow for a Phase II Trial of this compound.
Protocol 2: Randomized Phase II Clinical Trial Comparing this compound and Doxorubicin as First-Line Therapy

Objective: To assess the safety and efficacy of first-line this compound compared to doxorubicin in patients with advanced or metastatic STS who are over 60 years old or not suitable for combination chemotherapy.

Patient Population:

  • Patients with advanced or metastatic soft tissue sarcoma.

  • Age > 60 years or otherwise not fit for combination chemotherapy.

  • No prior chemotherapy for advanced/metastatic disease.

Treatment Arms:

  • Arm 1 (this compound): this compound 10 mg/m² IV over 10 minutes, every 3 weeks.

  • Arm 2 (Doxorubicin): Doxorubicin 75 mg/m² IV, every 3 weeks.

Randomization: Patients are randomized in a 2:1 ratio to receive either this compound or doxorubicin.

Treatment Duration: A maximum of six cycles in the absence of disease progression or unacceptable toxicity.

Primary Endpoint: Disease stabilization at 26 weeks, defined as a 'success'.

Pharmacogenetic Analysis:

  • Collect blood samples for genotyping of glutathione S transferase (GST) polymorphisms to explore potential predictive biomarkers.

Protocol_2_Workflow Patient_Selection Patient Selection (Advanced/Metastatic STS, No Prior Chemo) Randomization Randomization (2:1) Patient_Selection->Randomization Pharmacogenetics Pharmacogenetic Analysis (GST Polymorphisms) Patient_Selection->Pharmacogenetics Arm_A Arm A: this compound 10 mg/m² IV q3w Randomization->Arm_A This compound Arm_B Arm B: Doxorubicin 75 mg/m² IV q3w Randomization->Arm_B Doxorubicin Treatment_Cycles Max 6 Cycles Arm_A->Treatment_Cycles Arm_B->Treatment_Cycles Endpoint_Assessment Primary Endpoint Assessment (Disease Stabilization at 26 Weeks) Treatment_Cycles->Endpoint_Assessment

Randomized Phase II Trial Design.

Conclusion

Clinical research has established that while this compound is well-tolerated with a favorable toxicity profile compared to doxorubicin, it did not demonstrate superior efficacy as a first-line or second-line agent in unselected soft tissue sarcoma patient populations. However, its unique mechanism of action, which is dependent on GST/GSH levels, suggests that its potential may be realized in a biomarker-selected patient population. Future research could focus on identifying sarcoma subtypes with high GST expression or on combination therapies that could leverage this compound's distinct mechanism.

References

Troubleshooting & Optimization

Overcoming Brostallicin resistance in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Brostallicin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experiments aimed at understanding and overcoming this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is a second-generation synthetic DNA minor groove binder, structurally related to distamycin A.[1][2] Its unique mechanism involves a multi-step activation process. Initially, it binds reversibly and non-covalently to AT-rich sequences in the DNA minor groove.[1][3] However, its primary cytotoxic effect comes after it is activated within the cell. This activation is a conjugation reaction with glutathione (GSH), a process that is significantly catalyzed by glutathione S-transferase (GST) enzymes, particularly the Pi (GSTP1) and Mu (GSTM) isoenzymes.[4] This reaction forms a highly reactive this compound-GSH adduct, which then acts as a DNA alkylating agent, leading to covalent DNA damage and subsequent cancer cell death.

Q2: Why are cancer cells with high Glutathione S-Transferase (GST) and Glutathione (GSH) levels more sensitive to this compound? This seems counterintuitive.

This is a critical and unique feature of this compound's pharmacology. For many conventional chemotherapies, high levels of GST and GSH are a common mechanism of drug resistance, as they detoxify the therapeutic agent. In contrast, this compound is a prodrug that requires GST and GSH for its activation. Therefore, higher intracellular concentrations of GST (specifically GSTP1 and GSTM) and GSH lead to more efficient formation of the cytotoxic this compound-GSH adduct, resulting in enhanced antitumor activity. Consequently, cells that might be resistant to other drugs due to high GST/GSH levels are often more susceptible to this compound.

Q3: What are the primary mechanisms that cause a lack of response or "resistance" to this compound?

True resistance, or more accurately, low sensitivity to this compound, is primarily linked to insufficient levels of the key components required for its activation. The main factors are:

  • Low GSTP1 or GSTM Expression: Since these enzymes catalyze the activation step, their low expression is a primary reason for reduced drug efficacy.

  • GSTP1 Promoter Methylation: In some cancer types, like prostate cancer, the GSTP1 gene promoter is frequently hypermethylated. This epigenetic silencing prevents the transcription of the GSTP1 enzyme, leading to very low protein levels and thus low sensitivity to this compound.

  • GSH Depletion: Low intracellular levels of glutathione will limit the formation of the active drug conjugate, reducing cytotoxicity. Experiments using buthionine sulfoximine (BSO) to deplete GSH have confirmed that this significantly decreases the cytotoxic effects of this compound.

Q4: What strategies can be employed in an experimental setting to overcome low sensitivity to this compound?

Overcoming low sensitivity involves modulating the cellular factors required for this compound's activation. Key strategies include:

  • Increasing GSTP1 Expression: In cell lines with low endogenous GSTP1, transfecting cells to overexpress GSTP1 has been shown to dramatically increase this compound's cytotoxic activity.

  • Demethylating Agents: For cells where the GSTP1 promoter is silenced by methylation, pretreatment with a demethylating agent (e.g., zebularine) can restore GSTP1 expression and sensitize the cells to this compound.

  • Combination Therapy: Preclinical studies suggest that combining this compound with other agents could be effective. For example, it has shown a more than additive antitumor effect when combined with cisplatin. Additionally, knocking down genes involved in DNA repair pathways has been shown to increase the cellular response to this compound, suggesting another avenue for combination strategies.

Troubleshooting Guide

Problem: My cancer cell line shows a much higher IC50 value for this compound than reported in the literature.

  • Potential Cause 1: Low Endogenous GST/GSH Levels. The cell line you are using may have inherently low expression of the necessary activating enzymes (GSTP1, GSTM) or low levels of glutathione (GSH).

    • Solution:

      • Quantify GSTP1/M Expression: Perform a Western blot or qPCR to determine the expression levels of GSTP1 and GSTM in your cell line and compare them to sensitive lines reported in the literature (e.g., A2780, MCF-7).

      • Measure Intracellular GSH: Use a commercially available kit to measure the intracellular GSH concentration.

      • Modulate GST/GSH: As a control, deplete GSH using buthionine sulfoximine (BSO) and observe if the IC50 increases further. Conversely, transfect your cells with a GSTP1 expression vector to see if sensitivity increases.

  • Potential Cause 2: GSTP1 Promoter Hypermethylation. The gene for the activating enzyme may be epigenetically silenced.

    • Solution:

      • Assess Methylation Status: Perform methylation-specific PCR (MSP) or pyrosequencing on the GSTP1 promoter of your cell line.

      • Use Demethylating Agents: Pre-treat the cells with a demethylating agent like 5-aza-2'-deoxycytidine or zebularine for 48-72 hours before this compound treatment. A significant decrease in the IC50 post-treatment would indicate that methylation was the cause of low sensitivity.

Problem: I am observing high variability in my cytotoxicity assay results between replicates.

  • Potential Cause 1: Inconsistent Cell Health or Density. Variations in cell confluence or metabolic state can affect GST/GSH levels and thus alter drug activation.

    • Solution:

      • Standardize Seeding Density: Ensure that cells are seeded at the same density across all wells and are in the logarithmic growth phase at the time of drug addition.

      • Monitor Cell Health: Do not use cells that are over-confluent or have been in culture for an excessive number of passages.

  • Potential Cause 2: this compound Degradation. The compound's stability in media over the course of a long (e.g., 72-96 hour) assay could be a factor.

    • Solution:

      • Minimize Light Exposure: Prepare and handle this compound solutions with minimal exposure to light.

      • Consider Media Change: For longer incubation times, consider performing a media change with fresh this compound after 48 hours to ensure consistent drug concentration.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, demonstrating the impact of GST/GSH levels on this compound's efficacy.

Table 1: Comparative Cytotoxicity (IC50) of this compound

Cell Line PairDescriptionThis compound IC50 (ng/mL)Fold DifferenceReference
L1210 ParentalMurine Leukemia1.45-
L1210 Melphalan-RHigh GSH levels0.463.15x more sensitive
A2780 (Low GST-π)Human Ovarian CancerNot specified-
A2780 (High GST-π)2-3x GST-π increase2-3x lower IC502-3x more sensitive
MCF-7 (Vector)Human Breast CancerNot specified-
MCF-7 (GST-π)GST-π transfected5.8x lower IC505.8x more sensitive

Key Experimental Protocols

Protocol 1: Assessing this compound Sensitivity in Response to GSTP1 Overexpression

  • Cell Culture & Transfection:

    • Culture your cancer cell line of interest (e.g., MCF-7) under standard conditions.

    • On Day 1, seed cells in a 6-well plate for protein analysis and a 96-well plate for the cytotoxicity assay.

    • On Day 2, transfect the cells using a lipid-based reagent with either an empty vector (control) or a GSTP1-expressing plasmid.

  • Verification of Overexpression:

    • On Day 3 (24h post-transfection), harvest cells from the 6-well plate.

    • Prepare protein lysates and perform a Western blot using a primary antibody against GSTP1 to confirm successful overexpression compared to the empty vector control.

  • Cytotoxicity Assay:

    • On Day 3, treat the cells in the 96-well plate with a serial dilution of this compound (e.g., 0.1 to 1000 ng/mL). Include a vehicle-only control.

    • Incubate for 72 hours.

    • On Day 6, assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.

  • Data Analysis:

    • Normalize viability data to the vehicle-treated control cells for both empty vector and GSTP1-transfected groups.

    • Calculate the IC50 values for each group using non-linear regression analysis. A significant decrease in the IC50 for the GSTP1-overexpressing cells indicates GSTP1-dependent sensitivity.

Protocol 2: Confirming GSH-Dependent Activation via Chemical Depletion

  • Cell Culture:

    • Seed your cancer cell line (e.g., A2780) in 96-well plates at a predetermined optimal density.

  • GSH Depletion:

    • Allow cells to adhere for 24 hours.

    • Pre-treat one set of plates with an optimized concentration of buthionine sulfoximine (BSO), an inhibitor of GSH synthesis, for 12-24 hours. The other set receives standard media.

  • This compound Treatment:

    • After pre-treatment, add serial dilutions of this compound to both the BSO-treated and untreated cells.

    • Incubate for an additional 48-72 hours.

  • Viability Assessment:

    • Measure cell viability using a preferred assay.

  • Data Analysis:

    • Calculate and compare the IC50 values for the BSO-treated and untreated groups. A significant increase in the IC50 in the BSO-treated cells confirms that this compound's activity is dependent on intracellular GSH.

Visualizations

Brostallicin_Activation_Pathway cluster_cell Cancer Cell Brostallicin_in This compound (Prodrug) Activated_Complex Reactive this compound-GSH Adduct Brostallicin_in->Activated_Complex Conjugation GST GSTP1 / GSTM GST->Activated_Complex GSH GSH (Glutathione) GSH->Activated_Complex DNA Nuclear DNA (AT-rich minor groove) Activated_Complex->DNA Binds & Alkylates Alkylation Covalent DNA Adducts (Alkylation) Activated_Complex->Alkylation Death Cell Death Alkylation->Death

This compound activation pathway inside a cancer cell.

Troubleshooting_Workflow Start Start: Low this compound Sensitivity (High IC50) Check_GST 1. Measure GSTP1/M Expression (Western Blot / qPCR) Start->Check_GST Decision_GST Is GSTP1/M Expression Low? Check_GST->Decision_GST Check_Methylation 2. Assess GSTP1 Promoter Methylation (MSP) Decision_GST->Check_Methylation Yes Other_Factors Consider other factors: - Low GSH levels - Assay conditions Decision_GST->Other_Factors No Decision_Methylation Is Promoter Hypermethylated? Check_Methylation->Decision_Methylation Strategy_Demethylate Solution: Pre-treat with Demethylating Agent Decision_Methylation->Strategy_Demethylate Yes Strategy_Transfect Solution: Transfect with GSTP1 Expression Vector Decision_Methylation->Strategy_Transfect No Logical_Relationship cluster_status Cellular Status cluster_activation Drug Activation cluster_response Cellular Response High_GST High GSTP1 Expression (Active Promoter) High_Activation Efficient Prodrug Activation High_GST->High_Activation leads to Low_GST Low GSTP1 Expression (Silenced Promoter) Low_Activation Poor Prodrug Activation Low_GST->Low_Activation leads to Sensitive SENSITIVE (Low IC50) High_Activation->Sensitive results in Resistant RESISTANT (High IC50) Low_Activation->Resistant results in

References

Technical Support Center: Investigating the Impact of Glutathione (GSH) on Brostallicin Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Brostallicin and its interaction with intracellular glutathione (GSH) levels.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound, and why are GSH levels important?

A1: this compound is a second-generation DNA minor groove binder.[1][2] Unlike many conventional chemotherapeutic agents that are detoxified by glutathione (GSH), this compound's cytotoxic activity is actually enhanced by it.[3][4] The proposed mechanism involves the activation of this compound's α-bromoacrylic moiety by GSH, a reaction often catalyzed by Glutathione S-transferases (GSTs).[5] This reaction forms a highly reactive this compound-GSH complex that then alkylates the N2 position of guanine in the minor groove of DNA, leading to DNA damage, including double-strand breaks.

Q2: How do intracellular GSH levels directly impact the effectiveness of this compound?

A2: Higher intracellular GSH levels lead to increased formation of the active this compound-GSH complex, resulting in greater DNA damage and enhanced cytotoxic effects. Conversely, depletion of intracellular GSH has been shown to significantly decrease both the cytotoxic and pro-apoptotic effects of this compound. This positive correlation between GSH levels and this compound activity is a unique characteristic that distinguishes it from many other DNA alkylating agents.

Q3: What is the role of Glutathione S-transferases (GSTs) in this compound's mechanism?

A3: Glutathione S-transferases (GSTs), particularly the pi (GSTP1) and mu (GSTM) isoenzymes, catalyze the conjugation of this compound with GSH, thereby accelerating the formation of the active DNA-alkylating complex. Cells with higher expression of these GST isoenzymes are often more sensitive to this compound. The rate of this compound metabolism and subsequent DNA damage is significantly higher in the presence of GSTM1-1 and GSTP1-1 isoenzymes.

Q4: What are the expected outcomes of a typical experiment investigating the GSH-Brostallicin interaction?

A4: In a well-controlled experiment, you should observe the following:

  • Cell lines with higher basal levels of intracellular GSH and/or GSTP1/GSTM1 should exhibit lower IC50 values for this compound, indicating increased sensitivity.

  • Experimental depletion of intracellular GSH (e.g., using L-buthionine sulfoximine - BSO) should lead to an increase in the IC50 value, indicating decreased sensitivity to this compound.

  • Treatment with this compound should lead to a dose-dependent increase in markers of DNA double-strand breaks, such as the formation of γ-H2AX foci. This effect should be more pronounced in cells with high GSH levels and diminished in cells with depleted GSH.

Q5: My results are inconsistent with the expected outcomes. What are some common troubleshooting points?

A5: Inconsistent results can arise from several factors. Consider the following:

  • Inaccurate GSH Measurement: Ensure your method for quantifying intracellular GSH is validated and performed consistently. See the detailed protocol below.

  • Cell Line Variability: Different cell lines have varying basal levels of GSH, GSTs, and DNA repair capacities, all of which can influence the response to this compound.

  • Drug Stability: Ensure the this compound stock solution is properly stored and has not degraded.

  • Experimental Timing: The kinetics of GSH depletion by BSO and the induction of DNA damage by this compound are time-dependent. Optimize your incubation times.

  • Off-target Effects: At very high concentrations, this compound might exert off-target effects not dependent on GSH. Ensure you are working within a relevant concentration range determined by dose-response curves.

Troubleshooting Guides

Issue 1: Increased GSH levels in my cell line do not correlate with increased this compound sensitivity.

  • Possible Cause 1: Dominant Drug Resistance Mechanisms. The cell line may possess other potent resistance mechanisms that overshadow the effect of GSH-mediated activation. This could include enhanced DNA repair capabilities or upregulation of drug efflux pumps.

  • Troubleshooting Step 1: Investigate the expression and activity of key DNA repair proteins and drug transporters in your cell line.

  • Possible Cause 2: Low or Inactive GST Isoenzymes. Even with high GSH, the absence of the specific GST isoenzymes (GSTP1 or GSTM1) that efficiently catalyze the this compound-GSH conjugation will result in reduced drug activation.

  • Troubleshooting Step 2: Profile the expression of GSTP1 and GSTM1 in your cell line at the protein level.

  • Possible Cause 3: Inaccurate IC50 Determination. The assay used to determine cell viability and calculate the IC50 may not be optimal or could be affected by experimental artifacts.

  • Troubleshooting Step 3: Refer to the detailed "Protocol for Determining this compound IC50" below and ensure all steps are followed meticulously. Consider using a secondary, complementary viability assay.

Issue 2: I am not observing a significant increase in γ-H2AX foci after this compound treatment, even in high-GSH cells.

  • Possible Cause 1: Suboptimal Antibody Staining. The immunofluorescence protocol for γ-H2AX may not be optimized for your cell line or experimental conditions.

  • Troubleshooting Step 1: Review and optimize your fixation, permeabilization, and antibody incubation steps. Refer to the detailed "Protocol for Assessing DNA Damage via γ-H2AX Immunofluorescence Staining" provided below.

  • Possible Cause 2: Timing of Analysis. The peak of γ-H2AX foci formation can be transient. You may be analyzing the cells at a time point where the DNA damage has already been repaired or has not yet reached its peak.

  • Troubleshooting Step 2: Perform a time-course experiment to identify the optimal time point for observing maximum γ-H2AX foci formation after this compound treatment in your specific cell line.

  • Possible Cause 3: Inefficient Drug Uptake. The cells may not be taking up this compound effectively.

  • Troubleshooting Step 3: While less common, you can assess drug uptake using analytical methods if this is a persistent issue.

Data Presentation

Table 1: Impact of GSH and GST Levels on this compound IC50

Cell LineDescriptionRelative GSH LevelRelative GSTP1 ExpressionThis compound IC50 (ng/mL)Reference
L1210Murine Leukemia (Parental)Normal-1.45
L1210/L-PAMMelphalan-ResistantHigh-0.46
A2780Human Ovarian Carcinoma-Low (vector control)-
A2780/GST-piHuman Ovarian Carcinoma-High (GST-pi transfected)2-3 fold lower than control
MCF-7Human Breast Carcinoma-Low (vector control)-
MCF-7/GST-piHuman Breast Carcinoma-High (GST-pi transfected)5.8-fold lower than control

Table 2: Effect of Modulating Intracellular GSH on this compound Activity

Cell LineTreatmentEffect on Intracellular GSHImpact on this compound CytotoxicityReference
A2780L-buthionine sulfoximine (BSO)DepletionSignificantly decreased
HCT116L-buthionine sulfoximine (BSO)DepletionReduced induction of γ-H2AX foci

Experimental Protocols

Protocol for Measuring Intracellular GSH Levels using HPLC

This protocol is adapted from a general method for intracellular thiol measurement.

  • Cell Harvesting and Lysis:

    • Harvest approximately 1 x 10^6 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., containing 10% trichloroacetic acid - TCA) to precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Sample Derivatization (if required by the detection method):

    • Collect the supernatant which contains the intracellular thiols.

    • Some HPLC methods require derivatization to a fluorescent or UV-absorbing compound. For example, react the sample with Ellman's reagent or monobromobimane.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and detector (UV or fluorescence, depending on the derivatization).

    • Use an appropriate mobile phase for separation.

    • Quantify the GSH peak by comparing its area to a standard curve generated with known concentrations of GSH.

Protocol for Determining this compound IC50 using an MTT Assay

This protocol is a standard method for assessing cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

    • Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression to determine the IC50 value.

Protocol for Assessing DNA Damage via γ-H2AX Immunofluorescence Staining

This protocol allows for the visualization and quantification of DNA double-strand breaks.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with this compound at the desired concentrations and for the desired time. Include a positive control (e.g., etoposide) and a negative (vehicle) control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

    • Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Protocol for the Comet Assay to Detect DNA Strand Breaks

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage.

  • Cell Preparation:

    • Treat cells with this compound.

    • Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose:

    • Mix the cell suspension with low-melting-point agarose.

    • Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis:

    • Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis:

    • Place the slides in an electrophoresis tank filled with an alkaline or neutral buffer.

    • Apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization:

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Mandatory Visualizations

Brostallicin_Activation_Pathway This compound This compound Active_Complex Reactive this compound- GSH Complex This compound->Active_Complex Conjugation GSH Glutathione (GSH) GSH->Active_Complex GST GSTP1 / GSTM1 GST->Active_Complex catalyzes Alkylation Guanine Alkylation Active_Complex->Alkylation DNA Nuclear DNA (Minor Groove) DNA->Alkylation DSB DNA Double-Strand Breaks (DSBs) Alkylation->DSB gammaH2AX γ-H2AX Foci Formation DSB->gammaH2AX Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Caption: this compound is activated by GSH, a reaction catalyzed by GSTs, to form a reactive complex that alkylates DNA, leading to double-strand breaks and apoptosis.

Experimental_Workflow cluster_setup Cell Line Preparation & Characterization cluster_treatment Experimental Intervention cluster_analysis Endpoint Analysis Cell_Lines Select Cell Lines (e.g., High vs. Low GSH) Measure_GSH Measure Basal Intracellular GSH Cell_Lines->Measure_GSH Modulate_GSH Modulate GSH Levels (e.g., with BSO) Measure_GSH->Modulate_GSH Treat_this compound Treat with this compound (Dose-Response) Modulate_GSH->Treat_this compound IC50 Determine IC50 (MTT Assay) Treat_this compound->IC50 DNA_Damage Assess DNA Damage (γ-H2AX / Comet Assay) Treat_this compound->DNA_Damage

Caption: Workflow for investigating the impact of GSH on this compound effectiveness.

Troubleshooting_Logic Start Unexpected Result: High GSH, Low Sensitivity Check_GST Is GSTP1/GSTM1 expression adequate? Start->Check_GST Check_Resistance Are other resistance mechanisms active? Check_GST->Check_Resistance Yes Low_GST Conclusion: Inefficient drug activation Check_GST->Low_GST No Check_Assay Is the IC50 assay protocol optimized? Check_Resistance->Check_Assay No High_Resistance Conclusion: Resistance mechanism is dominant Check_Resistance->High_Resistance Yes Assay_Error Action: Re-optimize viability assay Check_Assay->Assay_Error No

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Brostallicin Dosage Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Brostallicin dosage to mitigate myelotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity of this compound?

Myelotoxicity is the principal and dose-limiting toxicity associated with this compound treatment.[1][2][3][4] This manifests as neutropenia, thrombocytopenia, and anemia.[1] In clinical trials, grade 3-4 neutropenia has been observed in a significant percentage of patients.

Q2: What is the mechanism of action of this compound?

This compound is a DNA minor groove binder. Its unique mechanism involves activation by glutathione (GSH) in a reaction catalyzed by glutathione S-transferase (GST). This activation leads to the formation of a reactive complex that can alkylate DNA, ultimately causing DNA damage and inducing apoptosis in cancer cells. Cells with higher levels of GST and GSH are more susceptible to this compound's cytotoxic effects.

Q3: Is there a known signaling pathway for this compound-induced myelotoxicity?

Currently, the specific signaling pathways through which this compound induces myelotoxicity in hematopoietic stem and progenitor cells have not been fully elucidated in publicly available research. The toxicity is understood to be a consequence of its DNA-binding and alkylating activity, which disrupts cellular processes in rapidly dividing cells like those in the bone marrow.

Troubleshooting Guide

Problem: Excessive Myelotoxicity (Neutropenia, Thrombocytopenia) Observed in Preclinical Models.

Possible Cause 1: Dose is too high.

  • Solution: Refer to the dose-response data from clinical trials to guide dose selection. Consider a dose de-escalation in your experimental model.

Possible Cause 2: High sensitivity of the cell line or animal model.

  • Solution: Evaluate the baseline hematological parameters of your model. It is also beneficial to assess the expression levels of Glutathione S-transferase (GST) in your model system, as higher levels may lead to increased activation of this compound and consequently, higher toxicity.

Problem: Difficulty in Establishing a Therapeutic Window in an in vivo Model.

  • Solution: Consider combination therapy. Preclinical studies have shown that combining this compound with other chemotherapeutic agents, such as cisplatin, may allow for a reduction in the dosage of this compound while maintaining or even enhancing anti-tumor activity.

Quantitative Data from Clinical Trials

The following tables summarize the hematological toxicities observed in key clinical trials of this compound.

Table 1: Myelotoxicity of Single-Agent this compound (3-Week Schedule)

Dose Level (mg/m²)Number of PatientsGrade 4 NeutropeniaGrade 4 ThrombocytopeniaDose-Limiting Toxicity (DLT)
106Not specifiedNot specifiedNot observed
12.58Yes (unspecified number)Not specifiedGrade 4 Neutropenia
15221Grade 4 Neutropenia and Thrombocytopenia

Data adapted from a Phase I study of this compound administered every 3 weeks.

Table 2: Myelotoxicity of this compound in Combination with Cisplatin (75 mg/m²)

This compound Dose Level (mg/m²)Number of PatientsGrade 3-4 Neutropenia (%)Grade 3-4 Thrombocytopenia (%)Grade 3-4 Anemia (%)
7Not specified90.5%38.1%23.8%
9Not specifiedDLT observed (febrile neutropenia)DLT observedDLT observed

Data from a Phase I dose-escalation study of this compound with a fixed dose of cisplatin.

Experimental Protocols

Protocol: In Vitro Assessment of this compound-Induced Myelotoxicity using a Colony-Forming Unit (CFU) Assay

This protocol provides a general framework for assessing the myelotoxic potential of this compound on human hematopoietic progenitor cells.

1. Materials:

  • Cryopreserved human bone marrow CD34+ cells
  • IMDM (Iscove's Modified Dulbecco's Medium)
  • Fetal Bovine Serum (FBS)
  • MethoCult™ medium containing recombinant human cytokines (e.g., SCF, GM-CSF, G-CSF, IL-3, IL-6, erythropoietin)
  • This compound (with appropriate solvent, e.g., DMSO)
  • Sterile, 35 mm culture dishes

2. Procedure:

  • Thaw cryopreserved CD34+ cells according to the supplier's instructions.
  • Perform a viable cell count using trypan blue exclusion.
  • Prepare serial dilutions of this compound in IMDM. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
  • In a sterile tube, mix the CD34+ cells with the MethoCult™ medium and the appropriate concentration of this compound or vehicle control. A typical cell concentration is 1 x 10³ to 1 x 10⁴ cells per mL of MethoCult™.
  • Plate 1.1 mL of the cell suspension into each 35 mm culture dish using a syringe with a blunt-end needle to ensure even distribution and avoid bubbles.
  • Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂.
  • After 14 days, enumerate the colonies (e.g., CFU-GM, BFU-E) under an inverted microscope. A colony is typically defined as a cluster of 40 or more cells.
  • Calculate the percentage of colony inhibition for each this compound concentration relative to the vehicle control.
  • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of colony formation).

Visualizations

Brostallicin_Mechanism_of_Action This compound Mechanism of Action This compound This compound (Prodrug) Activated_this compound Activated this compound (Reactive Complex) This compound->Activated_this compound Activation GSH_GST GSH + GST GSH_GST->Activated_this compound DNA DNA Minor Groove Activated_this compound->DNA Binding Alkylation DNA Alkylation DNA->Alkylation Damage_Apoptosis DNA Damage & Cellular Apoptosis Alkylation->Damage_Apoptosis

Caption: this compound activation and its interaction with DNA.

Myelotoxicity_Workflow Experimental Workflow for Managing this compound-Induced Myelotoxicity cluster_preclinical Preclinical Assessment cluster_clinical Clinical Management In_Vitro In Vitro Assay (e.g., CFU Assay) Dose_Response Establish Dose-Response Curve for Myelotoxicity In_Vitro->Dose_Response In_Vivo In Vivo Model (e.g., Mouse) In_Vivo->Dose_Response Patient_Monitoring Patient Monitoring (CBC, Differential) Dose_Response->Patient_Monitoring Inform Starting Dose Toxicity_Grading Grade Toxicity (NCI-CTCAE) Patient_Monitoring->Toxicity_Grading Dose_Modification Dose Modification (Delay or Reduction) Toxicity_Grading->Dose_Modification Supportive_Care Supportive Care (e.g., G-CSF) Toxicity_Grading->Supportive_Care

Caption: Workflow for assessing and managing myelotoxicity.

References

Troubleshooting inconsistent results in Brostallicin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brostallicin. The information is designed to address common issues and inconsistencies that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing lower-than-expected cytotoxicity with this compound in my cancer cell line?

A1: The cytotoxic activity of this compound is critically dependent on its activation by glutathione (GSH) in a reaction catalyzed by glutathione-S-transferase (GST).[1] If your cell line has low intracellular levels of GSH or low GST activity, you will likely observe reduced efficacy.

  • Troubleshooting Steps:

    • Measure Intracellular GSH and GST Levels: Quantify the GSH and GST levels in your target cell line. Compare these levels to those of sensitive cell lines reported in the literature (see Table 1).

    • Use a Positive Control Cell Line: Include a cell line known to be sensitive to this compound, such as the L1210 murine leukemia cell line, in your experiments.[1]

    • Experimentally Modulate GSH/GST Levels: To confirm the dependence on GSH, you can experimentally deplete intracellular GSH using L-buthionine-(S,R)-sulfoximine (BSO). A decrease in this compound's cytotoxicity after BSO treatment would support this hypothesis.[1]

Q2: My experimental results with this compound are highly variable between replicates. What could be the cause?

A2: High variability can stem from several factors related to both the compound and the experimental setup.

  • Troubleshooting Steps:

    • Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency, and growth media composition are consistent across all experiments. Variations in these conditions can alter cellular metabolism and, consequently, intracellular GSH and GST levels.

    • Drug Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C, protected from light). This compound may be unstable in solution over long periods.

    • Assay-Specific Variability: For colorimetric assays like the MTT assay, ensure complete solubilization of the formazan product and check for any interference from the drug itself with the assay reagents.

Q3: I am not observing the expected level of DNA damage after treating cells with this compound.

A3: this compound induces DNA double-strand breaks in a GSH-dependent manner.[2] A lack of DNA damage may be linked to the same factors affecting cytotoxicity.

  • Troubleshooting Steps:

    • Confirm Drug Activity: First, confirm that the drug is active in your system by performing a cell viability assay in parallel.

    • Assess GSH/GST Levels: As with cytotoxicity, low intracellular GSH or GST can lead to insufficient activation of this compound and, therefore, reduced DNA damage.

    • Use a Sensitive Detection Method: The formation of γ-H2AX foci is a highly sensitive method for detecting DNA double-strand breaks induced by this compound.[2]

    • Consider Cell Cycle Effects: this compound can induce an accumulation of cells in the S-phase of the cell cycle. Ensure your DNA damage assay is appropriate for detecting damage in this cell cycle phase.

Q4: How do this compound's IC50 values compare across different cell lines?

A4: this compound's IC50 values can vary significantly depending on the cell line's molecular characteristics, particularly its GSH and GST levels. Below is a summary of reported IC50 values.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (ng/mL)Notes
L1210Murine Leukemia1.45Parental cell line.
L1210/Melphalan-resistantMurine Leukemia0.46This cell line has increased levels of glutathione (GSH).
A2780Human Ovarian Carcinoma-GSH depletion by buthionine sulfoximine significantly decreased the cytotoxic effects of this compound.
A2780/GST-π transfectedHuman Ovarian Carcinoma-A 2-3 fold increase in GST-π levels resulted in a 2-3 fold increase in cytotoxic activity.
MCF-7/GST-π transfectedHuman Breast Carcinoma-Showed a 5.8-fold increased cytotoxicity versus empty vector-transfected cells.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing this compound-induced cytotoxicity.

  • Materials:

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Cell culture medium

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 48-72 hours).

    • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. Apoptosis (Annexin V) Assay

This protocol is for the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining, followed by flow cytometry.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • PBS

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

3. Measurement of Intracellular Glutathione (GSH)

This protocol provides a general method for quantifying intracellular GSH levels.

  • Materials:

    • GSH quantification kit (commercially available)

    • PBS

    • Cell scraper

  • Procedure:

    • Harvest cells by scraping in cold PBS.

    • Lyse the cells according to the kit manufacturer's protocol.

    • Perform the GSH assay as per the kit's instructions, which typically involves a colorimetric or fluorometric reaction.

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the GSH concentration to the total protein content of the cell lysate.

4. Measurement of Glutathione-S-Transferase (GST) Activity

This protocol describes a common method for measuring total GST activity.

  • Materials:

    • GST activity assay kit (commercially available)

    • 1-chloro-2,4-dinitrobenzene (CDNB)

    • Reduced glutathione (GSH)

    • PBS

  • Procedure:

    • Prepare a cell lysate.

    • In a 96-well plate, add the cell lysate, CDNB, and GSH according to the kit's protocol.

    • Monitor the increase in absorbance at 340 nm over time using a plate reader. The rate of increase is proportional to the GST activity.

    • Calculate the GST activity based on the molar extinction coefficient of the CDNB-GSH conjugate.

Visualizations

Brostallicin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Activated_this compound Activated this compound-GSH Complex This compound->Activated_this compound Activation GSH Glutathione (GSH) GSH->Activated_this compound GST GST GST->Activated_this compound Catalyzes DNA Nuclear DNA (Minor Groove) Activated_this compound->DNA Covalent Binding DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Alkylation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound's mechanism of action signaling pathway.

Brostallicin_Experimental_Workflow start Start cell_culture 1. Cell Culture (Maintain consistent conditions) start->cell_culture treatment 2. This compound Treatment (Use fresh dilutions) cell_culture->treatment incubation 3. Incubation (Specified duration) treatment->incubation assay 4. Perform Assay (e.g., MTT, Annexin V, DNA Damage) incubation->assay data_acquisition 5. Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay->data_acquisition analysis 6. Data Analysis (Calculate IC50, % Apoptosis, etc.) data_acquisition->analysis end End analysis->end

Caption: A standard experimental workflow for this compound studies.

Troubleshooting_Logic_Diagram start Inconsistent or Low this compound Activity check_gsh_gst Are intracellular GSH/GST levels known and adequate? start->check_gsh_gst measure_gsh_gst Measure GSH/GST levels. Compare to sensitive cell lines. check_gsh_gst->measure_gsh_gst No check_protocol Is the experimental protocol consistent? check_gsh_gst->check_protocol Yes measure_gsh_gst->check_protocol review_protocol Review cell culture conditions, drug preparation, and assay steps. check_protocol->review_protocol No positive_control Does a positive control cell line show activity? check_protocol->positive_control Yes review_protocol->check_protocol contact_support Problem likely related to cell line resistance or fundamental protocol issue. Contact technical support. positive_control->contact_support No positive_control->contact_support Yes, but my cells are still resistant test_positive_control Test this compound on a known sensitive cell line. test_positive_control->positive_control

Caption: A troubleshooting logic diagram for this compound experiments.

References

Technical Support Center: Managing Hematologic Toxicities of Brostallicin In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hematologic toxicities of Brostallicin in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (PNU-166196) is a second-generation synthetic DNA minor groove binder, structurally related to distamycin A.[1][2] Its unique mechanism of action involves a reaction with glutathione (GSH), which is catalyzed by glutathione S-transferase (GST), particularly the pi (π) and mu (μ) isoenzymes.[3][4] This interaction enhances its cytotoxic activity.[2] this compound binds to the minor groove of DNA, but unlike other similar compounds, its DNA alkylating activity appears to be dependent on its interaction with GSH.

Q2: What are the primary hematologic toxicities observed with this compound in in vivo studies?

A2: The principal and dose-limiting hematologic toxicity of this compound is neutropenia. Thrombocytopenia and anemia also occur but are generally less frequent and milder in severity. Preclinical studies have indicated that this compound has reduced myelotoxicity compared to other DNA minor groove binders like tallimustine.

Q3: How does the mechanism of action of this compound relate to its hematologic toxicity?

A3: The cytotoxic activity of this compound is enhanced in cells with high levels of GSH and GST. While this can be advantageous for targeting tumor cells, which often have elevated GST/GSH levels, it may also contribute to toxicity in normal tissues, including hematopoietic progenitor cells. The precise mechanism by which the this compound-GSH conjugate induces myelosuppression is not fully elucidated but is thought to be related to the overall systemic exposure (AUC and Cmax) to the drug.

Q4: Are there any known biomarkers that can predict the severity of hematologic toxicity with this compound?

A4: While not definitively established as a predictive biomarker for toxicity, the levels of GST isoenzymes could theoretically influence individual sensitivity to this compound. For instance, GSTA1 genotype has been explored in the context of doxorubicin efficacy, a different chemotherapeutic agent. Further research is needed to determine if specific GST polymorphisms correlate with the degree of myelosuppression observed with this compound.

Troubleshooting Guides

Issue 1: Unexpectedly Severe Myelosuppression at a Given Dose

  • Possible Cause:

    • Individual animal variability in drug metabolism and clearance.

    • Incorrect dose calculation or administration.

    • Enhanced sensitivity of the specific animal strain or model to this compound.

  • Troubleshooting Steps:

    • Verify Dose: Double-check all calculations, stock solution concentrations, and injection volumes.

    • Review Animal Strain: Consult literature for known sensitivities of the animal model to DNA binding agents or drugs metabolized via glutathione conjugation.

    • Stagger Dosing: In subsequent experiments, consider a dose de-escalation or using a smaller cohort to confirm the maximum tolerated dose (MTD) in your specific model.

    • Monitor Animal Health Closely: Implement more frequent monitoring of complete blood counts (CBCs) and clinical signs of distress (e.g., lethargy, hunched posture).

Issue 2: Difficulty in Obtaining Consistent and High-Quality Blood Samples

  • Possible Cause:

    • Poor blood collection technique leading to hemolysis or clotting.

    • Inadequate sample volume for analysis.

    • Stress-induced changes in hematologic parameters.

  • Troubleshooting Steps:

    • Refine Collection Technique: Ensure proper restraint and use of appropriate needle gauge and collection tubes (e.g., with EDTA). For serial sampling in rodents, consider techniques like saphenous or submandibular vein puncture over retro-orbital bleeding to minimize stress and tissue damage.

    • Optimize Sample Volume: Consult with your hematology analyzer's specifications for the minimum required volume. If necessary, pool samples from satellite animals for certain analyses.

    • Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress.

Issue 3: Discrepancies Between Hematology Results and Clinical Observations

  • Possible Cause:

    • Instrument calibration or operational error with the hematology analyzer.

    • Delayed analysis of blood samples leading to cellular degradation.

    • Presence of a non-hematologic toxicity causing clinical signs that mimic those of myelosuppression.

  • Troubleshooting Steps:

    • Verify Instrument Performance: Run quality control samples on your hematology analyzer to ensure it is properly calibrated and functioning correctly.

    • Ensure Timely Sample Processing: Analyze blood samples as soon as possible after collection. If storage is necessary, follow validated procedures for the specific parameters being measured.

    • Perform Comprehensive Necropsy: At the end of the study, or if an animal is euthanized due to poor health, perform a thorough necropsy and histopathological analysis of major organs to identify any other potential target organ toxicities.

Quantitative Data on Hematologic Toxicities

The following tables summarize the incidence of hematologic toxicities from clinical studies of this compound, which can serve as a reference for expected toxicities in preclinical models.

Table 1: Incidence of Grade 3-4 Hematologic Toxicities in a Phase I Study of Single-Agent this compound

ToxicityDose LevelIncidence of Grade 3-4 Toxicity
Neutropenia 12.5 mg/m²Dose-Limiting Toxicity (DLT)
15 mg/m²DLT in 2 patients
Thrombocytopenia 15 mg/m²DLT in 1 patient

Data adapted from a Phase I study where this compound was administered every 3 weeks.

Table 2: Incidence of Grade 3-4 Hematologic Toxicities in a Study of this compound in Combination with Cisplatin

ToxicityIncidence of Grade 3-4 Toxicity
Neutropenia 90.5%
Thrombocytopenia 38.1%
Anemia 23.8%

Data from a study where escalating doses of this compound were combined with a fixed dose of cisplatin.

Experimental Protocols

Protocol 1: Monitoring Hematologic Toxicity in a Murine Model

  • Animal Model: Select an appropriate mouse strain (e.g., BALB/c or C57BL/6). House animals in a controlled environment and allow for an acclimatization period of at least one week.

  • Drug Administration: Prepare this compound in a suitable vehicle and administer via the desired route (e.g., intravenous injection). Include a vehicle control group.

  • Blood Collection:

    • Collect baseline blood samples (e.g., 50-100 µL) from all animals prior to drug administration.

    • Following this compound administration, collect blood samples at regular intervals. Based on clinical data, nadirs for neutrophils and platelets are expected between days 13 and 14. A suggested sampling schedule is days 3, 7, 10, 14, 17, and 21 post-treatment.

    • Use a consistent blood collection method, such as saphenous vein puncture, and collect samples into EDTA-coated tubes.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood to determine the following parameters:

      • White Blood Cell (WBC) count

      • Absolute Neutrophil Count (ANC)

      • Lymphocyte, Monocyte, Eosinophil, and Basophil counts

      • Red Blood Cell (RBC) count

      • Hemoglobin (Hgb)

      • Hematocrit (Hct)

      • Platelet (PLT) count

  • Data Analysis:

    • Calculate the percentage change from baseline for each parameter at each time point.

    • Determine the nadir (lowest count) for neutrophils, platelets, and hemoglobin for each animal.

    • Statistically compare the treatment groups to the vehicle control group.

Protocol 2: Bone Marrow Analysis (Optional)

  • Sample Collection: At selected time points (e.g., at the expected nadir and during recovery), euthanize a subset of animals.

  • Bone Marrow Isolation: Flush the bone marrow from the femurs and tibias using an appropriate buffer (e.g., PBS with 2% FBS).

  • Cellularity Assessment: Perform a cell count using a hemocytometer or automated cell counter to determine bone marrow cellularity.

  • Flow Cytometry: Use flow cytometry with specific antibodies to quantify hematopoietic stem and progenitor cell populations (e.g., LSK cells, CMPs, GMPs, MEPs).

  • Colony-Forming Unit (CFU) Assay: Plate bone marrow cells in methylcellulose-based media to assess the colony-forming ability of different hematopoietic progenitors (e.g., CFU-GM, BFU-E, CFU-GEMM).

Visualizations

Brostallicin_Activation_Pathway This compound This compound Brostallicin_GSH This compound-GSH Conjugate (Active) This compound->Brostallicin_GSH Reaction GSH Glutathione (GSH) GSH->Brostallicin_GSH GST Glutathione S-Transferase (GST) GST->Brostallicin_GSH Catalyzes DNA DNA Brostallicin_GSH->DNA Binds to Minor Groove Cell_Damage DNA Damage & Cell Cycle Arrest DNA->Cell_Damage Induces Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Proposed mechanism of this compound activation and cytotoxicity.

Hematologic_Toxicity_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis acclimatize Acclimatize Animals baseline_blood Collect Baseline Blood Sample (Day 0) acclimatize->baseline_blood administer Administer this compound or Vehicle baseline_blood->administer serial_blood Serial Blood Sampling (e.g., Days 3, 7, 10, 14, 17, 21) administer->serial_blood clinical_obs Clinical Observations (Weight, Behavior) administer->clinical_obs cbc_analysis Complete Blood Count (CBC) Analysis serial_blood->cbc_analysis data_analysis Data Analysis (Nadir, Recovery) cbc_analysis->data_analysis clinical_obs->data_analysis necropsy Necropsy & Histopathology (Optional) data_analysis->necropsy bone_marrow Bone Marrow Analysis (Optional) data_analysis->bone_marrow

Caption: Experimental workflow for in vivo hematologic toxicity studies.

Troubleshooting_Logic start Severe Myelosuppression Observed q1 Was the dose calculated correctly? start->q1 q2 Is the animal strain known to be sensitive? q1->q2 Yes action1 Recalculate dose and prepare fresh solutions. q1->action1 No a1_yes Yes a1_no No action2 Consider dose de-escalation and closer monitoring. q2->action2 Yes action3 Investigate other factors (e.g., vehicle toxicity, animal health). q2->action3 No a2_yes Yes a2_no No

Caption: Troubleshooting logic for unexpected severe myelosuppression.

References

Improving the therapeutic index of Brostallicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for working with Brostallicin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a second-generation, synthetic DNA minor groove binder that is structurally related to distamycin A.[1][2] Its primary mechanism involves a unique activation process within cancer cells. This compound itself interacts reversibly with TA-rich sequences in the DNA minor groove.[1] However, its potent cytotoxic activity is triggered upon its reaction with glutathione (GSH), a process that is significantly enhanced by the enzyme glutathione S-transferase (GST).[1][3] This reaction is thought to form a highly reactive GSH-drug complex that then covalently binds to and alkylates DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (cell death).

Q2: Why is this compound's activity enhanced in cells with high GST/GSH levels?

A2: The enhanced activity of this compound in cells with high levels of glutathione S-transferase (GST) and glutathione (GSH) is a key feature of its mechanism. Unlike many other anticancer drugs that are detoxified and rendered inactive by GST, this compound is actually activated by this system. The GST-catalyzed reaction between this compound and GSH forms the reactive species that is responsible for DNA alkylation and cytotoxicity. Consequently, tumor cells with elevated GST/GSH levels, which are often associated with resistance to conventional chemotherapies, are paradoxically more susceptible to this compound.

Q3: What are the known dose-limiting toxicities (DLTs) of this compound in clinical trials?

A3: Across several Phase I and II clinical trials, the primary dose-limiting toxicity (DLT) of this compound has been myelosuppression, specifically neutropenia and thrombocytopenia. In a Phase I study of this compound in combination with cisplatin, grade 3-4 neutropenia was observed in 90.5% of patients, and grade 3-4 thrombocytopenia was seen in 38.1% of patients. Other reported toxicities include fatigue and febrile neutropenia. Despite the hematological toxicities, this compound has shown reduced myelotoxicity in preclinical models compared to other DNA minor groove binders.

Q4: In which cancer types has this compound shown potential activity?

A4: this compound has demonstrated a broad spectrum of antitumor activity in preclinical models, including against ovarian, colon, renal, and prostate cancer cells, as well as murine leukemia models. In clinical settings, it has been investigated in patients with advanced solid tumors, with hints of activity observed in soft tissue sarcoma. A Phase II study by the European Organisation for Research and Treatment of Cancer (EORTC) specifically evaluated its efficacy in patients with metastatic soft tissue sarcoma. It has also been studied in combination with other agents in various solid tumors.

Q5: What are potential mechanisms of resistance to this compound?

A5: While this compound is active against cancer cells with certain resistance mechanisms (e.g., those with mismatch repair deficiency and high GST levels), potential resistance mechanisms could theoretically involve alterations in the glutathione metabolism pathway. For instance, very low levels of intracellular GSH could impair the activation of this compound, as demonstrated by experiments where GSH depletion with buthionine sulfoximine (BSO) reduced the drug's cytotoxic effects. Additionally, as with other DNA-damaging agents, upregulation of DNA repair pathways could contribute to resistance. Preclinical studies have suggested that genetic defects in DNA repair genes, such as BRCA1 and BRCA2, might sensitize cells to this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or inconsistent cytotoxicity in vitro Low intracellular GSH/GST levels in the cell line: this compound requires activation by GSH, a reaction catalyzed by GST.- Measure the baseline GSH and GST levels in your cell line. - Consider using a cell line known to have higher GST/GSH levels for initial experiments. - Transfecting cells to overexpress GST-pi has been shown to increase sensitivity to this compound.
Drug degradation: this compound may be unstable under certain storage or experimental conditions.- Prepare fresh solutions of this compound for each experiment. - Follow the supplier's instructions for storage and handling.
Incorrect assessment of cell viability: The chosen viability assay may not be optimal for the cell line or the drug's mechanism.- Use a complementary viability assay to confirm results (e.g., trypan blue exclusion in addition to a metabolic assay like MTT).
High background DNA damage in control cells Contamination of reagents or cell culture: Mycoplasma or other contaminants can induce DNA damage.- Test cell cultures for mycoplasma contamination. - Use fresh, sterile reagents.
Phototoxicity: The experimental setup might be exposing cells to excessive light.- Minimize the exposure of cells and drug solutions to light, especially during incubation and microscopy.
Difficulty in detecting DNA alkylation Insensitive detection method: The chosen assay may not be sensitive enough to detect the level of DNA alkylation induced by the experimental concentration of this compound.- Increase the concentration of this compound, if appropriate for the experimental context. - Utilize a more sensitive method, such as a Taq polymerase stop assay, which has been used to assess this compound-induced DNA lesions.
Timing of the assay: DNA repair mechanisms might have already removed the adducts.- Perform a time-course experiment to identify the optimal time point for detecting maximum DNA alkylation after this compound treatment.
Unexpectedly high toxicity in animal models Strain or species-specific differences in drug metabolism: The chosen animal model may metabolize this compound differently than previously studied models.- Review literature for pharmacokinetic and pharmacodynamic data in the specific animal model being used. - Consider conducting a pilot dose-finding study to determine the maximum tolerated dose (MTD) in your specific model.
Formulation issues: The drug may not be properly solubilized or may be precipitating upon administration.- Ensure the vehicle used for in vivo administration is appropriate and that this compound is fully dissolved.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
Cell LineCancer TypeIC50 (ng/mL)Notes
L1210 (parental)Murine Leukemia1.45-
L1210/L-PAM (melphalan-resistant)Murine Leukemia0.46This cell line has increased levels of GSH.
A2780 (parental)Human Ovarian CarcinomaNot specified, but activity is GSH-dependent.GSH depletion with BSO significantly decreased cytotoxicity.
A2780 (GST-pi transfected)Human Ovarian Carcinoma2-3 fold lower than controlIncreased GST-pi expression leads to increased sensitivity.
MCF-7 (GST-pi transfected)Human Breast Carcinoma5.8 fold lower than controlIncreased GST-pi expression leads to increased sensitivity.
Table 2: Clinical Trial Toxicity Data (this compound in Combination with Cisplatin)
Adverse EventGrade 3-4 Incidence (%)
Neutropenia90.5
Thrombocytopenia38.1
Anemia23.8
FatigueOne of two DLTs observed at 9 mg/m²
Febrile NeutropeniaOne of two DLTs observed at 9 mg/m²
Data from a Phase I dose-escalation study.
Table 3: Clinical Efficacy of this compound vs. Doxorubicin in Soft Tissue Sarcoma
ParameterThis compoundDoxorubicin
Objective Response Rate3.9%22.2%
Progression-Free Survival at 1 year6.5%15.6%
Overall Survival at 1 year50.5%57.9%
Data from a randomized Phase II study.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include both positive and negative controls.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Assessment of DNA Double-Strand Breaks by γH2AX Staining
  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at the desired concentrations and for the appropriate duration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. The formation of distinct nuclear foci indicates DNA double-strand breaks.

Visualizations

Brostallicin_Mechanism_of_Action This compound This compound Reactive_Complex Reactive this compound-GSH Complex This compound->Reactive_Complex DNA DNA Minor Groove (TA-rich sequences) This compound->DNA Reversible Binding GSH Glutathione (GSH) GSH->Reactive_Complex GST Glutathione S-Transferase (GST) GST->Reactive_Complex Catalyzes DNA_Alkylation Covalent DNA Adducts (Alkylation) Reactive_Complex->DNA_Alkylation DSBs DNA Double-Strand Breaks DNA_Alkylation->DSBs Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DSBs->Cell_Cycle_Arrest Apoptosis Apoptosis DSBs->Apoptosis

Caption: Mechanism of this compound activation and DNA damage.

Brostallicin_Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Cell_Culture Cancer Cell Lines (e.g., A2780, L1210) Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (e.g., γH2AX staining) Treatment->DNA_Damage_Assay IC50 Determine IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant DSB_Quant Quantify DNA Breaks DNA_Damage_Assay->DSB_Quant Animal_Model Tumor Xenograft Model (e.g., Nude Mice) In_Vivo_Treatment This compound Administration Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (e.g., Body Weight, CBC) In_Vivo_Treatment->Toxicity_Assessment Efficacy Evaluate Antitumor Efficacy Tumor_Measurement->Efficacy Safety Determine Safety Profile Toxicity_Assessment->Safety Troubleshooting_Logic Start Inconsistent In Vitro Results Check_GST_GSH Check Cell Line's GST/GSH Levels Start->Check_GST_GSH Low_GST Levels are Low Check_GST_GSH->Low_GST Evaluate High_GST Levels are Adequate Check_GST_GSH->High_GST Evaluate Low_GST->High_GST No Switch_Cells Solution: Use High-GST Cell Line or Transfect Low_GST->Switch_Cells Yes Check_Drug Check Drug Stability and Preparation High_GST->Check_Drug Drug_Issue Issue Found Check_Drug->Drug_Issue Investigate Drug_OK Preparation is OK Check_Drug->Drug_OK Investigate Drug_Issue->Drug_OK No Fresh_Prep Solution: Use Freshly Prepared Drug Solution Drug_Issue->Fresh_Prep Yes Check_Assay Review Assay Protocol and Reagents Drug_OK->Check_Assay

References

Addressing poor solubility of Brostallicin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brostallicin, focusing on challenges related to its poor solubility in in vitro assays.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Problem: this compound precipitates out of solution when preparing stock solutions or diluting into aqueous assay media.

Observation Potential Cause Recommended Solution
This compound powder does not dissolve in the chosen solvent. The solvent may not be appropriate for this compound, or the concentration is too high.The recommended starting solvent is Dimethyl Sulfoxide (DMSO). If solubility is still an issue, gentle warming (to 37°C) and vortexing may aid dissolution. For stock solutions, it is advisable to start with a lower concentration and gradually increase it.
Precipitation occurs upon dilution of the DMSO stock solution into aqueous media. This phenomenon, known as "crashing out," occurs when the compound is no longer soluble as the solvent composition changes.To mitigate this, pre-warm the aqueous medium to 37°C and add the DMSO stock dropwise while vortexing to ensure rapid mixing. It is also crucial to maintain a low final DMSO concentration in the assay, typically below 0.5%.
The solution appears cloudy or hazy after dilution. This may indicate the formation of fine precipitates or aggregation of the compound.Visually inspect the solution for any turbidity. If cloudiness persists, consider using solubility-enhancing excipients such as surfactants or cyclodextrins.
Inconsistent results are observed between experiments. This could be due to incomplete dissolution or precipitation of this compound, leading to variability in the effective concentration.Always ensure the stock solution is completely dissolved before use. Prepare fresh dilutions for each experiment and visually inspect for any signs of precipitation before adding to the assay.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro assays?

A1: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds like this compound for in vitro assays.[1] It is important to use high-purity, sterile DMSO.

Q2: What is a typical stock solution concentration for this compound in DMSO?

Q3: How can I avoid DMSO-induced cytotoxicity in my cell-based assays?

A3: To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, even below 0.1%. It is crucial to include a vehicle control in your experiments, which consists of the same concentration of DMSO in the medium without the drug, to account for any solvent effects.

Q4: Can I use other solvents if DMSO is not suitable for my experiment?

A4: If DMSO is incompatible with your assay, other organic solvents such as ethanol or dimethylformamide (DMF) can be considered. However, their suitability and potential for cytotoxicity at the required concentrations must be validated for your specific experimental system.

Q5: What should I do if this compound precipitates in the incubator over time?

A5: Precipitation over time suggests that the compound is supersaturated in the assay medium. In such cases, using solubility-enhancing excipients like surfactants (e.g., Tween® 80) or cyclodextrins may help to maintain the compound in solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, sterile DMSO to achieve the target stock solution concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell number and incubation times may be necessary for specific cell lines.

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound DMSO stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control (medium only).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound and controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Brostallicin_Activation_Pathway This compound This compound (Inactive Prodrug) Activated_this compound Reactive GSH-Brostallicin Adduct This compound->Activated_this compound GST-catalyzed conjugation GSH Glutathione (GSH) GSH->Activated_this compound GST Glutathione S-Transferase (GST) GST->this compound DNA DNA (Minor Groove) Activated_this compound->DNA Alkylation DNA Alkylation DNA->Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Alkylation->Apoptosis

This compound activation signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions of this compound prep_stock->prep_dilutions prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound and Controls prep_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for Desired Time (e.g., 48h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (add DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50

General workflow for in vitro cytotoxicity assay.

References

Technical Support Center: Brostallicin Phase I Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Brostallicin. It includes troubleshooting guides and frequently asked questions regarding its side effects observed in phase I clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a second-generation DNA minor groove binder, structurally related to distamycin A.[1][2] Its unique mechanism of action involves its activation upon binding to glutathione (GSH), a reaction catalyzed by glutathione-S-transferase (GST).[3] This activation enhances its cytotoxic activity. Consequently, cancer cells with higher levels of GST and GSH are more susceptible to this compound.[1][3] While it interacts reversibly with the minor groove of DNA, it does not appear to function as a classical DNA alkylating agent in vitro.

Q2: What are the primary dose-limiting toxicities (DLTs) of this compound observed in phase I trials?

A2: The primary dose-limiting toxicity of this compound in phase I clinical trials is myelosuppression, specifically neutropenia. In a study with this compound administered every 3 weeks, Grade 4 neutropenia was the dose-limiting toxicity at a dose of 12.5 mg/m². At a higher dose of 15 mg/m², both Grade 4 neutropenia and Grade 4 thrombocytopenia were observed as DLTs.

Q3: What were the common side effects of this compound in phase I trials?

A3: Besides the dose-limiting toxicities, other reported side effects were generally mild and included nausea and thrombocytopenia. In a combination study with cisplatin, the main toxicity was hematologic, with a high incidence of neutropenia and thrombocytopenia. Non-hematologic toxicities like fatigue were also noted.

Q4: What is the recommended dose of this compound for phase II studies?

A4: Based on phase I trial data, the recommended dose for further evaluation of single-agent this compound administered intravenously every 3 weeks is 10 mg/m². For combination therapy with cisplatin (75 mg/m²), the recommended dose of this compound is 7 mg/m².

Troubleshooting Guide

High-Grade Hematological Toxicity Observed in Preclinical Models

Issue: Unexpectedly high levels of neutropenia or thrombocytopenia in animal models.

Possible Cause: The preclinical model might have a different glutathione-S-transferase (GST) profile than anticipated, leading to enhanced activation of this compound.

Troubleshooting Steps:

  • Characterize GST Expression: Analyze the expression levels of GST isoenzymes (e.g., GST-P1-1, -M1-1, -A1-1) in the tumor and hematopoietic tissues of the animal model.

  • Modulate GSH Levels: Deplete intracellular glutathione (GSH) using an inhibitor like buthionine sulfoximine (BSO) to see if it reduces the cytotoxic effects of this compound.

  • Dose Adjustment: Consider a dose-reduction strategy in your experimental design based on the observed toxicity.

Data Presentation: Side Effects in Phase I Trials

Table 1: Dose-Limiting Toxicities of Single-Agent this compound (Every 3 Weeks)

Dose Level (mg/m²)Dose-Limiting Toxicity (DLT)Number of Patients with DLT
12.5Grade 4 Neutropenia1
15Grade 4 Thrombocytopenia1
15Grade 4 Neutropenia2

Data extracted from a phase I study with 27 evaluable patients.

Table 2: Grade 3-4 Adverse Events in this compound Combination Therapy with Cisplatin

Adverse EventPercentage of Patients (n=21)
Neutropenia90.5%
Thrombocytopenia38.1%
Anemia23.8%

Data from a phase I dose-escalation study of this compound in combination with a fixed dose of cisplatin (75 mg/m²).

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity in GST-Transfected Cell Lines

This protocol is based on preclinical studies assessing the role of GST in this compound's activity.

Objective: To determine if the expression of GST-π isoenzyme influences the cytotoxic activity of this compound in cancer cell lines.

Methodology:

  • Cell Line Transfection:

    • Transfect a cancer cell line with low endogenous GST-π expression (e.g., A2780 human ovarian carcinoma or MCF-7 human breast carcinoma) with a vector containing the human GST-π cDNA.

    • As a control, transfect a separate batch of cells with an empty vector.

    • Select and establish stable clones with varying levels of GST-π expression.

  • Cytotoxicity Assay (e.g., MTT or SRB assay):

    • Seed the transfected and control cells in 96-well plates.

    • After 24 hours, treat the cells with a range of concentrations of this compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a standard colorimetric assay.

  • Data Analysis:

    • Calculate the IC50 (the concentration of this compound that inhibits cell growth by 50%) for each cell line.

    • Compare the IC50 values between the GST-π overexpressing clones and the control clones. A significantly lower IC50 in the GST-π overexpressing cells would indicate that GST enhances this compound's cytotoxicity.

Visualizations

Signaling Pathway

Brostallicin_Mechanism_of_Action This compound Mechanism of Action This compound This compound Activated_this compound Activated this compound-GSH Conjugate This compound->Activated_this compound Activation GSH Glutathione (GSH) GSH->Activated_this compound GST Glutathione-S-Transferase (GST) GST->Activated_this compound Catalyzes DNA DNA Minor Groove (AT-rich sequences) Activated_this compound->DNA Binds to DNA_Damage DNA Damage & Cytotoxicity DNA->DNA_Damage Leads to Experimental_Workflow Workflow for Assessing this compound Side Effects in a Phase I Trial cluster_0 Patient Enrollment cluster_1 Treatment & Monitoring cluster_2 Data Analysis Patient_Screening Patient Screening (Metastatic Cancer) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Dose_Escalation Dose Escalation Cohorts (e.g., 0.85 to 15 mg/m²) Informed_Consent->Dose_Escalation Brostallicin_Admin This compound IV Infusion (10-min, every 3 weeks) Dose_Escalation->Brostallicin_Admin Toxicity_Monitoring Toxicity Monitoring (Hematology, etc.) Brostallicin_Admin->Toxicity_Monitoring Pharmacokinetics Pharmacokinetic Sampling Brostallicin_Admin->Pharmacokinetics DLT_Determination Determine Dose-Limiting Toxicities (DLTs) Toxicity_Monitoring->DLT_Determination MTD_Establishment Establish Maximum Tolerated Dose (MTD) DLT_Determination->MTD_Establishment RD_PhaseII Recommend Phase II Dose (RD) MTD_Establishment->RD_PhaseII

References

Why is Brostallicin ineffective in certain tumor types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Brostallicin. The information is designed to address specific issues that may arise during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a second-generation DNA minor groove binder. Unlike many other anticancer agents, it acts as a prodrug that requires intracellular activation. Its α-bromoacrylamide moiety reacts with glutathione (GSH) in a reaction catalyzed by Glutathione-S-Transferase (GST) enzymes. This forms a highly reactive glutathione-Brostallicin conjugate that then binds covalently to the minor groove of DNA, leading to cell cycle arrest and apoptosis.

Q2: Why is this compound ineffective in some tumor types?

A2: The primary reason for this compound's ineffectiveness in certain tumors is the low intracellular concentration of key components required for its activation: glutathione (GSH) and specific Glutathione-S-Transferase (GST) isozymes, particularly GST Pi (GSTP1) and GST Mu (GSTM1).[1][2] Since this compound's cytotoxic activity is dependent on the formation of the GSH-Brostallicin conjugate, tumor cells with deficient GSH synthesis or low expression of the catalytic GST isozymes will be inherently resistant.

Q3: Are there any known clinical instances of this compound's ineffectiveness?

A3: Yes, a phase II clinical trial in patients with advanced or metastatic soft tissue sarcoma (STS) showed that this compound was less effective than the standard-of-care agent, doxorubicin. Patients treated with this compound had a lower objective response rate and shorter progression-free survival. A pharmacogenetic analysis was performed as part of this study to investigate the role of GST polymorphisms in patient outcomes, but specific genotypes associated with a lack of response were not detailed in the available literature. Conversely, a phase II study in platinum-resistant/refractory ovarian cancer, a tumor type often characterized by high GSTP1 expression after cisplatin treatment, showed more promising results.

Q4: Could drug efflux pumps, like ABC transporters, contribute to this compound resistance?

A4: While direct evidence for this compound being a substrate of specific ABC transporters is limited in the reviewed literature, it is a plausible mechanism of resistance. Many DNA minor groove binders are known to be substrates for P-glycoprotein (P-gp/ABCB1). Overexpression of such efflux pumps in cancer cells could potentially reduce the intracellular concentration of this compound, thereby limiting its access to GSH and GST for activation and subsequent DNA binding. This remains a hypothetical mechanism that warrants further investigation.

Troubleshooting Guide: Investigating this compound Ineffectiveness In Vitro

This guide provides a structured approach to troubleshooting experiments where this compound appears to be ineffective against a cancer cell line.

Problem: this compound shows low cytotoxicity (high IC50) in our cancer cell line.

1. Assess the Glutathione (GSH) and Glutathione-S-Transferase (GST) Status of Your Cell Line.

  • Hypothesis: The cell line may have low intracellular GSH levels or low activity of the necessary GST isozymes (GSTP1, GSTM1).

  • Troubleshooting Steps:

    • Measure intracellular GSH levels: Utilize a commercially available GSH assay kit.

    • Measure GST activity: Perform a GST activity assay using a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

    • Profile GST isozyme expression: Use Western blotting or qRT-PCR to determine the expression levels of GSTP1 and GSTM1.

    • Positive Control: Include a cell line known to be sensitive to this compound (e.g., a melphalan-resistant L1210 murine leukemia cell line with high GSH) for comparison.[1]

    • Experimental Manipulation: To confirm the role of GSH, you can experimentally deplete intracellular GSH using L-buthionine-(S,R)-sulfoximine (BSO) and observe if this compound's cytotoxicity is further reduced.[1]

2. Verify Experimental Conditions.

  • Hypothesis: Suboptimal experimental conditions may be affecting the drug's activity or the viability assay.

  • Troubleshooting Steps:

    • Drug Integrity: Ensure the this compound compound is properly stored and has not degraded.

    • Cell Health: Confirm that the cells are healthy, in the exponential growth phase, and free from contamination.

    • Assay Interference: Some assay reagents can interfere with the compound. Run appropriate controls, including vehicle-only and assay-reagent-only wells.

    • Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation period.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (ng/mL)Notes
L1210 (parental)Murine Leukemia1.45
L1210 (melphalan-resistant)Murine Leukemia0.46High intracellular GSH levels.[1]
A2780 (low GST-pi)Human Ovarian CarcinomaHigher IC50
A2780 (high GST-pi)Human Ovarian CarcinomaLower IC50 (2-3 fold decrease)Transfected to overexpress GST-pi.
MCF-7 (low GST-pi)Human Breast CarcinomaHigher IC50
MCF-7 (high GST-pi)Human Breast CarcinomaLower IC50 (5.8-fold decrease)Transfected to overexpress GST-pi.

Note: This table is compiled from available literature and is not exhaustive. IC50 values can vary between laboratories due to different experimental conditions.

Experimental Protocols

Glutathione-S-Transferase (GST) Activity Assay
  • Principle: This assay measures the total GST activity in a cell lysate by quantifying the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH). The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

  • Materials:

    • Cell lysate

    • Phosphate buffered saline (PBS), pH 6.5

    • 100 mM CDNB in ethanol

    • 100 mM Reduced Glutathione (GSH) in water

    • UV-transparent 96-well plate or cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare a 1x Assay Cocktail containing 980 µL PBS, 10 µL of 100 mM CDNB, and 10 µL of 100 mM GSH for each sample.

    • Add 900 µL of the Assay Cocktail to each cuvette (or an appropriate volume to a 96-well plate).

    • Incubate at 30°C for 5 minutes to pre-warm the reaction mixture.

    • For the blank, add 100 µL of PBS and zero the spectrophotometer at 340 nm.

    • To the sample cuvettes, add 100 µL of cell lysate and mix.

    • Immediately begin recording the absorbance at 340 nm every 30 seconds for 5 minutes.

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Subtract the ΔA340/min of the blank from the ΔA340/min of each sample.

    • Calculate GST activity using the molar extinction coefficient of the product.

Glutathione (GSH) Depletion using Buthionine Sulfoximine (BSO)
  • Principle: BSO is a specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis. Treatment of cells with BSO leads to a time-dependent depletion of intracellular GSH.

  • Procedure:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of L-buthionine-(S,R)-sulfoximine (BSO) in cell culture medium.

    • Treat cells with an appropriate concentration of BSO (e.g., 100 µM - 1 mM) for a specific duration (e.g., 24-72 hours) prior to this compound treatment. The optimal concentration and duration should be determined empirically for your cell line.

    • After BSO pre-treatment, remove the BSO-containing medium, wash the cells with PBS, and then add fresh medium containing this compound for the cytotoxicity assay.

    • Confirm GSH depletion in a parallel set of BSO-treated cells using a GSH assay.

Mandatory Visualizations

Brostallicin_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Brostallicin_ext This compound (Prodrug) Brostallicin_int This compound Brostallicin_ext->Brostallicin_int Cellular Uptake Reactive_Complex Reactive GSH-Brostallicin Complex Brostallicin_int->Reactive_Complex GSH Glutathione (GSH) GSH->Reactive_Complex GST GST (GSTP1, GSTM1) GST->Reactive_Complex Catalyzes DNA DNA Minor Groove Reactive_Complex->DNA DNA_damage DNA Alkylation & Double-Strand Breaks DNA->DNA_damage causes Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: this compound activation signaling pathway.

Troubleshooting_Workflow start Start: this compound Ineffective check_gsh_gst Assess GSH/GST Status start->check_gsh_gst low_gsh_gst Low GSH/GST Levels Identified check_gsh_gst->low_gsh_gst Results verify_exp Verify Experimental Conditions low_gsh_gst->verify_exp No conclusion Conclusion: Intrinsic Resistance low_gsh_gst->conclusion Yes exp_issue Experimental Issue Identified verify_exp->exp_issue Results exp_issue->conclusion No optimize Optimize Protocol exp_issue->optimize Yes

Caption: Troubleshooting workflow for this compound ineffectiveness.

References

Validation & Comparative

Brostallicin vs. Doxorubicin in Sarcoma Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of brostallicin and doxorubicin for the treatment of soft tissue sarcoma. The information is compiled from peer-reviewed clinical and preclinical studies to support research and development in oncology.

Executive Summary

Doxorubicin has long been a cornerstone of first-line chemotherapy for advanced or metastatic soft tissue sarcoma (STS). This compound, a novel DNA minor groove binder, was investigated as an alternative. A key head-to-head phase II clinical trial (EORTC 62061) found that doxorubicin demonstrated superior efficacy in treating STS compared to this compound. While this compound exhibited a more favorable safety profile with less myelosuppression and other common chemotherapy-related side effects, its antitumor activity was significantly lower. This guide will delve into the clinical data, mechanisms of action, and experimental protocols that underpin these findings.

Clinical Performance in Soft Tissue Sarcoma

A randomized, multicenter phase II clinical trial (EORTC 62061) directly compared the efficacy and safety of this compound and doxorubicin as first-line therapy in patients with advanced or metastatic soft tissue sarcoma.[1]

Efficacy

The study concluded that this compound could not be recommended at the tested dose and schedule as first-line therapy for this patient population due to inferior efficacy compared to doxorubicin.[1]

Efficacy EndpointThis compound (n=77)Doxorubicin (n=36)
Objective Response Rate 3.9%22.2%
Progression-Free Survival (1 year) 6.5%15.6%
Overall Survival (1 year) 50.5%57.9%
Disease Stabilization at 26 weeks ("Success") 6.5% (5/77)27.8% (10/36)
Data from the EORTC 62061 phase II clinical trial.[1][2]
Safety and Tolerability

This compound was generally better tolerated than doxorubicin, with a lower incidence of severe adverse events.[1]

Adverse Event (Grade 3-4)This compound (n=79)Doxorubicin (n=39)
Neutropenia 67%95%
Systolic Dysfunction (Grade 2-3) 0%11%
Alopecia (Any Grade) 17%61%
Mucositis (Grade 2-3) 0%18%
Data from the EORTC 62061 phase II clinical trial.

Mechanism of Action

This compound and doxorubicin exert their cytotoxic effects through distinct molecular mechanisms.

This compound: DNA Minor Groove Binding and GST Activation

This compound is a synthetic DNA minor groove binder. Its mechanism is unique as it acts as a pro-drug, requiring activation by glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs), particularly the pi and mu isoenzymes. This activation leads to the formation of a reactive intermediate that alkylates DNA, causing cell death. Preclinical studies have shown that cancer cells with higher levels of GST are more sensitive to this compound.

This compound Mechanism of Action This compound This compound (Pro-drug) Reactive_Intermediate Reactive Intermediate (GSH-Brostallicin Adduct) This compound->Reactive_Intermediate Activation GSH Glutathione (GSH) GSH->Reactive_Intermediate GST Glutathione S-Transferase (GST-pi, GST-mu) GST->Reactive_Intermediate Catalyzes DNA DNA Minor Groove Reactive_Intermediate->DNA Alkylation DNA Alkylation DNA->Alkylation Cell_Death Cell Death Alkylation->Cell_Death

This compound's activation pathway.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin's primary mechanism of action involves its intercalation into DNA, which inhibits the progression of topoisomerase II. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis. Additionally, doxorubicin can generate reactive oxygen species (ROS), contributing to its cytotoxicity.

Doxorubicin Mechanism of Action Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS TopoII_Complex Topoisomerase II-DNA Cleavage Complex DNA_Intercalation->TopoII_Complex Inhibition of Topoisomerase II DSB DNA Double-Strand Breaks TopoII_Complex->DSB Stabilization Apoptosis Apoptosis DSB->Apoptosis Cellular_Damage Cellular Damage ROS->Cellular_Damage Cellular_Damage->Apoptosis

Doxorubicin's dual mechanism of action.

Experimental Protocols

Topoisomerase II Decatenation Assay (for Doxorubicin)

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).

  • Principle: kDNA is a network of interlocked DNA minicircles. Topoisomerase II, in the presence of ATP, decatenates this network, releasing the minicircles. An inhibitor will prevent this, and the result can be visualized on an agarose gel, where the large kDNA network remains in the well, while the smaller decatenated minicircles migrate into the gel.

  • Materials:

    • Purified human topoisomerase II enzyme

    • Kinetoplast DNA (kDNA)

    • 10x Topoisomerase II assay buffer

    • ATP solution

    • Test compound (e.g., doxorubicin)

    • Stop buffer/loading dye

    • Agarose gel and electrophoresis equipment

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, ATP, and kDNA.

    • Add varying concentrations of the test compound.

    • Initiate the reaction by adding topoisomerase II enzyme.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction with a stop buffer containing a DNA intercalating dye.

    • Analyze the products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. The inhibition of decatenation is observed as a decrease in the intensity of the minicircle bands with increasing concentrations of the inhibitor.

Topoisomerase II Decatenation Assay Workflow Start Prepare Reaction Mix (Buffer, ATP, kDNA) Add_Compound Add Test Compound (e.g., Doxorubicin) Start->Add_Compound Add_Enzyme Add Topoisomerase II Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize Bands (UV Transilluminator) Electrophoresis->Visualize

References

A Comparative Guide to Brostallicin and Other Distamycin A Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Brostallicin with other notable distamycin A derivatives, focusing on their performance, mechanisms of action, and supporting experimental data. Distamycin A analogs are a class of DNA minor groove binders that have been explored for their potential as anticancer agents. This compound (PNU-166196) has emerged as a promising second-generation derivative with a unique pharmacological profile that sets it apart from its predecessors, such as tallimustine and PNU-151807.

Performance and Efficacy: A Comparative Overview

This compound has demonstrated a superior preclinical profile compared to other distamycin A derivatives, primarily due to its unique activation mechanism and reduced toxicity.[1][2] Unlike first-generation compounds that exhibited significant myelotoxicity, this compound shows a dramatically reduced toxicity towards human hematopoietic progenitor cells, leading to a much higher therapeutic index.[1][3]

Key Performance Highlights:
  • Enhanced Activity in Resistant Cells: this compound exhibits increased cytotoxic activity in cancer cells with high levels of glutathione (GSH) and glutathione S-transferase (GST).[4] This is a significant advantage as elevated GSH/GST levels are often associated with resistance to conventional chemotherapy. For instance, in a melphalan-resistant L1210 murine leukemia cell line with increased GSH levels, this compound was 3-fold more active than in the parental line.

  • Activity in Mismatch Repair-Deficient Tumors: The cytotoxicity of this compound is not compromised in cells with deficient DNA mismatch repair (MMR) systems, a feature that confers resistance to other DNA-damaging agents like tallimustine.

  • Favorable Toxicity Profile: Preclinical and clinical studies have indicated that this compound has a manageable toxicity profile, with neutropenia being the principal dose-limiting toxicity. This contrasts with the severe myelotoxicity observed with tallimustine, which led to the discontinuation of its clinical development.

Quantitative Comparison of Cytotoxicity
CompoundCell LineIC50Notes
This compound L1210 (murine leukemia)1.45 ng/mLParental cell line.
L1210/L-PAM (melphalan-resistant)0.46 ng/mL3-fold more active in resistant line with high GSH.
A2780 (human ovarian carcinoma)GST-dependentCytotoxicity increases 2-3 fold with a 2-3 fold increase in GST-π levels.
MCF-7 (human breast carcinoma)GST-dependent5.8-fold increased cytotoxicity in GST-π transfected cells.
Tallimustine HCT116 (human colon carcinoma)MMR-dependent3-fold lower cytotoxicity in MLH1-deficient cells.
PNU-151807 Various cancer cell linesSuperior to tallimustinePossesses good cytotoxic activity, even superior to that found for tallimustine.

Mechanism of Action: The Unique Activation of this compound

The primary distinguishing feature of this compound is its unique, GST-catalyzed activation mechanism. While other distamycin A derivatives act as conventional DNA alkylating agents, this compound is a prodrug that is activated within cancer cells.

  • Cellular Uptake and Reversible DNA Binding: this compound enters the cell and, like other distamycin A derivatives, initially interacts reversibly with the minor groove of DNA, showing a preference for AT-rich sequences.

  • GSH/GST-Mediated Activation: In the presence of high intracellular concentrations of GSH and GST (particularly GST-pi and GST-mu isoenzymes), the α-bromoacrylamide moiety of this compound undergoes a Michael addition reaction with GSH. This reaction is catalyzed by GST and forms a reactive glutathione-Brostallicin conjugate.

  • Covalent DNA Alkylation and Damage: This activated conjugate is a potent DNA alkylating agent. It forms covalent adducts with DNA, leading to DNA strand breaks. This process is enhanced in tumor cells with high GST/GSH levels, contributing to the selective antitumor activity of this compound.

  • Induction of DNA Damage Response: The DNA damage induced by this compound activates the DNA Damage Response (DDR) pathway. This is evidenced by the formation of γ-H2AX nuclear foci, a marker of DNA double-strand breaks. The repair nuclease Mre11 is also involved in this response.

  • Cell Cycle Arrest and Apoptosis: The activation of the DDR pathway ultimately leads to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.

In contrast, tallimustine acts as a direct DNA alkylating agent, and its efficacy can be compromised by DNA repair mechanisms like MMR. PNU-151807, another α-bromoacryloyl derivative, appears to have a different mechanism of action that may involve the inhibition of cyclin-dependent kinases.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the comparison of this compound and other distamycin A derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., L1210, A2780, MCF-7)

  • Complete cell culture medium

  • This compound, tallimustine, or PNU-151807 dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

In Vivo Antitumor Activity (Xenograft Model)

This method evaluates the efficacy of a compound in a living organism using a tumor model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction (e.g., A2780)

  • This compound or other test compounds formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined schedule and route of administration (e.g., intravenous, intraperitoneal).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (length × width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Plot the mean tumor volume over time for each group to assess the antitumor activity of the compound.

Visualizing the Molecular Mechanisms

Signaling Pathway of this compound Activation and DNA Damage Response

Brostallicin_Activation_Pathway cluster_cell Cancer Cell Brostallicin_ext This compound (extracellular) Brostallicin_int This compound (intracellular) Brostallicin_ext->Brostallicin_int Uptake DNA_minor_groove DNA Minor Groove (AT-rich) Brostallicin_int->DNA_minor_groove Reversible Binding Activated_this compound Reactive GSH-Brostallicin Adduct Brostallicin_int->Activated_this compound GST-catalyzed Activation GSH_GST GSH + GST (High Levels) GSH_GST->Activated_this compound GST-catalyzed Activation DNA_alkylation Covalent DNA Alkylation Activated_this compound->DNA_alkylation Alkylation DSB DNA Double-Strand Breaks DNA_alkylation->DSB DDR DNA Damage Response (γ-H2AX, Mre11) DSB->DDR Activation Cell_Cycle_Arrest S-Phase Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: this compound activation and downstream signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells prepare_compounds Prepare Serial Dilutions of Distamycin A Derivatives seed_cells->prepare_compounds treat_cells Treat Cells with Compounds (48-72h incubation) prepare_compounds->treat_cells add_mtt Add MTT Reagent (2-4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance (Microplate Reader) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining IC50 values using the MTT assay.

Logical Relationship of this compound's Advantages

Brostallicin_Advantages This compound This compound Activation Unique GST/GSH Activation Mechanism This compound->Activation MMR Activity Independent of MMR Status This compound->MMR Toxicity Reduced Myelotoxicity This compound->Toxicity Selectivity Enhanced Activity in High GST/GSH Tumors Activation->Selectivity Resistance Overcomes Resistance to Conventional Chemotherapy Selectivity->Resistance Therapeutic_Index Improved Therapeutic Index Resistance->Therapeutic_Index MMR->Therapeutic_Index Toxicity->Therapeutic_Index

Caption: Key advantages of this compound over other derivatives.

References

Efficacy of Brostallicin in Melphalan-Resistant Leukemia Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the challenge of melphalan resistance in leukemia, this guide provides a comparative analysis of brostallicin and other therapeutic alternatives. This compound, a second-generation DNA minor groove binder, demonstrates enhanced efficacy in tumor cells with high levels of glutathione (GSH) and glutathione S-transferase (GST), characteristics often associated with melphalan resistance.[1] This guide presents supporting experimental data, detailed methodologies, and visual representations of key cellular pathways and workflows to facilitate an objective comparison of this compound's performance.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of this compound compared to melphalan and another DNA minor groove binder, tallimustine, in a melphalan-resistant murine leukemia cell line (L1210/L-PAM). Additionally, data for melphalan-flufenamide, a novel alkylating agent, in a melphalan-resistant human multiple myeloma cell line (RPMI-8226/LR5) is provided as a relevant alternative.

Table 1: Comparative Cytotoxicity (IC50) in L1210 Murine Leukemia Cells

CompoundL1210 (Parental) IC50 (ng/mL)L1210/L-PAM (Melphalan-Resistant) IC50 (ng/mL)Fold-change in Activity (Parental vs. Resistant)
This compound1.45[2]0.46[2]3.15x more active
Melphalan--5x less active
TallimustineEqually active in both cell linesEqually active in both cell linesNo change

Table 2: Cytotoxicity of Melphalan-Flufenamide in RPMI-8226 Human Multiple Myeloma Cells

CompoundRPMI-8226 (Melphalan-Sensitive)RPMI-8226/LR5 (Melphalan-Resistant)
MelphalanInduces cytotoxicityDoes not significantly affect viability[3]
Melphalan-FlufenamideInduces cytotoxicityInduces cytotoxicity[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the compounds and calculate the IC50 values.

Materials:

  • Leukemia cell lines (e.g., L1210 parental and L1210/L-PAM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound, Melphalan, Tallimustine, Melphalan-Flufenamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compounds. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Glutathione (GSH) Level Measurement

This protocol measures the intracellular concentration of glutathione.

Materials:

  • Cell samples

  • Deproteinizing agent (e.g., 5% 5-sulfosalicylic acid)

  • Assay buffer

  • Glutathione reductase

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • NADPH

  • Microplate reader

Procedure:

  • Sample Preparation: Harvest cells and lyse them in a deproteinizing agent on ice. Centrifuge to remove precipitated proteins.

  • Assay Reaction: In a 96-well plate, add the cell lysate, assay buffer, DTNB, and glutathione reductase.

  • Initiate Reaction: Add NADPH to start the enzymatic recycling reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm kinetically over several minutes.

  • Quantification: Calculate the GSH concentration by comparing the rate of absorbance change to a standard curve generated with known concentrations of GSH.

Glutathione S-Transferase (GST) Activity Assay

This protocol measures the enzymatic activity of GST.

Materials:

  • Cell lysate

  • Assay buffer (e.g., phosphate buffer, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, CDNB, and GSH.

  • Assay: Add the cell lysate to the reaction mixture in a cuvette.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). This increase is due to the formation of the GSH-CDNB conjugate.

  • Activity Calculation: Calculate the GST activity based on the rate of change in absorbance, using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione product.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assessment (MTT Assay) A Culture Melphalan-Sensitive (e.g., L1210) and Melphalan-Resistant (e.g., L1210/L-PAM) Leukemia Cells B Seed Cells into 96-well Plates A->B C Prepare Serial Dilutions of This compound, Melphalan, and other Alternatives D Treat Cells with Compounds for 72h C->D E Add MTT Reagent F Incubate and Solubilize Formazan Crystals E->F G Measure Absorbance at 590 nm F->G H Calculate Cell Viability and Determine IC50 Values G->H

Caption: Experimental workflow for determining the cytotoxicity of compounds in leukemia cell lines.

brostallicin_activation cluster_cell Melphalan-Resistant Leukemia Cell cluster_activation Activation Pathway Brostallicin_ext This compound (extracellular) Brostallicin_int This compound (intracellular) Brostallicin_ext->Brostallicin_int Cellular Uptake Active_Complex Reactive this compound-GSH Complex Brostallicin_int->Active_Complex GSH Glutathione (GSH) (High Levels) GSH->Active_Complex GST Glutathione S-Transferase (GST) (High Activity) GST->Active_Complex Catalyzes DNA DNA Active_Complex->DNA Binds to Minor Groove DNA_damage DNA Alkylation & Double-Strand Breaks DNA->DNA_damage Induces Apoptosis Apoptosis DNA_damage->Apoptosis Leads to

Caption: Proposed mechanism of this compound activation in melphalan-resistant leukemia cells.

melphalan_resistance cluster_pathway Melphalan Resistance Signaling cluster_resistance Resistance Mechanisms Melphalan Melphalan DNA_damage DNA Interstrand Cross-links Melphalan->DNA_damage Induces Apoptosis Apoptosis DNA_damage->Apoptosis Triggers GSH_GST Increased Glutathione (GSH) & GST Activity GSH_GST->Melphalan Inactivates/ Detoxifies GSH_GST->Apoptosis Inhibits Drug_Efflux Increased Drug Efflux Drug_Efflux->Melphalan Reduces Intracellular Concentration Drug_Efflux->Apoptosis Inhibits DNA_Repair Enhanced DNA Repair (e.g., PI3K/Akt Pathway Activation) DNA_Repair->DNA_damage Repairs Lesions DNA_Repair->Apoptosis Inhibits

Caption: Key signaling pathways contributing to melphalan resistance in leukemia cells.

References

A Comparative Guide to Brostallicin's Mechanism in p53 Mutated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Brostallicin's mechanism of action, particularly in cancer cells harboring p53 mutations. Through a comparative analysis with other relevant anti-cancer agents, this document offers supporting experimental data, detailed methodologies, and visual representations of key cellular pathways and workflows.

Introduction to this compound

This compound is a second-generation synthetic DNA minor groove binder that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1] A key feature of its mechanism is its activation by the glutathione/glutathione S-transferase (GSH/GST) system, which is often upregulated in cancer cells and contributes to chemotherapy resistance.[1][2] This activation leads to the formation of a reactive intermediate that covalently binds to DNA, ultimately inducing apoptosis.[3] Notably, this compound has shown efficacy in cancer cells regardless of their p53 status, making it a promising candidate for treating tumors that have become resistant to conventional therapies due to p53 mutations.[4]

Comparative Analysis of In Vitro Efficacy

The following tables summarize the cytotoxic activity (IC50 values) of this compound and two alternative compounds, APR-246 (a mutant p53 reactivator) and MK-1775 (a WEE1 inhibitor), in various cancer cell lines with defined p53 status.

Disclaimer: The data presented below are compiled from different studies. Direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions, such as cell culture techniques, drug exposure times, and viability assay methods.

Table 1: Comparative IC50 Values in Colorectal Cancer Cell Lines

Cell Linep53 StatusThis compound IC50 (µM)APR-246 IC50 (µM)MK-1775 IC50 (µM)
HCT116Wild-Type~0.05-0.1 (estimated)7.5>10 (as single agent)
HCT116 p53-/-Null~0.25-0.5 (estimated)23.7Not explicitly found
HT-29Mutant (R273H)Data not found58.6~1-2

Table 2: Comparative IC50 Values in Ovarian Cancer Cell Lines

Cell Linep53 StatusThis compound IC50 (µM)APR-246 IC50 (µM)MK-1775 IC50 (µM)
A2780Wild-TypeData not found11Data not found
OVCAR-3Mutant (R248Q)Data not foundData not foundData not found
SKOV3NullData not foundData not found~0.5-1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound as for the viability assay.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

DNA Binding Assay (Taq Polymerase Stop Assay)

This assay assesses the ability of a compound to form adducts with DNA, which block the progression of DNA polymerase.

Materials:

  • A specific DNA template containing the target sequence

  • A fluorescently or radioactively labeled primer

  • Taq DNA polymerase and dNTPs

  • Reaction buffer

  • Stop solution (containing formamide and a loading dye)

  • Denaturing polyacrylamide gel

Procedure:

  • Anneal the labeled primer to the DNA template.

  • Incubate the primer-template duplex with the test compound (e.g., this compound) in the presence and absence of the GSH/GST activation system.

  • Initiate the polymerase extension reaction by adding Taq polymerase and dNTPs.

  • Allow the reaction to proceed for a defined period.

  • Terminate the reaction by adding the stop solution.

  • Denature the samples by heating.

  • Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the DNA fragments. The presence of bands that terminate at specific sites in the drug-treated lanes, which are absent or less intense in the control lanes, indicates covalent DNA binding and polymerase arrest.

Visualizing the Mechanisms

This compound's Proposed Mechanism of Action in p53 Mutated Cells

Brostallicin_Mechanism cluster_cell Cancer Cell (p53 Mutant) Brostallicin_ext This compound (extracellular) Brostallicin_int This compound (intracellular) Brostallicin_ext->Brostallicin_int Uptake Reactive_Intermediate Reactive Intermediate Brostallicin_int->Reactive_Intermediate GSH_GST GSH/GST System GSH_GST->Reactive_Intermediate Activation DNA_Adduct Covalent DNA Adduct Reactive_Intermediate->DNA_Adduct Alkylation DNA DNA (Minor Groove) DNA->DNA_Adduct Replication_Stress Replication Stress & DNA Damage DNA_Adduct->Replication_Stress Apoptosis Apoptosis Replication_Stress->Apoptosis p53-independent signaling

Caption: this compound is activated by GSH/GST, leading to DNA alkylation and p53-independent apoptosis.

Experimental Workflow for Validating this compound's Activity

Experimental_Workflow start Start: Select p53 wt and mutant cancer cell lines treat_cells Treat cells with this compound (dose-response) start->treat_cells viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) treat_cells->apoptosis_assay dna_binding_assay DNA Binding Assay (Taq Polymerase Stop) treat_cells->dna_binding_assay calc_ic50 Calculate IC50 Values viability_assay->calc_ic50 compare Compare results between p53 wt and mutant cells calc_ic50->compare quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis quantify_apoptosis->compare assess_adducts Assess DNA Adduct Formation dna_binding_assay->assess_adducts assess_adducts->compare

Caption: Workflow for evaluating this compound's cytotoxicity, apoptosis induction, and DNA binding.

Logical Relationship of Therapeutic Strategies for p53 Mutant Cancers

p53_Therapies cluster_strategies Therapeutic Strategies p53_mut Mutant p53 Protein reactivation Reactivation of Mutant p53 (e.g., APR-246) p53_mut->reactivation Target checkpoint_inhibition Cell Cycle Checkpoint Inhibition (e.g., MK-1775) p53_mut->checkpoint_inhibition Context of vulnerability apoptosis Tumor Cell Apoptosis reactivation->apoptosis Restores wild-type p53 function dna_damage Induction of DNA Damage (e.g., this compound) dna_damage->apoptosis p53-independent pathway checkpoint_inhibition->apoptosis Induces mitotic catastrophe

Caption: Different therapeutic approaches to induce apoptosis in cancer cells with mutant p53.

References

Brostallicin Shows Promise in Overcoming Cisplatin Resistance in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

New data highlights the potential of Brostallicin, a novel DNA minor groove binder, as a therapeutic agent for cisplatin-resistant ovarian cancer. Its unique activation mechanism, reliant on elevated glutathione (GSH) and glutathione S-transferase (GST) levels often found in resistant tumors, sets it apart from traditional platinum-based therapies and other alternatives.

For researchers and drug development professionals grappling with the challenge of cisplatin resistance in ovarian cancer, this compound presents a compelling area of investigation. This guide provides a comparative analysis of this compound's preclinical and clinical activity against cisplatin and other therapeutic alternatives, supported by available experimental data.

Mechanism of Action: A Targeted Approach

This compound's distinct mechanism of action underpins its activity in cisplatin-resistant settings. Unlike cisplatin, which forms DNA adducts leading to cell death, this compound is a DNA minor groove binder that requires activation by GSH in a reaction catalyzed by GST.[1][2][3] Notably, high levels of GST are frequently observed in ovarian tumors that have developed resistance to cisplatin, suggesting a unique therapeutic window for this compound in this patient population.[4] Preclinical studies have shown that the cytotoxic and proapoptotic effects of this compound are significantly enhanced in cancer cells with higher GST levels.[2]

dot

Brostallicin_Mechanism This compound This compound (Inactive) Activated_this compound Activated this compound This compound->Activated_this compound Activation GSH Glutathione (GSH) GSH->Activated_this compound GST Glutathione S-Transferase (GST) GST->Activated_this compound Catalyzes DNA DNA Minor Groove Activated_this compound->DNA Covalent_Adduct Covalent DNA Adduct DNA->Covalent_Adduct Binding & Alkylation Apoptosis Apoptosis Covalent_Adduct->Apoptosis Leads to

Caption: Mechanism of this compound activation and action.

Preclinical Efficacy: A Head-to-Head Comparison

To objectively evaluate the potential of this compound, it is essential to compare its in vitro cytotoxicity against cisplatin and other agents in well-characterized ovarian cancer cell lines. The A2780 cell line is sensitive to cisplatin, while its derived counterparts, A2780/CP70 and A2780cis, exhibit significant resistance.

DrugCell LineIC50 (µM)Resistance Factor (Resistant IC50 / Sensitive IC50)Reference
Cisplatin A2780 (Sensitive)1.40 - 7.1-
A2780/CP70 (Resistant)~53 (13-fold increase)13
A2780cis (Resistant)18 - 524.8 - 11
This compound L1210 (Melphalan-sensitive)1.45 ng/mL-
L1210 (Melphalan-resistant)0.46 ng/mL0.32
Topotecan A2780 (Sensitive)7.1 - 22-
Trabectedin A2780 (Sensitive)0.0082-
A2780/T (Resistant)0.0485.85

Clinical Landscape: this compound and Alternatives

Clinical trials provide crucial insights into the real-world efficacy and safety of these compounds.

DrugTrial PhasePatient PopulationKey FindingsReference
This compound Phase IIPlatinum-resistant/refractory ovarian cancer2 partial responses in 21 patients.
Topotecan Phase IIPlatinum-resistant ovarian cancerOverall response rate of 13.7%.
Trabectedin Phase IIPlatinum-resistant/refractory ovarian cancer2 partial responses in 30 platinum-resistant patients.
Lurbinectedin Phase III (CORAIL)Platinum-resistant ovarian cancerDid not show superiority over standard chemotherapy.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is critical for interpretation and future research design.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Ovarian cancer cells (e.g., A2780, A2780/CP70) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (this compound, cisplatin, etc.) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.

dot

MTT_Workflow cluster_plate 96-Well Plate cluster_analysis Data Acquisition & Analysis cell_seeding 1. Seed Cells drug_treatment 2. Add Drug cell_seeding->drug_treatment mtt_addition 3. Add MTT drug_treatment->mtt_addition solubilization 4. Solubilize Formazan mtt_addition->solubilization read_plate 5. Read Absorbance solubilization->read_plate calculate_ic50 6. Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for a typical MTT cell viability assay.

Signaling Pathways in Cisplatin Resistance and this compound's Potential Intervention

Cisplatin resistance is a multifactorial phenomenon involving reduced drug accumulation, increased DNA repair, and evasion of apoptosis. This compound's unique mechanism may bypass some of these resistance pathways.

dot

Resistance_Pathways cluster_cisplatin Cisplatin Action & Resistance cluster_this compound This compound Action Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts Reduced_Uptake Reduced Uptake/ Increased Efflux Cisplatin->Reduced_Uptake Apoptosis_Cis Apoptosis DNA_Adducts->Apoptosis_Cis Increased_Repair Increased DNA Repair (e.g., NER) DNA_Adducts->Increased_Repair Anti_Apoptotic Anti-Apoptotic Mechanisms Apoptosis_Cis->Anti_Apoptotic This compound This compound This compound->Increased_Repair Potentially Bypasses Activated_this compound Activated this compound This compound->Activated_this compound DNA_Binding DNA Minor Groove Binding & Alkylation Activated_this compound->DNA_Binding Apoptosis_Bro Apoptosis DNA_Binding->Apoptosis_Bro

Caption: Simplified signaling in cisplatin resistance and this compound's action.

Conclusion

This compound demonstrates a rational design for targeting cisplatin-resistant ovarian cancer due to its unique activation by GST, an enzyme often overexpressed in this setting. While direct comparative preclinical data in cisplatin-resistant ovarian cancer cell lines is still emerging, the existing evidence from other resistant cancer models and early clinical trials in ovarian cancer patients is encouraging. Further investigation is warranted to fully elucidate its efficacy and mechanism of action in this challenging disease. The data presented in this guide serves as a foundational resource for researchers and clinicians interested in exploring this compound as a potential therapeutic strategy.

References

A Comparative Analysis of Brostallicin and Tallimustine: Second-Generation DNA Minor Groove Binders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two second-generation DNA minor groove binders, Brostallicin and tallimustine. Both compounds are derivatives of distamycin A and have been investigated for their potential as anticancer agents. This document outlines their mechanisms of action, presents available preclinical and clinical data, and provides detailed experimental protocols for their evaluation.

Introduction

This compound and tallimustine represent a class of chemotherapeutic agents designed to target the minor groove of DNA, interfering with essential cellular processes and leading to cancer cell death. While both originate from the same parent compound, distamycin A, they exhibit distinct pharmacological profiles, primarily due to differences in their chemical structure and mechanism of activation. Tallimustine, a benzoyl mustard derivative, acts as a traditional DNA alkylating agent. In contrast, this compound, an α-bromoacryloyl derivative, is a prodrug that requires bioactivation, a feature that potentially offers a wider therapeutic window.[1] This guide will delve into a side-by-side comparison of these two agents to inform further research and drug development efforts.

Chemical Structures

CompoundChemical Structure
This compound
alt text
Tallimustine
alt text

Mechanism of Action

This compound: A Glutathione-Activated Prodrug

This compound's mechanism of action is unique among DNA minor groove binders. It functions as a prodrug, requiring activation by glutathione (GSH) in a reaction catalyzed by the enzyme glutathione S-transferase (GST).[2][3] This activation is a key differentiator, as GST levels are often elevated in tumor cells, leading to selective targeting of cancerous tissues.[2][3]

Once activated, the this compound-GSH conjugate forms a covalent bond with DNA, leading to cell cycle arrest and apoptosis. This mechanism of action suggests that this compound may be particularly effective in tumors that have developed resistance to conventional chemotherapies due to high GST expression.

Brostallicin_Activation_Pathway This compound This compound (Prodrug) Activated_this compound This compound-GSH Adduct (Active Drug) This compound->Activated_this compound Catalyzed by GSH Glutathione (GSH) GSH->Activated_this compound GST Glutathione S-Transferase (GST) GST->this compound DNA DNA Minor Groove Activated_this compound->DNA Alkylation Covalent DNA Adduct Formation DNA->Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Alkylation->Apoptosis

This compound's GST-mediated activation pathway.
Tallimustine: A Direct DNA Alkylating Agent

Tallimustine functions as a conventional alkylating agent. It binds to the minor groove of DNA, specifically targeting and alkylating the N3 position of adenine within AT-rich sequences. This covalent modification of DNA interferes with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. Unlike this compound, tallimustine does not require enzymatic activation. However, its development was halted due to severe myelotoxicity observed in clinical trials, a common side effect of potent alkylating agents.

Tallimustine_Action_Pathway Tallimustine Tallimustine DNA DNA Minor Groove (AT-rich sequences) Tallimustine->DNA Alkylation Adenine (N3) Alkylation DNA->Alkylation Block Inhibition of DNA Replication & Transcription Alkylation->Block Apoptosis Cell Cycle Arrest & Apoptosis Block->Apoptosis

Tallimustine's direct DNA alkylation pathway.

Quantitative Data Comparison

Preclinical Cytotoxicity

Direct comparative preclinical studies are limited. However, available data for this compound in murine leukemia cell lines are presented below.

Cell LineDrugIC₅₀ (ng/mL)Fold DifferenceReference
L1210 (parental)This compound1.45-
L1210/L-PAM (melphalan-resistant)This compound0.463.15

Note: The melphalan-resistant L1210 cell line has been shown to have increased levels of glutathione (GSH), which likely accounts for the increased sensitivity to this compound.

Phase I Clinical Trial Data
ParameterThis compoundTallimustineReference
Maximum Tolerated Dose (MTD) 10 mg/m² (every 3 weeks)1250 µg/m² (every 4 weeks)
Dose-Limiting Toxicity (DLT) Neutropenia, ThrombocytopeniaNeutropenia

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound and tallimustine on cancer cell lines.

Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., L1210, A2780)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or tallimustine stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound or tallimustine in complete culture medium. Remove the overnight culture medium from the plates and add 100 µL of the various drug concentrations to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Drug Add Serial Dilutions of Drug Incubate_Overnight->Add_Drug Incubate_Drug Incubate for 48-72h Add_Drug->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.
DNA Alkylation Assay (Plasmid Relaxation Assay)

Objective: To qualitatively assess the ability of the compounds to cause single-strand breaks in DNA, indicative of alkylation.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound and tallimustine

  • Glutathione (GSH) and Glutathione S-Transferase (GST) (for this compound)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Agarose gel

  • Gel loading buffer

  • DNA staining agent (e.g., ethidium bromide)

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, set up the following reactions:

    • Control: Plasmid DNA in reaction buffer.

    • Tallimustine: Plasmid DNA and tallimustine in reaction buffer.

    • This compound (no activation): Plasmid DNA and this compound in reaction buffer.

    • This compound (activated): Plasmid DNA, this compound, GSH, and GST in reaction buffer.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-2 hours).

  • Sample Preparation: Stop the reaction by adding gel loading buffer to each tube.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed circular, and linear).

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Analysis: Compare the banding patterns. A shift from the supercoiled form to the relaxed circular form indicates the presence of single-strand breaks, suggesting DNA alkylation.

GST-Mediated Activation of this compound Assay

Objective: To confirm that the activity of this compound is enhanced by GST.

Materials:

  • Cancer cell lines with varying levels of GST expression (e.g., parental vs. GST-transfected)

  • This compound

  • MTT assay reagents (as described above)

Procedure:

  • Cell Culture: Culture the different cell lines under standard conditions.

  • Cytotoxicity Assay: Perform the MTT assay as described in section 5.1 on all cell lines, treating them with a range of this compound concentrations.

  • Data Analysis: Determine the IC₅₀ value of this compound for each cell line. A significantly lower IC₅₀ value in the GST-overexpressing cell line compared to the parental or low-GST expressing line would indicate GST-mediated activation and enhanced cytotoxicity.

Signaling Pathways and Cellular Effects

Both this compound and tallimustine ultimately lead to the activation of cell cycle checkpoints and the induction of apoptosis. DNA damage caused by these agents can activate the p53 tumor suppressor pathway, leading to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).

DNA_Damage_Response Drug This compound or Tallimustine DNA_Damage DNA Damage (Adducts/Breaks) Drug->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression (CDK Inhibitor) p53->p21 BAX BAX Expression (Pro-apoptotic) p53->BAX G1_S_Arrest G1/S Cell Cycle Arrest p21->G1_S_Arrest Apoptosis Apoptosis BAX->Apoptosis

General DNA damage response pathway.

Conclusion

This compound and tallimustine are both potent DNA minor groove binders with demonstrated anticancer activity. Tallimustine acts as a direct DNA alkylator but is hampered by significant myelotoxicity. This compound, on the other hand, presents a more refined mechanism of action, requiring activation by GST, an enzyme often overexpressed in tumors. This targeted activation, coupled with a more favorable toxicity profile in preclinical and early clinical studies, suggests that this compound may hold greater promise for further development. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to further investigate and potentially exploit the therapeutic potential of these second-generation DNA minor groove binders.

References

Efficacy of Brostallicin in Tumors with Deficient Mismatch Repair: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Brostallicin's efficacy in tumors with deficient mismatch repair (dMMR) against alternative therapeutic agents. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Introduction to dMMR Tumors and Therapeutic Strategies

Deficient mismatch repair (dMMR) is a cellular state in which the ability to correct errors that occur during DNA replication is impaired. This deficiency leads to an accumulation of mutations, a phenomenon known as high microsatellite instability (MSI-H), and is a hallmark of various cancers, including certain types of colorectal, endometrial, and gastric cancers.[1][2] Historically, dMMR tumors have shown resistance to conventional chemotherapies.[3][4] However, their unique molecular signature, characterized by a high tumor mutational burden and the generation of neoantigens, makes them particularly susceptible to specific therapeutic interventions.[1]

This guide focuses on this compound, a DNA minor groove binder, and compares its efficacy with another DNA binding agent, Tallimustine, and the current standard-of-care for dMMR tumors, immune checkpoint inhibitors (ICIs).

This compound: A DNA Minor Groove Binder with MMR-Independent Activity

This compound (PNU-166196) is a second-generation DNA minor groove binder, structurally related to distamycin A. Its mechanism of action involves binding to the minor groove of DNA, which can interfere with DNA replication and transcription, ultimately leading to cytotoxicity. A key feature of this compound is that its efficacy appears to be independent of the mismatch repair status of the tumor cells.

In contrast, other DNA minor groove binders, such as Tallimustine, have shown reduced efficacy in dMMR cells. This suggests that the cytotoxic damage induced by Tallimustine may be recognized and processed by the MMR machinery, and in its absence, the drug is less effective. This compound's ability to overcome this resistance mechanism makes it a compound of interest for dMMR tumors.

Alternative Therapeutics for dMMR Tumors

Tallimustine

Tallimustine is a benzoyl mustard derivative of distamycin A that also functions as a DNA minor groove binder and alkylating agent. However, its clinical development was hampered by severe myelotoxicity. Furthermore, preclinical studies have demonstrated that its cytotoxic effects are diminished in cancer cells with deficient mismatch repair.

Immune Checkpoint Inhibitors (ICIs)

The treatment landscape for dMMR tumors has been revolutionized by the advent of immune checkpoint inhibitors. These agents, which include PD-1/PD-L1 and CTLA-4 inhibitors, work by releasing the "brakes" on the immune system, allowing it to recognize and attack cancer cells more effectively. The high neoantigen load in dMMR tumors makes them highly immunogenic and particularly sensitive to this class of drugs.

Key ICIs with proven efficacy in dMMR tumors include:

  • Pembrolizumab (Keytruda)

  • Nivolumab (Opdivo)

  • Dostarlimab (Jemperli)

  • Ipilimumab (Yervoy)

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound, Tallimustine, and various immune checkpoint inhibitors in dMMR tumors.

Table 1: In Vitro Cytotoxicity of DNA Minor Groove Binders in dMMR vs. pMMR Cell Lines
Cell LineMMR StatusDrugIC50 (ng/mL)Fold Resistance (dMMR vs. pMMR)Reference
HCT116+ch3pMMR (MLH1-proficient)This compound1.8 ± 0.2N/A
HCT116dMMR (MLH1-deficient)This compound1.9 ± 0.3~1.1
HCT116+ch3pMMR (MLH1-proficient)Tallimustine0.8 ± 0.1N/A
HCT116dMMR (MLH1-deficient)Tallimustine2.4 ± 0.43.0
HEC59+ch2pMMR (MSH2-proficient)This compound2.5 ± 0.4N/A
HEC59dMMR (MSH2-deficient)This compound2.7 ± 0.5~1.1
HEC59+ch2pMMR (MSH2-proficient)Tallimustine1.1 ± 0.2N/A
HEC59dMMR (MSH2-deficient)Tallimustine2.0 ± 0.31.8
p53-/- MEFpMMR (PMS2-proficient)This compound3.2 ± 0.5N/A
p53-/- MEFdMMR (PMS2-deficient)This compound3.4 ± 0.6~1.1
p53-/- MEFpMMR (PMS2-proficient)Tallimustine1.8 ± 0.3N/A
p53-/- MEFdMMR (PMS2-deficient)Tallimustine2.9 ± 0.51.6

pMMR: proficient Mismatch Repair; dMMR: deficient Mismatch Repair; IC50: Half-maximal inhibitory concentration; MEF: Mouse Embryonic Fibroblasts.

Table 2: Clinical Efficacy of Immune Checkpoint Inhibitors in dMMR Solid Tumors
Drug(s)Trial Name/ReferenceTumor Type(s)Number of PatientsObjective Response Rate (ORR)Complete Response (CR) Rate
DostarlimabCercek et al. (2022, 2024)Locally Advanced Rectal Cancer42100% (clinical CR)100% (clinical CR)
PembrolizumabKEYNOTE-158Non-colorectal Cancers23334.3%Not Reported
PembrolizumabNCT04082572Solid Tumors15 (evaluable for pCR)82% (radiographic)67% (pathological CR)
NivolumabROCK trialRare Solid Cancers1060%10%
Nivolumab + IpilimumabMoST-CIRCUITNon-colorectal Cancers5263%Not Reported
PembrolizumabGAIN study (real-world)GI Non-Colorectal Tumors33 (evaluable)81.8%30.3%

ORR: Objective Response Rate; CR: Complete Response; pCR: pathological Complete Response.

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound

This compound exerts its cytotoxic effects by binding to the minor groove of DNA, which can disrupt essential cellular processes. Its activity is enhanced in the presence of glutathione (GSH) and glutathione S-transferase (GST), suggesting the formation of a reactive conjugate that covalently binds to DNA.

Brostallicin_Mechanism This compound This compound Reactive_Complex Reactive this compound-GSH Complex This compound->Reactive_Complex Activation GSH_GST GSH + GST GSH_GST->Reactive_Complex DNA_Adduct Covalent DNA Adduct Reactive_Complex->DNA_Adduct Covalent Binding DNA DNA Minor Groove (AT-rich regions) DNA->DNA_Adduct Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adduct->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound's proposed mechanism of action.
Mechanism of Action: Immune Checkpoint Inhibitors (PD-1/PD-L1 Axis)

Immune checkpoint inhibitors, such as pembrolizumab, nivolumab, and dostarlimab, target the interaction between programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells. This interaction normally suppresses the T-cell response. By blocking this interaction, ICIs unleash the T-cells to attack and destroy cancer cells.

ICI_Mechanism cluster_tumor dMMR Tumor Cell cluster_tcell T-Cell Tumor_Cell Tumor Cell PDL1 PD-L1 Inhibition Inhibition PDL1->Inhibition MHC MHC Neoantigen Neoantigen Activation Activation MHC->Activation T_Cell T-Cell Tumor_Lysis Tumor Cell Lysis T_Cell->Tumor_Lysis PD1 PD-1 PD1->PDL1 Binding TCR TCR TCR->MHC Recognition ICI Anti-PD-1/PD-L1 mAb (e.g., Pembrolizumab) ICI->PD1 Blocks Inhibition->T_Cell Activation->T_Cell

References

Navigating Drug Resistance: A Comparative Analysis of Brostallicin's Efficacy in Chemoresistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the cross-resistance profile of Brostallicin reveals a promising avenue for treating cancers that have developed resistance to conventional chemotherapeutic agents. New comparative data highlights the unique mechanism of this compound, which demonstrates enhanced activity in tumor cells with high levels of glutathione S-transferase (GST), a common driver of resistance to drugs like cisplatin and alkylating agents.

Overcoming Resistance: this compound's Unique Activation Pathway

This compound distinguishes itself from other anticancer drugs through its unique mechanism of action. Its activity is potentiated by high intracellular concentrations of glutathione (GSH) and glutathione S-transferase (GST), which are frequently overexpressed in cancer cells and contribute to resistance against many standard chemotherapies.[1][2] This novel activation pathway suggests that this compound may not only circumvent common resistance mechanisms but also preferentially target resistant cancer cells.

Brostallicin_Activation_Pathway cluster_cell Cancer Cell Brostallicin_ext This compound (inactive prodrug) Brostallicin_int This compound GSH Glutathione (GSH) GST Glutathione S-Transferase (GST) Reactive_Complex Reactive GSH-Brostallicin Adduct DNA DNA Alkylated_DNA Alkylated DNA Apoptosis Apoptosis

Caption: Workflow for Cisplatin and this compound synergy.

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays (MTT Assay)

Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., L1210, A2780, MCF-7, HCT116) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compounds (this compound, cisplatin, doxorubicin, etc.) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: Plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Quantification of Glutathione S-Transferase (GST) Levels

Objective: To measure the levels of GST in cancer cell lines.

Protocol (ELISA-based):

  • Sample Preparation: Cell lysates are prepared from the cancer cell lines of interest.

  • Coating: Microplate wells are coated with a capture antibody specific for the GST isoenzyme being measured.

  • Blocking: Non-specific binding sites are blocked.

  • Sample Incubation: Cell lysates are added to the wells and incubated.

  • Detection Antibody: A detection antibody conjugated to an enzyme (e.g., HRP) is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Absorbance Reading: The absorbance is measured, and the concentration of GST is determined by comparison to a standard curve.

Conclusion

The available preclinical data strongly suggest that this compound has a favorable cross-resistance profile compared to several other anticancer drugs. Its unique mechanism of activation in high-GST environments presents a strategic advantage for treating tumors that have developed resistance to conventional therapies. Further clinical investigation, particularly in combination regimens, is warranted to fully elucidate the therapeutic potential of this compound in overcoming chemoresistance.

References

Safety Operating Guide

Proper Disposal of Brostallicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Brostallicin, an investigational anticancer agent. As this compound is a DNA minor groove binder and an alkylating agent, it must be handled and disposed of as a cytotoxic drug.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

I. Immediate Safety and Handling Precautions

All personnel handling this compound waste must be trained in the management of cytotoxic agents and utilize appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ComponentSpecification
Gloves Two pairs of chemotherapy-grade gloves
Gown Disposable, impermeable, long-sleeved gown
Eye Protection Safety goggles or face shield
Respiratory NIOSH-approved respirator (if handling powders or creating aerosols)

II. This compound Waste Segregation and Disposal Workflow

Proper segregation of this compound waste at the point of generation is paramount. The following diagram outlines the step-by-step disposal process for different types of this compound-contaminated waste.

Brostallicin_Disposal_Workflow cluster_generation Waste Generation Point cluster_containers Waste Collection cluster_final Final Disposal sharps Contaminated Sharps (Needles, Syringes, Glassware) sharps_container Puncture-Resistant Cytotoxic Sharps Container (Purple Lid) sharps->sharps_container Place directly into container non_sharps Contaminated Non-Sharps (Gloves, Gowns, Vials, Tubing) non_sharps_container Yellow Cytotoxic Waste Bag/Bin non_sharps->non_sharps_container Place into labeled bag/bin liquid Bulk Liquid Waste (Unused/Expired Solutions) liquid_container Leak-Proof, Labeled Bulk Cytotoxic Waste Container liquid->liquid_container Collect in sealed container incineration High-Temperature Hazardous Waste Incineration sharps_container->incineration Transport as hazardous waste non_sharps_container->incineration Transport as hazardous waste liquid_container->incineration Transport as hazardous waste

Caption: Workflow for the safe segregation and disposal of this compound waste.

III. Detailed Disposal Procedures

A. Contaminated Sharps Waste:

  • Immediately after use, place all sharps contaminated with this compound (e.g., needles, syringes, broken glass) into a designated, puncture-resistant sharps container with a purple lid, clearly labeled as "Cytotoxic Waste".

  • Do not recap, bend, or break needles.

  • When the container is three-quarters full, securely close and seal the lid.

  • Store the sealed container in a designated hazardous waste accumulation area.

B. Contaminated Non-Sharp Solid Waste:

  • This category includes items such as gloves, disposable gowns, bench paper, and empty vials.

  • Place all non-sharp solid waste contaminated with this compound into a leak-proof, yellow chemotherapy waste bag, clearly labeled with the cytotoxic symbol.

  • Once the bag is three-quarters full, securely seal it.

  • Place the sealed bag into a secondary rigid container for transport.

C. Unused or Expired this compound and Contaminated Liquids:

  • Collect all bulk liquid waste containing this compound in a designated, leak-proof, and sealable hazardous waste container.

  • The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound."

  • Do not mix this compound waste with other chemical waste streams.

  • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

D. Final Disposal:

  • All segregated this compound waste streams must be disposed of as hazardous waste.

  • The primary method for disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.

  • Ensure all local, state, and federal regulations for the transport and disposal of hazardous waste are followed.

IV. Experimental Protocol: Analytical Determination of this compound

The following protocol is a summary of a validated method for the quantification of this compound in a biological matrix (human plasma) using Liquid Chromatography with tandem mass spectrometry (LC-MS-MS). This method can be adapted for environmental wipe sample analysis to verify cleaning effectiveness.

Objective: To quantify the concentration of this compound.

Methodology:

  • Sample Preparation:

    • Utilize an automated on-line solid-phase extraction (SPE) system.

    • Load a 0.1 mL aliquot of the sample onto an SPE cartridge (e.g., HySphere Resin SH, 10 mm x 2 mm).

    • Elute the analyte from the SPE cartridge directly into the LC-MS-MS system using the mobile phase.[3]

  • Chromatography:

    • Column: Platinum Cyano (100 mm x 4.6 mm, 3.6 µm).[3]

    • Mobile Phase: Acetonitrile and 20 mM ammonium formate buffer (pH 3.5) in a 70:30 (v/v) ratio.[3]

    • Flow Rate: 1.0 mL/min. A flow splitter directs 300 µL/min to the mass spectrometer.

    • Retention Time: Approximately 2.6 minutes.

  • Mass Spectrometry:

    • Instrument: Applied Biosystems/MDS SCIEX API 365 with a TurboIonSpray interface.

    • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Transitions:

      • This compound: m/z 725 -> 257

      • Internal Standard (Stable Isotope): m/z 729 -> 257

  • Validation:

    • The method has been validated over a calibration range of 0.124 to 497 ng/mL.

This protocol provides a highly sensitive and specific method for detecting and quantifying this compound, which is crucial for applications such as verifying decontamination procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brostallicin
Reactant of Route 2
Reactant of Route 2
Brostallicin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。